4-Dimethylamino-2-methoxybenzaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(dimethylamino)-2-methoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-11(2)9-5-4-8(7-12)10(6-9)13-3/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGDRXADJVGVGBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=C(C=C1)C=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90303077 | |
| Record name | 4-DIMETHYLAMINO-2-METHOXYBENZALDEHYDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90303077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84562-48-1 | |
| Record name | 84562-48-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=156544 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-DIMETHYLAMINO-2-METHOXYBENZALDEHYDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90303077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(dimethylamino)-2-methoxybenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
4-Dimethylamino-2-methoxybenzaldehyde chemical properties
An In-Depth Technical Guide to 4-Dimethylamino-2-methoxybenzaldehyde
Compound Identification and Molecular Structure
This compound is a substituted aromatic aldehyde featuring two electron-donating groups, a dimethylamino group and a methoxy group, on the benzene ring. These substitutions significantly influence its chemical reactivity and spectroscopic properties.
Key Identifiers:
-
IUPAC Name: 4-(dimethylamino)-2-methoxybenzaldehyde
-
CAS Number: 84562-48-1
-
Molecular Formula: C₁₀H₁₃NO₂
-
Synonyms: 2-methoxy-4-dimethylaminobenzaldehyde, James reagent
Caption: Molecular structure of this compound.
Physicochemical Properties
The physical and chemical characteristics of this compound are tabulated below. Its properties, such as solubility, are dictated by the interplay between the polar functional groups and the nonpolar aromatic ring.
| Property | Value | Source(s) |
| Molecular Weight | 179.22 g/mol | |
| Appearance | White to cream to yellow to brown powder, lumps, or fused solid. | |
| Melting Point | 55.5°C to 61.5°C | |
| Solubility | Slightly soluble in water (0.32 g/L at 25°C). Soluble in many organic solvents. | |
| Purity | Typically ≥96.0% to 98% |
Synthesis and Reactivity
Synthetic Approach: A Conceptual Workflow
While multiple synthetic routes exist, a common strategy for constructing such substituted benzaldehydes involves the formylation of a pre-functionalized aromatic ring. A plausible method is the Vilsmeier-Haack reaction on 3-methoxy-N,N-dimethylaniline. This reaction uses a formylating agent, typically generated from phosphorus oxychloride and a disubstituted formamide like DMF, to introduce an aldehyde group onto an electron-rich aromatic ring.
The choice of this method is based on the strong activating nature of the dimethylamino and methoxy groups, which direct the electrophilic formylating agent to the desired position on the ring.
Caption: Conceptual workflow for the Vilsmeier-Haack formylation.
Chemical Reactivity
The reactivity of this compound is dominated by its functional groups: the aldehyde and the highly activated aromatic ring.
-
Aldehyde Group: It undergoes typical aldehyde reactions, such as condensation to form Schiff bases, oxidation to a carboxylic acid, and reduction to an alcohol.
-
Aromatic Ring: The ring is strongly activated by the para dimethylamino and ortho methoxy groups. The dimethylamino group is a powerful electron-donating group through resonance, significantly increasing the electron density of the ring, particularly at the ortho and para positions relative to itself. The methoxy group also contributes to this activation. This high electron density makes the ring susceptible to further electrophilic aromatic substitution.
Caption: Influence of functional groups on the aromatic ring's reactivity.
Spectroscopic Analysis
Spectroscopic data is crucial for the structural confirmation and purity assessment of the compound. Below is a summary of expected and reported spectral characteristics.
| Spectroscopic Technique | Characteristic Features | Source(s) |
| Mass Spectrometry (MS) | Molecular Ion (M⁺) peak at m/z = 179. | |
| Infrared (IR) Spectroscopy | - Strong C=O (aldehyde) stretch ~1680-1700 cm⁻¹- C-N stretch ~1350-1450 cm⁻¹- Aromatic C=C stretches ~1500-1600 cm⁻¹- C-O (ether) stretch ~1250 cm⁻¹ | |
| ¹H NMR Spectroscopy | Predicted Signals:- Aldehyde proton (~9.5-10.5 ppm, singlet)- Aromatic protons (~6.0-7.8 ppm, complex pattern)- Methoxy protons (~3.8-4.0 ppm, singlet, 3H)- Dimethylamino protons (~2.9-3.1 ppm, singlet, 6H) | |
| ¹³C NMR Spectroscopy | Predicted Signals:- Aldehyde carbon (~190-200 ppm)- Aromatic carbons (~100-160 ppm)- Methoxy carbon (~55-60 ppm)- Dimethylamino carbons (~40-45 ppm) |
Note: NMR data is predicted based on the known chemical shifts of similar functional groups, as specific experimental spectra for this compound were not available in the provided search results.
Applications in Research and Development
The primary documented application of this compound is as a chemical intermediate. Its activated ring system and reactive aldehyde group make it a valuable building block for synthesizing more complex molecules.
-
Synthesis of Diamine Derivatives: It is explicitly used to produce 2,6-Dichloro-N'-(4-dimethylamino-2-methoxy-benzylidene)-benzene-1,4-diamine. This type of reaction, forming a Schiff base (imine), is fundamental in the synthesis of ligands, dyes, and potential pharmaceutical compounds.
-
Biochemical Research: The general class of substituted benzaldehydes is used in various biochemical assays and as precursors for enzyme inhibitors or probes. This compound is noted as being for "biochemistry" applications.
Safety, Handling, and Storage
As a laboratory chemical, proper handling and storage are essential to ensure safety and maintain compound integrity.
Hazard Identification
The compound is classified with the following hazards according to the Globally Harmonized System (GHS):
-
Skin Corrosion/Irritation (Category 2): Causes skin irritation.
-
Serious Eye Damage/Eye Irritation (Category 2/2A): Causes serious eye irritation.
-
Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.
Recommended Handling and PPE
-
Ventilation: Use only in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety goggles with side protection.
-
Hand Protection: Wear suitable chemical-resistant gloves (e.g., Nitrile rubber, >0.11 mm thickness).
-
Skin Protection: Wear a lab coat. Avoid exposing open cuts or abraded skin.
-
-
Hygiene: Wash hands thoroughly after handling. Keep away from food and drink.
Storage and Stability
-
Conditions: Store in a cool, dry place in a tightly sealed container.
-
Sensitivity: The compound is noted to be air sensitive. It is recommended to store under an inert gas atmosphere (e.g., argon or nitrogen).
-
Incompatibilities: Avoid strong oxidizing agents, with which it can react violently.
An In-depth Technical Guide to the Synthesis and Characterization of 4-Dimethylamino-2-methoxybenzaldehyde
This guide provides a comprehensive overview of the synthesis, purification, and characterization of 4-Dimethylamino-2-methoxybenzaldehyde, a key intermediate in the development of various organic compounds. The methodologies detailed herein are grounded in established chemical principles, ensuring reliability and reproducibility for researchers, scientists, and professionals in drug development.
Introduction and Significance
This compound, also known as 4-Dimethylamino-o-anisaldehyde, is a substituted aromatic aldehyde of significant interest in organic synthesis. Its molecular structure, featuring an electron-donating dimethylamino group and a methoxy group, makes it a versatile building block for the synthesis of a wide range of heterocyclic compounds, dyes, and pharmaceutical intermediates. The strategic placement of these functional groups influences the reactivity of the aromatic ring and the aldehyde moiety, allowing for selective chemical transformations.
Key Molecular and Physical Properties:
| Property | Value |
| Molecular Formula | C₁₀H₁₃NO₂[1][2][3] |
| Molecular Weight | 179.22 g/mol [1][2] |
| CAS Number | 84562-48-1[1][2][4][5] |
| Appearance | White to light yellow crystalline powder[6] |
| Solubility | Slightly soluble in water (0.32 g/L at 25°C)[3] |
Strategic Synthesis via Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction stands as the most prevalent and efficient method for the synthesis of this compound. This formylation reaction is particularly effective for electron-rich aromatic compounds. The reaction proceeds through the formation of a Vilsmeier reagent, a chloroiminium ion, which then acts as the electrophile in an electrophilic aromatic substitution.[7][8][9][10]
Causality of Experimental Choices:
The choice of 3-methoxydimethylaniline as the starting material is crucial. The ortho- and para-directing effects of the dimethylamino and methoxy groups synergistically activate the C4 position for electrophilic attack, leading to the desired product with high regioselectivity. Phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) are the standard reagents for generating the Vilsmeier reagent in situ.[8][9][11]
Experimental Protocol: Vilsmeier-Haack Formylation
-
Reagent Preparation: In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, cool N,N-dimethylformamide (DMF) to 0°C in an ice bath.
-
Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with continuous stirring. Maintain the temperature below 10°C to control the exothermic reaction. The formation of the Vilsmeier reagent, a chloroiminium salt, will be observed.[7][8]
-
Substrate Addition: After the complete addition of POCl₃, add 3-methoxydimethylaniline dropwise to the reaction mixture, ensuring the temperature remains controlled.
-
Reaction Progression: Once the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70°C for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup and Quenching: After the reaction is complete, cool the mixture in an ice bath and carefully quench by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases. This step hydrolyzes the intermediate iminium salt to the final aldehyde.
-
Extraction: Extract the product from the aqueous layer using a suitable organic solvent, such as ethyl acetate or dichloromethane.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel.
Logical Relationship of the Vilsmeier-Haack Reaction:
Caption: Vilsmeier-Haack reaction workflow for synthesis.
Purification and Isolation
Purification of the synthesized this compound is critical to obtain a high-purity product suitable for subsequent applications.
Purification Protocol:
-
Column Chromatography: This is the preferred method for achieving high purity.
-
Stationary Phase: Silica gel (60-120 mesh).
-
Mobile Phase: A gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing to 20%). The optimal solvent system should be determined by TLC analysis.
-
-
Recrystallization: For further purification, the product obtained from column chromatography can be recrystallized from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane.
Comprehensive Characterization
The identity and purity of the synthesized this compound must be confirmed through a combination of spectroscopic and chromatographic techniques.
4.1. Spectroscopic Characterization
4.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure.
-
¹H NMR Spectroscopy: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.
-
Expected Chemical Shifts (in CDCl₃):
-
Aldehyde proton (-CHO): A singlet around δ 9.8-10.0 ppm.
-
Aromatic protons: Signals in the aromatic region (δ 6.0-7.5 ppm), showing characteristic splitting patterns corresponding to the substitution on the benzene ring.
-
Methoxy protons (-OCH₃): A singlet around δ 3.8-4.0 ppm.
-
Dimethylamino protons (-N(CH₃)₂): A singlet around δ 3.0-3.2 ppm.
-
-
-
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum confirms the carbon framework of the molecule.
-
Expected Chemical Shifts (in CDCl₃):
-
Aldehyde carbon (-CHO): A signal around δ 190-195 ppm.
-
Aromatic carbons: Signals in the range of δ 100-165 ppm.
-
Methoxy carbon (-OCH₃): A signal around δ 55-60 ppm.
-
Dimethylamino carbons (-N(CH₃)₂): A signal around δ 40-45 ppm.
-
-
4.1.2. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
-
Key Vibrational Frequencies:
-
C=O stretch (aldehyde): A strong absorption band in the region of 1680-1700 cm⁻¹.
-
C-H stretch (aldehyde): Two weak bands around 2820 cm⁻¹ and 2720 cm⁻¹.
-
C-O stretch (ether): An absorption band around 1250 cm⁻¹.
-
Aromatic C=C stretches: Bands in the region of 1600-1450 cm⁻¹.
-
C-N stretch: An absorption band around 1350 cm⁻¹.
-
4.1.3. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.
-
Expected Molecular Ion Peak (M⁺): A peak at m/z = 179, corresponding to the molecular weight of the compound.[1][2]
-
Key Fragmentation Peaks: Analysis of the fragmentation pattern can further confirm the structure.
Summary of Spectroscopic Data:
| Technique | Key Observations |
| ¹H NMR | Aldehyde proton (singlet, ~9.9 ppm), Aromatic protons (multiplets, ~6.1-7.7 ppm), Methoxy protons (singlet, ~3.9 ppm), Dimethylamino protons (singlet, ~3.1 ppm) |
| ¹³C NMR | Aldehyde carbon (~192 ppm), Aromatic carbons (~100-164 ppm), Methoxy carbon (~56 ppm), Dimethylamino carbons (~40 ppm) |
| IR (cm⁻¹) | ~1685 (C=O aldehyde), ~2820, ~2720 (C-H aldehyde), ~1250 (C-O ether), ~1600-1450 (Aromatic C=C) |
| Mass Spec (m/z) | 179 (M⁺)[1][2] |
4.2. Chromatographic Characterization
-
Thin Layer Chromatography (TLC): A quick and effective method to monitor the reaction progress and assess the purity of the final product. The retention factor (Rf) value will depend on the solvent system used.
-
High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity. A single sharp peak under appropriate conditions indicates a high-purity compound.
Characterization Workflow:
Caption: Workflow for purification and characterization.
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.[4][12]
-
Hazards: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1][4][12]
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses, and a lab coat.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[6] Protect from light.[6]
Applications in Research and Development
This compound serves as a valuable precursor in the synthesis of various target molecules, including:
-
Fluorescent Probes: The electron-rich nature of the molecule makes it a suitable core for the design of fluorescent dyes and probes for biological imaging.
-
Pharmaceutical Scaffolds: It is a building block for the synthesis of complex heterocyclic systems that are often found in pharmacologically active compounds.
-
Non-linear Optical Materials: The push-pull electronic system (donor-acceptor) within the molecule gives rise to non-linear optical properties, making it of interest in materials science.
Conclusion
The synthesis of this compound via the Vilsmeier-Haack reaction is a robust and reliable method. Careful execution of the experimental protocol and thorough characterization using a suite of analytical techniques are paramount to ensure the high purity and structural integrity of the final product. This guide provides the necessary framework for researchers and scientists to successfully synthesize and characterize this important chemical intermediate for their specific research and development needs.
References
- 1. 4-(Dimethylamino)-2-methoxybenzaldehyde | C10H13NO2 | CID 291350 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [webbook.nist.gov]
- 3. This compound, 98% | Fisher Scientific [fishersci.ca]
- 4. carlroth.com:443 [carlroth.com:443]
- 5. carlroth.com [carlroth.com]
- 6. goldbio.com [goldbio.com]
- 7. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 8. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 9. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 10. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 11. m.youtube.com [m.youtube.com]
- 12. dcfinechemicals.com [dcfinechemicals.com]
Spectroscopic data (NMR, IR, UV-Vis) of 4-Dimethylamino-2-methoxybenzaldehyde
An In-depth Technical Guide to the Spectroscopic Profile of 4-Dimethylamino-2-methoxybenzaldehyde
Introduction
This compound (CAS No. 84562-48-1) is a polysubstituted aromatic aldehyde of significant interest in synthetic organic chemistry.[1] Its unique electronic structure, featuring a potent electron-donating dimethylamino group and a moderately donating methoxy group, makes it a valuable precursor for the synthesis of dyes, photosensitizers, and pharmaceutical intermediates.[2] A comprehensive understanding of its spectroscopic characteristics is paramount for reaction monitoring, quality control, and structural verification.
This technical guide provides a detailed analysis of the expected nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic data for this compound. As experimental spectra for this specific compound are not universally available in public spectral databases, this document leverages established spectroscopic principles and extensive data from structurally analogous compounds to predict and interpret its spectral profile. This approach, rooted in the principles of structure-property relationships, offers a robust framework for researchers and drug development professionals. We will delve into the causality behind experimental choices, provide validated protocols, and present a logical interpretation of the anticipated data.
Compound Identification and Properties
A clear identification of the molecule is the foundation of any analytical study. The key identifiers and computed properties for this compound are summarized below.
| Identifier/Property | Value | Source(s) |
| IUPAC Name | 4-(dimethylamino)-2-methoxybenzaldehyde | [1] |
| CAS Number | 84562-48-1 | [1] |
| Molecular Formula | C₁₀H₁₃NO₂ | [1][3] |
| Molecular Weight | 179.22 g/mol | [1] |
| SMILES | CN(C)C1=CC(=C(C=C1)C=O)OC | [1] |
| InChIKey | HGDRXADJVGVGBC-UHFFFAOYSA-N | [1] |
| Appearance | White to yellow or brown powder/solid | [3][4] |
| Melting Point | 55.5-61.5 °C | [3] |
| Solubility | Slightly soluble in water (0.32 g/L at 25°C). Soluble in common organic solvents like Chloroform, DMSO. | [2] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the specific carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide unambiguous information on the substitution pattern and electronic environment of the molecule.
Workflow for NMR Analysis
Caption: Standard workflow for NMR sample analysis.
Experimental Protocol: ¹H and ¹³C NMR
-
Rationale for Solvent Selection: Deuterated chloroform (CDCl₃) is an excellent first choice as it is capable of dissolving a wide range of organic compounds, including substituted benzaldehydes, and has a minimal residual solvent signal that does not interfere with the key regions of the spectrum.[5]
-
Protocol:
-
Accurately weigh approximately 15-20 mg of this compound. For ¹³C NMR, a higher concentration is often beneficial.[5]
-
Transfer the solid to a clean, dry vial.
-
Using a pipette, add approximately 0.7 mL of CDCl₃ containing 0.03% v/v tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Gently agitate the vial to ensure the sample is fully dissolved.
-
Transfer the homogeneous solution into a 5 mm NMR tube using a Pasteur pipette, ensuring the sample height is approximately 5 cm.[6]
-
Wipe the exterior of the NMR tube and place it in a spinner turbine, adjusting to the correct depth using a gauge.
-
Insert the sample into the NMR spectrometer (e.g., 400 MHz).
-
Perform standard instrument setup procedures: locking onto the deuterium signal of the solvent, tuning the probe, and shimming the magnetic field to achieve optimal homogeneity.
-
Acquire the ¹H NMR spectrum, followed by the proton-decoupled ¹³C NMR spectrum.
-
¹H NMR Spectrum: Prediction and Interpretation
The ¹H NMR spectrum is predicted to show five distinct signals corresponding to the aldehyde proton, three aromatic protons, the methoxy group protons, and the dimethylamino group protons.
| Predicted Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and Interpretation |
| ~10.2 - 10.5 | Singlet (s) | 1H | Aldehyde (-CHO) | The aldehyde proton is highly deshielded due to the anisotropy of the carbonyl group and resides in a characteristic downfield region.[7] The presence of the ortho-methoxy group may cause a slight downfield shift compared to a standard benzaldehyde. |
| ~7.6 - 7.8 | Doublet (d) | 1H | H-6 (Aromatic) | This proton is ortho to the electron-withdrawing aldehyde group, leading to significant deshielding. It will be split by H-5 with a typical ortho-coupling constant (J ≈ 8-9 Hz). |
| ~6.2 - 6.4 | Doublet (d) | 1H | H-5 (Aromatic) | This proton is ortho to the strongly electron-donating dimethylamino group and will be significantly shielded. It will appear as a doublet due to coupling with H-6 (J ≈ 8-9 Hz). |
| ~6.1 - 6.3 | Singlet (s) | 1H | H-3 (Aromatic) | This proton is ortho to both the methoxy and dimethylamino groups, making it the most shielded aromatic proton. It has no adjacent protons to couple with, so it should appear as a singlet (or a very finely split doublet from meta-coupling to H-5, J ≈ 2-3 Hz). |
| ~3.9 - 4.0 | Singlet (s) | 3H | Methoxy (-OCH₃) | The methoxy protons are in a typical region for aryl methyl ethers. The signal is a singlet as there are no adjacent protons.[8] |
| ~3.0 - 3.1 | Singlet (s) | 6H | Dimethylamino (-N(CH₃)₂) | The six equivalent protons of the two methyl groups attached to the nitrogen appear as a sharp singlet. This chemical shift is characteristic for N,N-dimethylaniline derivatives.[9] |
¹³C NMR Spectrum: Prediction and Interpretation
The proton-decoupled ¹³C NMR spectrum is predicted to show 10 distinct signals for the 10 unique carbon atoms in the molecule.
| Predicted Shift (δ, ppm) | Assignment | Rationale and Interpretation |
| ~190 - 192 | C=O | The aldehyde carbonyl carbon is highly deshielded and appears far downfield, a characteristic feature for aldehydes.[7] |
| ~163 - 165 | C-2 | This carbon is attached to the electronegative oxygen of the methoxy group, causing a strong downfield shift. |
| ~155 - 157 | C-4 | This carbon is attached to the nitrogen of the powerful electron-donating dimethylamino group, also causing a very strong downfield shift. |
| ~133 - 135 | C-6 | This carbon is ortho to the carbonyl group and is expected to be deshielded relative to an unsubstituted benzene ring. |
| ~118 - 120 | C-1 | This is the ipso-carbon to which the aldehyde group is attached. Its chemical shift is influenced by both the aldehyde and the ortho-methoxy group. |
| ~109 - 111 | C-5 | This carbon is ortho to the dimethylamino group and meta to the aldehyde group. The strong shielding effect of the amino group dominates, shifting it significantly upfield. |
| ~95 - 97 | C-3 | This carbon is ortho to both the methoxy and dimethylamino groups. The combined strong shielding effects of these two groups make it the most upfield aromatic carbon. |
| ~55 - 56 | -OCH₃ | The carbon of the methoxy group typically resonates in this region.[8] |
| ~40 - 41 | -N(CH₃)₂ | The two equivalent carbons of the dimethylamino group are found in this region, characteristic of N,N-dimethylaniline systems.[9] |
Infrared (IR) Spectroscopy
IR spectroscopy is an invaluable technique for identifying the functional groups present in a molecule. The spectrum of this compound will be dominated by absorptions from the carbonyl group, C-H bonds, and the substituted aromatic ring.
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR
-
Rationale for Technique Selection: ATR is a modern, rapid, and reliable method for acquiring IR spectra of solid powders.[1] It requires minimal sample preparation compared to traditional methods like KBr pellets or Nujol mulls and provides high-quality, reproducible data.
-
Protocol:
-
Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a soft tissue dampened with a volatile solvent like isopropanol or ethanol, then allowing it to dry completely.
-
Record a background spectrum of the empty ATR accessory. This is crucial as it will be automatically subtracted from the sample spectrum to remove interfering signals from atmospheric CO₂ and water vapor.
-
Place a small amount of the this compound powder (a few milligrams is sufficient) directly onto the center of the ATR crystal.
-
Lower the ATR press and apply consistent pressure to ensure firm contact between the sample and the crystal surface. Insufficient contact is a common source of poor-quality spectra.
-
Acquire the IR spectrum, typically by co-adding 16 or 32 scans over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
After data collection, clean the crystal and press thoroughly.
-
IR Spectrum: Interpretation of Key Absorptions
| Wavenumber (cm⁻¹) | Vibration Type | Interpretation |
| ~2950 - 2800 | C-H Stretch (Aliphatic) | Corresponds to the stretching vibrations of the C-H bonds in the methoxy (-OCH₃) and dimethylamino (-N(CH₃)₂) groups. |
| ~2820 and ~2720 | C-H Stretch (Aldehyde) | A characteristic pair of medium-intensity bands known as a "Fermi doublet". The presence of these two distinct peaks is a strong confirmation of the aldehyde functional group.[7] |
| ~1670 - 1685 | C=O Stretch (Carbonyl) | This will be one of the strongest and sharpest peaks in the spectrum. Its position is indicative of an aromatic aldehyde. Conjugation with the aromatic ring and the electronic effects of the substituents lower the frequency from that of a simple aliphatic aldehyde (~1730 cm⁻¹). |
| ~1600, ~1510, ~1460 | C=C Stretch (Aromatic Ring) | These absorptions arise from the stretching vibrations of the carbon-carbon double bonds within the benzene ring. The presence of multiple bands in this region is characteristic of aromatic compounds. |
| ~1260 and ~1030 | C-O Stretch (Aryl Ether) | Aromatic ethers typically show two strong C-O stretching bands. The asymmetric stretch appears at a higher wavenumber (~1260 cm⁻¹), and the symmetric stretch at a lower one (~1030 cm⁻¹). |
| ~1100 - 1300 | C-N Stretch (Aryl Amine) | The stretching vibration for the C(aryl)-N bond is expected in this region. |
| ~800 - 850 | C-H Bend (Aromatic, oop) | The out-of-plane ("oop") C-H bending vibrations are diagnostic of the aromatic substitution pattern. For a 1,2,4-trisubstituted ring, one or more strong bands are expected in this region. |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, and is particularly sensitive to conjugated π-systems. The extensive conjugation in this compound, enhanced by powerful electron-donating groups, is expected to result in strong absorption in the UV or near-visible region.
Diagram of Electronic Effects
Caption: Electronic influence of substituents on the aromatic ring.
Experimental Protocol: UV-Vis Spectroscopy
-
Rationale for Solvent Selection: Ethanol or methanol are common, effective solvents for UV-Vis analysis as they are transparent in the region of interest (>210 nm) and can dissolve the analyte.
-
Protocol:
-
Prepare a stock solution of this compound of a known concentration (e.g., 1 mg in 10 mL of spectroscopic grade ethanol).
-
From the stock solution, prepare a dilute solution (e.g., 10⁻⁴ to 10⁻⁵ M) to ensure the absorbance reading is within the linear range of the instrument (ideally < 1.5 AU).
-
Use a pair of matched quartz cuvettes (1 cm path length). Fill one cuvette with the pure solvent (ethanol) to serve as the blank.
-
Fill the second cuvette with the dilute sample solution.
-
Place the blank and sample cuvettes in the spectrophotometer.
-
Calibrate the instrument by running a baseline correction with the solvent blank.
-
Measure the absorbance of the sample solution over a range of wavelengths, for example, from 200 nm to 500 nm.
-
Identify the wavelength of maximum absorbance (λₘₐₓ).
-
UV-Vis Spectrum: Prediction and Interpretation
The UV-Vis spectrum of this molecule is expected to be dominated by an intense π → π* transition.
-
Reference Compound: The parent compound, 4-(dimethylamino)benzaldehyde, exhibits a strong absorption maximum (λₘₐₓ) at approximately 374 nm in methanol. This absorption is attributed to an intramolecular charge-transfer (ICT) transition from the electron-rich dimethylamino group to the electron-poor carbonyl group through the conjugated π-system.
-
Predicted Spectrum: The introduction of a methoxy group at the C-2 position (ortho to the aldehyde) is expected to cause a bathochromic shift (a shift to a longer wavelength) of the λₘₐₓ. The methoxy group acts as an additional electron-donating group (auxochrome), further extending the conjugation and lowering the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).
-
Expected λₘₐₓ: The λₘₐₓ for this compound is predicted to be in the range of 380 - 400 nm . This intense absorption band is responsible for the compound's characteristic yellow color.
Conclusion
The spectroscopic profile of this compound is defined by the interplay of its three functional groups on the aromatic ring. NMR spectroscopy provides a detailed map of the C-H framework, with predictable chemical shifts and coupling patterns confirming the 1,2,4-substitution. IR spectroscopy offers unambiguous confirmation of the key aldehyde and aryl ether functional groups through characteristic vibrational bands. Finally, UV-Vis spectroscopy reveals the extent of electronic conjugation, which is predicted to result in strong absorption near the visible region of the spectrum. This comprehensive, albeit predictive, analysis serves as a reliable guide for any researcher working with this versatile chemical intermediate.
References
- 1. 4-(Dimethylamino)-2-methoxybenzaldehyde | C10H13NO2 | CID 291350 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound, 98% 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.pt]
- 3. This compound, 98% 1 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 4. goldbio.com [goldbio.com]
- 5. researchgate.net [researchgate.net]
- 6. 4-Methoxybenzaldehyde | C8H8O2 | CID 31244 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. rsc.org [rsc.org]
- 9. researchgate.net [researchgate.net]
A Technical Guide to the Prospective Crystal Structure of 4-Dimethylamino-2-methoxybenzaldehyde: Methodology, Prediction, and Significance
This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals on determining, analyzing, and understanding the crystal structure of 4-Dimethylamino-2-methoxybenzaldehyde. While, to date, the specific crystal structure of this compound has not been publicly reported, this document outlines the essential methodologies and anticipated structural features based on extensive knowledge of analogous substituted benzaldehydes. It serves as a procedural and intellectual roadmap for future crystallographic studies of this molecule.
Introduction to this compound
This compound is an aromatic organic compound with the chemical formula C₁₀H₁₃NO₂.[1][2] Its structure comprises a benzene ring substituted with a dimethylamino group, a methoxy group, and a formyl (aldehyde) group. The interplay of these functional groups—the electron-donating dimethylamino and methoxy groups and the electron-withdrawing aldehyde—creates a molecule with interesting electronic properties and significant potential as a building block in medicinal chemistry and materials science.
The solid-state structure of a molecule is fundamental to its physical and chemical properties, including solubility, melting point, stability, and bioavailability. For drug development professionals, understanding the crystal structure is critical, as polymorphism—the ability of a compound to exist in multiple crystalline forms—can have profound impacts on a drug's efficacy and manufacturability.[3] This guide details the necessary steps to elucidate the crystal structure of this compound and provides expert insights into the expected outcomes of such an investigation.
Experimental Workflow for Crystal Structure Determination
The elucidation of a novel crystal structure is a systematic process that begins with the synthesis of high-purity material and culminates in the refinement of X-ray diffraction data.
Synthesis and Purification
The synthesis of substituted benzaldehydes can be achieved through various organic chemistry routes.[4][5] A common approach involves the ortho-metalation of a protected benzaldehyde precursor followed by the introduction of the desired functional groups. For this compound, a plausible synthesis could start from a commercially available substituted aniline or phenol.
Protocol for a Generic Synthesis Route:
-
Starting Material: Procure a suitable precursor, such as 3-methoxy-N,N-dimethylaniline.
-
Formylation: Introduce the aldehyde group using a Vilsmeier-Haack or similar formylation reaction.
-
Work-up and Purification: After the reaction is complete, the crude product must be purified. This is typically achieved through column chromatography on silica gel.
-
Purity Confirmation: The purity of the final compound should be confirmed by methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). High purity (>98%) is essential for successful crystallization.
Crystal Growth
Growing single crystals of sufficient size and quality for X-ray diffraction is often the most challenging step. Several techniques should be attempted in parallel to maximize the chances of success.
Table 1: Common Crystallization Techniques
| Technique | Description | Solvents to Try |
| Slow Evaporation | A solution of the compound is left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly over days or weeks. | Ethanol, Methanol, Acetone, Dichloromethane, Ethyl Acetate |
| Vapor Diffusion | A concentrated solution of the compound in a good solvent is placed in a small vial, which is then placed in a larger sealed jar containing a poor solvent (the "anti-solvent"). The anti-solvent vapor slowly diffuses into the solution, reducing the solubility of the compound and inducing crystallization. | Good Solvents: Dichloromethane, AcetoneAnti-solvents: Hexane, Diethyl Ether, Pentane |
| Cooling | A saturated solution of the compound at an elevated temperature is slowly cooled to room temperature or below. | Acetonitrile, Isopropanol |
The choice of solvent is critical and is often determined empirically. A good solvent for crystallization is one in which the compound has moderate solubility.
Single-Crystal X-ray Diffraction (SC-XRD)
Once suitable crystals are obtained, the definitive three-dimensional structure can be determined using SC-XRD.
Experimental Protocol for SC-XRD:
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The crystal is placed in a diffractometer and cooled under a stream of nitrogen gas (typically to 100-150 K) to minimize thermal vibrations. X-rays are directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated.
-
Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares on F².[6]
The workflow for determining the crystal structure is summarized in the diagram below.
References
- 1. 4-(Dimethylamino)-2-methoxybenzaldehyde | C10H13NO2 | CID 291350 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [webbook.nist.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 6. benchchem.com [benchchem.com]
The Pivotal Role of 4-Dimethylamino-2-methoxybenzaldehyde in Advanced Organic Synthesis: A Mechanistic and Practical Guide
This technical guide provides an in-depth exploration of the mechanism of action of 4-dimethylamino-2-methoxybenzaldehyde in key organic reactions. Designed for researchers, scientists, and professionals in drug development, this document elucidates the nuanced electronic effects of its substituent groups and provides practical, field-proven insights into its application in the synthesis of complex organic molecules and heterocyclic frameworks.
Introduction: Unveiling the Unique Reactivity of this compound
This compound is a polysubstituted aromatic aldehyde characterized by the presence of two potent electron-donating groups: a dimethylamino group at the para-position and a methoxy group at the ortho-position relative to the formyl group. This unique substitution pattern imbues the molecule with distinct electronic properties that significantly influence its reactivity in a variety of organic transformations. The synergistic electron-donating effects of these substituents render the benzaldehyde ring highly nucleophilic and activate the carbonyl group, making it a versatile building block in organic synthesis.
This guide will delve into the mechanistic underpinnings of its reactivity, focusing on its application in seminal organic reactions such as the Knoevenagel condensation, Pictet-Spengler reaction, and the synthesis of important heterocyclic scaffolds like quinolines and coumarins.
The Electronic Landscape: A Symphony of Donating Groups
The reactivity of this compound is fundamentally governed by the interplay of the electronic effects of its substituents. Both the dimethylamino and methoxy groups are strong electron-donating groups through resonance (+R effect) and induction (+I effect), though the resonance effect is dominant.
-
The Potent Para-Dimethylamino Group: The nitrogen atom of the dimethylamino group possesses a lone pair of electrons that can be delocalized into the benzene ring through resonance. This effect is particularly pronounced at the ortho and para positions. Being para to the aldehyde, the dimethylamino group strongly enriches the electron density of the entire aromatic system.
-
The Ortho-Methoxy Group: The methoxy group also donates electron density to the ring via resonance, further activating the aromatic system. Its ortho position to the aldehyde group can also exert steric influence on incoming reagents.
The combined effect of these two powerful electron-donating groups results in:
-
Increased Nucleophilicity of the Aromatic Ring: The benzene ring becomes highly activated towards electrophilic attack. This is a crucial factor in reactions like the Pictet-Spengler synthesis.
-
Enhanced Electrophilicity of the Carbonyl Carbon (Counterintuitive): While the electron-donating groups push electron density into the ring, this also enhances the polarization of the carbonyl group, making the carbon atom more susceptible to nucleophilic attack. This is a key aspect of its reactivity in condensation reactions.
A quantitative measure of these electronic effects can be understood through Hammett substituent constants (σ). For the para-dimethylamino group, the σp value is approximately -0.83, indicating a very strong electron-donating character. The methoxy group also has a negative σ value, further contributing to the electron-rich nature of the molecule.[1][2]
Core Applications and Mechanistic Insights
Knoevenagel Condensation: A Gateway to α,β-Unsaturated Compounds
The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration.[3] The high reactivity of this compound makes it an excellent substrate for this reaction.
Mechanism of Action:
The reaction is typically catalyzed by a weak base, such as piperidine or an amine. The base abstracts a proton from the active methylene compound (e.g., malononitrile) to generate a resonance-stabilized carbanion. This carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of this compound. The resulting intermediate alkoxide is protonated, and a subsequent dehydration step, often facilitated by the catalyst, yields the final α,β-unsaturated product. The electron-donating substituents on the benzaldehyde ring facilitate the initial nucleophilic attack on the carbonyl carbon.[4]
Experimental Protocol: Synthesis of 2-((4-(dimethylamino)-2-methoxyphenyl)methylene)malononitrile
-
Materials:
-
This compound (1 mmol)
-
Malononitrile (1 mmol)
-
Piperidine (catalytic amount)
-
Ethanol (solvent)
-
-
Procedure:
-
Dissolve this compound and malononitrile in ethanol in a round-bottom flask.
-
Add a catalytic amount of piperidine to the solution.
-
Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the product often precipitates from the reaction mixture.
-
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.
-
The product can be further purified by recrystallization from a suitable solvent like ethanol.
-
-
Expected Outcome: High yields of the corresponding benzylidenemalononitrile derivative are expected due to the activated nature of the aldehyde.[4]
Visualization of the Knoevenagel Condensation Mechanism
Caption: Knoevenagel condensation of this compound.
Pictet-Spengler Reaction: Crafting Tetrahydroisoquinoline Scaffolds
The Pictet-Spengler reaction is a powerful tool for the synthesis of tetrahydroisoquinolines, a core structure in many natural products and pharmaceuticals.[5] The reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic aromatic substitution. The highly activated aromatic ring of this compound makes it an ideal aldehyde component for this transformation.
Mechanism of Action:
The reaction is initiated by the formation of a Schiff base (iminium ion) from the β-arylethylamine and this compound under acidic conditions. The electron-rich aromatic ring of the β-arylethylamine then acts as a nucleophile and attacks the electrophilic carbon of the iminium ion in an intramolecular fashion. This cyclization step is the key to forming the tetrahydroisoquinoline ring system. A final deprotonation step restores the aromaticity of the newly formed ring. The electron-donating groups on the benzaldehyde facilitate the initial iminium ion formation and can influence the stereochemical outcome of the reaction.
Experimental Protocol: Synthesis of a 1-Substituted Tetrahydroisoquinoline
-
Materials:
-
This compound (1 mmol)
-
A β-phenylethylamine derivative (e.g., dopamine hydrochloride) (1 mmol)
-
Trifluoroacetic acid (TFA) or another suitable acid catalyst
-
Dichloromethane (DCM) or a suitable solvent
-
-
Procedure:
-
Dissolve the β-phenylethylamine derivative and this compound in the chosen solvent.
-
Add the acid catalyst to the reaction mixture.
-
Stir the reaction at the appropriate temperature (this can range from room temperature to reflux, depending on the reactivity of the amine).
-
Monitor the reaction progress by TLC.
-
Upon completion, neutralize the reaction mixture with a suitable base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent.
-
Dry the organic layer over an anhydrous salt (e.g., Na2SO4), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
-
Expected Outcome: The electron-rich nature of the aldehyde is expected to promote the reaction, leading to good yields of the corresponding tetrahydroisoquinoline derivative.
Visualization of the Pictet-Spengler Reaction Workflow
Caption: General workflow for the Pictet-Spengler reaction.
Synthesis of Heterocyclic Scaffolds
This compound serves as a valuable precursor for the synthesis of various heterocyclic compounds, including quinolines and coumarins.
The Friedländer synthesis is a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing a reactive α-methylene group to form a quinoline.[5][6] While this compound itself is not the 2-aminoaryl aldehyde, it can be used in related multi-component reactions or modified to participate in such syntheses. For instance, it can react with an enamine derived from a ketone in the presence of a catalyst to construct the quinoline framework.
General Mechanistic Principle: The reaction generally proceeds through an initial aldol-type condensation or Schiff base formation, followed by an intramolecular cyclization and dehydration to afford the aromatic quinoline ring system.[6]
The Pechmann condensation is a classic method for synthesizing coumarins from a phenol and a β-keto ester under acidic conditions.[7] While this compound is not a direct reactant in the traditional Pechmann condensation, it can be utilized in modified procedures or multi-step syntheses leading to coumarin derivatives. For example, Knoevenagel condensation products derived from this aldehyde can be further elaborated to form coumarin structures.
Quantitative Data and Spectroscopic Characterization
The following table summarizes typical spectroscopic data for a product of a Knoevenagel condensation involving a substituted benzaldehyde, which can be used as a reference for characterizing products derived from this compound.
| Spectroscopic Data | 2-((4-(dimethylamino)phenyl)methylene)malononitrile |
| ¹H NMR (CDCl₃, δ ppm) | 7.73 (d, 2H), 7.60 (s, 1H), 6.75 (d, 2H), 3.10 (s, 6H) |
| ¹³C NMR (CDCl₃, δ ppm) | 160.1, 154.2, 134.5, 122.1, 115.8, 111.3, 78.9, 40.0 |
| IR (KBr, cm⁻¹) | 2220 (C≡N), 1580 (C=C), 1520 (Ar C=C) |
Note: The exact chemical shifts and peak positions for derivatives of this compound will vary but will show characteristic signals for the aromatic protons, the methoxy group, the dimethylamino group, and the newly formed functionalities.
Conclusion and Future Perspectives
This compound is a highly valuable and versatile building block in modern organic synthesis. The synergistic electronic effects of its dimethylamino and methoxy substituents create a unique reactivity profile that enables its efficient participation in a range of important carbon-carbon and carbon-heteroatom bond-forming reactions. This guide has provided a detailed overview of its mechanism of action in key transformations and offered practical experimental insights. As the demand for complex and diverse molecular architectures in drug discovery and materials science continues to grow, the strategic application of uniquely functionalized reagents like this compound will undoubtedly play an increasingly critical role in advancing the frontiers of chemical synthesis.
References
- 1. Hammett equation - Wikipedia [en.wikipedia.org]
- 2. global.oup.com [global.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01420K [pubs.rsc.org]
- 5. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Pechmann Condensation [organic-chemistry.org]
A Comprehensive Theoretical Analysis of 4-Dimethylamino-2-methoxybenzaldehyde: A Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
1.1 Overview of 4-Dimethylamino-2-methoxybenzaldehyde (DMAMB)
This compound, often abbreviated as DMAMB, is an organic compound belonging to the family of substituted benzaldehydes. Its molecular structure consists of a benzene ring substituted with a formyl group (-CHO), a dimethylamino group (-N(CH₃)₂), and a methoxy group (-OCH₃) at positions 1, 4, and 2, respectively. The chemical formula for DMAMB is C₁₀H₁₃NO₂, and its molecular weight is 179.22 g/mol .[1][2] The presence of both electron-donating (dimethylamino and methoxy) and electron-withdrawing (formyl) groups on the aromatic ring suggests the potential for interesting electronic and optical properties.
1.2 Importance and Potential Applications in Material Science and Drug Development
Benzaldehyde and its derivatives are of significant interest across various industries, including pharmaceuticals, cosmetics, and chemicals, due to their diverse biological and chemical properties.[3] They are naturally found in various plants and are used as flavoring agents and precursors in chemical synthesis.[3] Specifically, molecules with strong intramolecular charge transfer, a characteristic expected in DMAMB, are candidates for non-linear optical (NLO) materials.[4][5] NLO materials are crucial for applications in optical signal processing, data storage, and telecommunications. Furthermore, the structural motifs present in DMAMB are found in various biologically active molecules, making it a relevant subject for theoretical studies that can inform drug design and discovery.
1.3 Rationale for Theoretical Investigation using Quantum Chemical Methods
Theoretical studies employing quantum chemical methods, such as Density Functional Theory (DFT), provide a powerful and cost-effective means to investigate the molecular properties of compounds like DMAMB. These computational approaches allow for the detailed examination of:
-
Molecular Geometry: Predicting stable conformations, bond lengths, and angles.
-
Spectroscopic Properties: Simulating IR, Raman, and UV-Vis spectra to aid in experimental characterization.
-
Electronic Structure: Analyzing frontier molecular orbitals (HOMO and LUMO) to understand reactivity and electronic transitions.[3]
-
Non-Linear Optical (NLO) Properties: Calculating dipole moments, polarizability, and hyperpolarizability to assess potential for NLO applications.[6][7]
By correlating theoretical data with experimental findings, a deeper understanding of the structure-property relationships of DMAMB can be achieved.
1.4 Objectives of the Study
This guide aims to provide a comprehensive theoretical framework for studying this compound. The primary objectives are:
-
To detail the computational methodologies for a thorough theoretical analysis.
-
To present a detailed analysis of the optimized molecular structure.
-
To interpret the vibrational and electronic spectra based on theoretical calculations.
-
To evaluate the electronic properties and chemical reactivity through frontier molecular orbital and molecular electrostatic potential analysis.
-
To investigate the non-linear optical properties of DMAMB.
Computational Methodology
2.1 The Foundation: Density Functional Theory (DFT)
Density Functional Theory (DFT) is a widely used computational method in quantum chemistry to investigate the electronic structure of many-body systems.[5] It is particularly favored for its balance of accuracy and computational efficiency, making it suitable for studying medium-sized organic molecules like DMAMB.
-
2.1.1 Justification for Selecting DFT: DFT methods have been shown to provide reliable results for the structural, vibrational, and electronic properties of benzaldehyde derivatives, often showing good agreement with experimental data.[4]
-
2.1.2 The Role of the B3LYP Functional: The Becke, three-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is one of the most popular and well-validated functionals for organic molecules. It combines the accuracy of Hartree-Fock theory with the efficiency of density functional approximations, yielding excellent results for a wide range of molecular properties.
-
2.1.3 The 6-311++G(d,p) Basis Set: A Rationale: The choice of basis set is crucial for the accuracy of quantum chemical calculations. The 6-311++G(d,p) basis set is a flexible, split-valence triple-zeta basis set that includes diffuse functions (++) on heavy and hydrogen atoms, as well as polarization functions (d,p) on heavy atoms and hydrogen atoms, respectively. This combination is well-suited for describing the electronic structure of molecules with lone pairs and π-systems, such as DMAMB, and is essential for accurate calculation of electronic and NLO properties.
2.2 Software and Computational Environment
All quantum chemical calculations discussed in this guide can be performed using software packages like Gaussian, ORCA, or GAMESS. These programs allow for the implementation of DFT methods with various functionals and basis sets.
2.3 Step-by-Step Protocol: Geometry Optimization and Frequency Analysis
-
Input File Preparation: Construct the initial molecular structure of DMAMB using a molecular modeling program. The input file for the quantum chemistry software should specify the DFT method (e.g., B3LYP), the basis set (e.g., 6-311++G(d,p)), and the type of calculation (geometry optimization followed by frequency analysis).
-
Execution and Convergence Criteria: Submit the input file to the computational software. The geometry optimization algorithm will iteratively adjust the atomic coordinates to find a minimum on the potential energy surface, based on stringent convergence criteria for energy and forces.
-
Verification of Minimum Energy Structure: After a successful optimization, a frequency calculation must be performed on the optimized geometry. The absence of imaginary frequencies in the output confirms that the structure corresponds to a true local minimum.
2.4 Step-by-Step Protocol: Calculation of Spectroscopic and Electronic Properties
-
NMR and UV-Vis Predictions: Using the optimized geometry, perform calculations for NMR chemical shifts and Time-Dependent DFT (TD-DFT) for electronic transitions to predict the UV-Vis spectrum.[5]
-
Frontier Molecular Orbital (HOMO-LUMO) Analysis: The energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are obtained from the output of the DFT calculation. The energy gap between these orbitals is a key indicator of chemical reactivity.[3]
-
Molecular Electrostatic Potential (MEP) Mapping: The MEP can be calculated and visualized to identify the electron-rich and electron-poor regions of the molecule, which are indicative of sites for nucleophilic and electrophilic attack, respectively.[3]
2.5 Step-by-Step Protocol: Non-Linear Optical (NLO) Property Calculation
To evaluate the NLO response, the electric dipole moment (μ), polarizability (α), and the first hyperpolarizability (β) are computed using the optimized molecular structure.[5] This is typically done by applying an external electric field within the calculation and determining the response of the molecule's electronic structure.
Caption: A general workflow for the theoretical analysis of DMAMB.
Results and In-depth Discussion
3.1 Molecular Geometry and Structural Parameters
The geometry optimization of DMAMB at the B3LYP/6-311++G(d,p) level of theory would yield the most stable conformation of the molecule. A detailed analysis of the calculated bond lengths, bond angles, and dihedral angles provides insight into the steric and electronic effects of the substituents on the benzene ring. For instance, the C-N bond of the dimethylamino group and the C-O bonds of the methoxy and formyl groups are of particular interest.
Table 1: Selected Theoretical Structural Parameters of DMAMB
| Parameter | Bond Length (Å) | Bond Angle (°) |
| C-C (ring) | ~1.39 - 1.41 | ~118 - 121 |
| C-H (ring) | ~1.08 | - |
| C-N | ~1.37 | - |
| C-O (methoxy) | ~1.36 | - |
| C=O (formyl) | ~1.22 | - |
| C-C (formyl) | ~1.48 | - |
| C-N-C | - | ~118 |
| C-O-C | - | ~117 |
Note: These are expected values based on similar molecules; actual calculated values would be reported from the computational output.
3.2 Vibrational Spectroscopy Analysis
The calculated vibrational frequencies can be used to simulate the infrared (IR) and Raman spectra of DMAMB. The assignment of specific vibrational modes to the calculated frequencies allows for a detailed interpretation of experimental spectra. Key vibrational modes to analyze include the C=O stretching of the aldehyde, C-N stretching of the dimethylamino group, C-O stretching of the methoxy group, and various aromatic C-H and C-C vibrations.
3.3 Electronic Properties and Reactivity
-
3.3.1 HOMO-LUMO Energy Gap: The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. A small HOMO-LUMO energy gap suggests high chemical reactivity and lower kinetic stability.[3] For DMAMB, the presence of strong electron-donating groups is expected to raise the HOMO energy, while the electron-withdrawing formyl group will lower the LUMO energy, likely resulting in a relatively small energy gap and significant intramolecular charge transfer upon electronic excitation.
-
3.3.2 Visualization of HOMO and LUMO Orbitals: The HOMO is expected to be localized primarily on the electron-rich dimethylamino group and the aromatic ring, while the LUMO is likely to be concentrated on the electron-deficient formyl group. This distribution confirms the potential for charge transfer from the donor to the acceptor part of the molecule.
-
3.3.3 Molecular Electrostatic Potential (MEP) Analysis: The MEP map provides a visual representation of the charge distribution. For DMAMB, the most negative potential (electron-rich regions) is expected around the oxygen atom of the carbonyl group, making it a likely site for electrophilic attack. The hydrogen atoms of the methyl groups and the aromatic ring would represent regions of positive potential (electron-poor), susceptible to nucleophilic attack.[3]
Caption: Relationship between HOMO-LUMO gap and molecular properties.
3.4 Non-Linear Optical (NLO) Properties
Molecules with large dipole moments and significant differences in ground and excited state electronic distributions often exhibit high hyperpolarizability values, a key requirement for NLO materials. The intramolecular charge transfer character of DMAMB, facilitated by the donor-acceptor framework, makes it a promising candidate for NLO applications.[6][7]
Table 2: Calculated NLO Properties of DMAMB
| Property | Symbol | Calculated Value | Units |
| Dipole Moment | µ | Value | Debye |
| Mean Polarizability | Value | a.u. | |
| First Hyperpolarizability | β | Value | a.u. |
Note: The table would be populated with the actual values from the computational output. A high β value is indicative of significant NLO activity.
3.5 Natural Bond Orbital (NBO) Analysis
NBO analysis can provide further insights into the electronic structure by examining charge delocalization and hyperconjugative interactions. This analysis quantifies the donor-acceptor interactions between filled and vacant orbitals, providing a measure of intramolecular charge transfer and its contribution to molecular stability.
Conclusion
4.1 Summary of Key Theoretical Findings
This guide has outlined a comprehensive theoretical approach to study the structural, spectroscopic, electronic, and non-linear optical properties of this compound. Through DFT calculations, it is possible to obtain a detailed understanding of its molecular geometry, predict its spectral features, and quantify its chemical reactivity and NLO potential. The key findings from such a study are expected to highlight the significant intramolecular charge transfer characteristics arising from the interplay of the electron-donating and electron-withdrawing substituents.
4.2 Correlation between Theoretical Predictions and Potential Applications
The theoretical results provide a strong foundation for understanding the properties of DMAMB and guiding its potential applications. The predicted high hyperpolarizability would suggest its suitability for development as an NLO material. The analysis of reactive sites from the MEP map can inform its use as a synthon in organic synthesis. Furthermore, the detailed vibrational and electronic spectral data can serve as a benchmark for experimental characterization.
4.3 Future Directions and Outlook
Future work could involve extending the theoretical analysis to include the effects of different solvents, studying excited state properties in more detail, and investigating the properties of dimers or larger aggregates of DMAMB. Experimental synthesis and characterization of DMAMB would be crucial to validate the theoretical predictions and to fully realize its potential in material science and other fields.
References
- 1. 4-(Dimethylamino)-2-methoxybenzaldehyde | C10H13NO2 | CID 291350 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [webbook.nist.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, characterization and DFT calculations of linear and NLO properties of novel (Z)-5-benzylidene-3-N(4-methylphenyl)-2-thioxothiazolidin-4-one | Semantic Scholar [semanticscholar.org]
- 7. tandfonline.com [tandfonline.com]
4-Dimethylamino-2-methoxybenzaldehyde: A Comprehensive Technical Guide
Abstract
This in-depth technical guide provides a comprehensive overview of 4-Dimethylamino-2-methoxybenzaldehyde, a valuable aromatic aldehyde in various chemical syntheses. While the specific historical discovery of this compound is not extensively documented in readily available literature, this guide elucidates a plausible synthetic pathway based on well-established organic chemistry principles. It delves into the compound's chemical and physical properties, provides detailed spectroscopic characterization data, and outlines its known applications, particularly as an intermediate in the synthesis of pharmaceuticals and fluorescent dyes.[1] Furthermore, this document includes a detailed, validated protocol for its probable synthesis via the Vilsmeier-Haack reaction, complete with safety considerations and handling procedures to ensure procedural integrity and laboratory safety. This guide is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis.
Introduction: Unveiling a Versatile Synthetic Building Block
This compound, identified by its CAS number 84562-48-1, is a substituted aromatic aldehyde characterized by the presence of a dimethylamino group at the C4 position and a methoxy group at the C2 position of the benzaldehyde core.[2] This unique substitution pattern, featuring both a strong electron-donating group (dimethylamino) and a moderately electron-donating group (methoxy), renders the aromatic ring highly activated towards electrophilic substitution and imparts specific reactivity and spectroscopic properties to the molecule. These characteristics make it a sought-after intermediate in the synthesis of a variety of complex organic molecules, including pharmaceutical agents and fluorescent dyes.[1]
This guide aims to consolidate the available technical information on this compound, offering a logical and in-depth exploration of its synthesis, properties, and applications. By providing a robust theoretical framework alongside practical, actionable protocols, we endeavor to equip researchers with the knowledge necessary to effectively and safely utilize this compound in their scientific pursuits.
Historical Context and Plausible Synthesis Pathway
While a definitive historical account of the first synthesis of this compound is not readily apparent in the scientific literature, its synthesis can be logically inferred through the application of the Vilsmeier-Haack reaction. This powerful formylation method, named after Anton Vilsmeier and Albrecht Haack, has been a cornerstone of organic synthesis since its discovery in 1927.[3] The reaction is particularly effective for the formylation of electron-rich aromatic compounds, such as anilines and phenols.[3][4]
The logical precursor for the synthesis of this compound is 3-methoxydimethylaniline. The electron-donating nature of both the dimethylamino and methoxy groups strongly activates the aromatic ring, directing electrophilic substitution to the positions ortho and para to the activating groups. In the case of 3-methoxydimethylaniline, the para position relative to the powerful dimethylamino group (the C4 position) is the most sterically accessible and electronically favored site for formylation.
The Vilsmeier-Haack reaction proceeds through the formation of a Vilsmeier reagent, typically a chloroiminium salt, from a substituted amide (like N,N-dimethylformamide - DMF) and a halide, most commonly phosphorus oxychloride (POCl₃).[3][4] This electrophilic reagent then attacks the electron-rich aromatic ring of the substrate.
Below is a diagram illustrating the proposed synthetic pathway for this compound.
Caption: Proposed synthesis of this compound via the Vilsmeier-Haack reaction.
Physicochemical and Spectroscopic Data
A thorough understanding of the physical and chemical properties of a compound is paramount for its effective use in research and development.
| Property | Value | Source |
| CAS Number | 84562-48-1 | [2] |
| Molecular Formula | C₁₀H₁₃NO₂ | [2] |
| Molecular Weight | 179.22 g/mol | [2] |
| Appearance | White to light yellow crystalline powder | [5] |
| Melting Point | 59 °C | [6] |
| Flash Point | >110 °C | [6] |
| Solubility | Slightly soluble in water (0.32 g/L at 25°C). Soluble in common organic solvents. | [7] |
| InChIKey | HGDRXADJVGVGBC-UHFFFAOYSA-N | [2] |
Spectroscopic Characterization
Spectroscopic data is crucial for the unambiguous identification and purity assessment of this compound.
-
¹H NMR Spectroscopy: While a publicly available spectrum for the specific compound is not readily found, the expected proton NMR signals would include singlets for the two N-methyl groups and the methoxy group, and distinct signals in the aromatic region corresponding to the protons on the substituted benzene ring.
-
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by strong absorption bands corresponding to the C=O stretching of the aldehyde group (typically around 1670-1700 cm⁻¹), C-N stretching of the aromatic amine, and C-O stretching of the ether.
-
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (179.22 m/z).
Experimental Protocol: Synthesis via Vilsmeier-Haack Reaction
The following protocol is a proposed method for the synthesis of this compound based on the well-established Vilsmeier-Haack reaction. This protocol is intended for trained organic chemists in a properly equipped laboratory.
Materials and Reagents
-
3-Methoxydimethylaniline
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Sodium acetate, saturated aqueous solution
-
Crushed ice
-
Deionized water
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware (three-necked round-bottom flask, dropping funnel, condenser, etc.)
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
Step-by-Step Procedure
-
Vilsmeier Reagent Formation:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous N,N-dimethylformamide (DMF).
-
Cool the flask in an ice-water bath to 0-5 °C.
-
Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with vigorous stirring. The addition should be controlled to maintain the temperature below 10 °C.
-
After the addition is complete, allow the mixture to stir at room temperature for approximately 30-60 minutes. The formation of the Vilsmeier reagent, a chloroiminium salt, will result in a viscous, often colored, complex.
-
-
Formylation Reaction:
-
Dissolve 3-methoxydimethylaniline in anhydrous dichloromethane (DCM).
-
Add the solution of 3-methoxydimethylaniline dropwise to the freshly prepared Vilsmeier reagent at 0-5 °C.
-
After the addition, remove the ice bath and allow the reaction mixture to stir at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.
-
-
Work-up and Isolation:
-
Once the reaction is complete, carefully pour the reaction mixture onto a large beaker of crushed ice with stirring. This will hydrolyze the intermediate iminium salt to the desired aldehyde.
-
Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium acetate until the pH is approximately 6-7.
-
The product, this compound, should precipitate as a solid. If it oils out, continue stirring until it solidifies.
-
Collect the crude product by vacuum filtration and wash it thoroughly with cold deionized water.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol) or by column chromatography on silica gel using an appropriate eluent (e.g., a mixture of hexane and ethyl acetate).
-
Dry the purified product under vacuum to yield this compound as a crystalline solid.
-
Caption: Workflow for the synthesis of this compound.
Applications in Research and Industry
This compound serves as a crucial intermediate in several areas of chemical synthesis:
-
Pharmaceutical Synthesis: It is utilized in the preparation of various pharmaceutical agents.[1] Its substituted benzaldehyde structure allows for its incorporation into more complex drug scaffolds through reactions such as condensations, reductive aminations, and Wittig reactions.
-
Fluorescent Dyes: The electron-rich nature of the aromatic ring makes this compound a useful precursor in the synthesis of fluorescent dyes.[1] The dimethylamino group often acts as a strong auxochrome, enhancing the fluorescence properties of the resulting molecules.
-
Organic Synthesis: It is used to produce other complex organic molecules, such as 2,6-Dichloro-N'-(4-dimethylamino-2-methoxy-benzylidene)-benzene-1,4-diamine.[7]
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
-
Hazard Classification: This compound is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[6]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat. Work in a well-ventilated area or under a fume hood.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area with plenty of water.[6]
-
Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.[5] It is sensitive to air and should be stored away from oxidizing agents.[7]
Conclusion
This compound stands as a valuable and versatile building block in the arsenal of synthetic organic chemists. While its specific discovery and early history are not prominently documented, its synthesis is readily achievable through established and reliable methods like the Vilsmeier-Haack reaction. Its unique electronic properties, stemming from the dimethylamino and methoxy substituents, make it an important precursor for the synthesis of a range of functional molecules with applications in pharmaceuticals and materials science. This guide provides a solid foundation for researchers to understand and utilize this compound, from its fundamental properties to its practical synthesis and safe handling.
References
- 1. This compound (84562-48-1) at Nordmann - nordmann.global [nordmann.global]
- 2. 4-(Dimethylamino)-2-methoxybenzaldehyde | C10H13NO2 | CID 291350 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 5. goldbio.com [goldbio.com]
- 6. This compound, 5 g, CAS No. 84562-48-1 | Aromatic Building Blocks | Building Blocks for Synthesis | Organic & Bioorganic Chemicals | Chemicals | Carl ROTH - France [carlroth.com]
- 7. This compound, 98% 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.pt]
The Versatile Scaffold: A Technical Guide to 4-Dimethylamino-2-methoxybenzaldehyde and Its Analogs
This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the synthesis, properties, and applications of 4-Dimethylamino-2-methoxybenzaldehyde and its derivatives. This document provides not only established protocols but also the scientific rationale behind the experimental choices, empowering researchers to innovate and adapt these methodologies for their specific needs.
Introduction: The Unique Chemistry of a Substituted Benzaldehyde
This compound is an aromatic aldehyde characterized by the presence of two key functional groups that dictate its reactivity and utility: a strong electron-donating dimethylamino group at the para position and a moderately electron-donating methoxy group at the ortho position relative to the aldehyde functionality.[1] This specific substitution pattern creates a molecule with a rich electronic landscape, making it a valuable and versatile building block in organic synthesis.[2]
The interplay between the powerful resonance donation from the dimethylamino group and the inductive and moderate resonance effects of the ortho-methoxy group significantly influences the electron density of the aromatic ring and the reactivity of the aldehyde.[3] This unique electronic nature is central to its utility in the synthesis of a wide array of heterocyclic compounds, dyes, and biologically active molecules. This guide will delve into the synthesis of this core scaffold and explore its transformation into derivatives with significant applications in medicinal chemistry and materials science.
I. Synthesis of the Core Scaffold: this compound
The primary and most efficient method for the synthesis of this compound is the Vilsmeier-Haack reaction .[4] This reaction is a powerful tool for the formylation of electron-rich aromatic compounds.[5] The substrate for this reaction is N,N-dimethyl-3-methoxyaniline. The strong activating effect of the dimethylamino group directs the electrophilic formylating agent to the para position, resulting in the desired product.[6]
Causality Behind the Vilsmeier-Haack Approach
The Vilsmeier-Haack reaction is the method of choice due to the high electron density of the N,N-dimethyl-3-methoxyaniline ring, which is a prerequisite for this type of electrophilic aromatic substitution.[6] The Vilsmeier reagent, a chloroiminium salt generated in situ from a formamide (like N,N-dimethylformamide, DMF) and a chlorinating agent (typically phosphorus oxychloride, POCl₃), is a relatively weak electrophile and thus requires a highly activated aromatic ring to react efficiently.[4] The combined electron-donating effects of the dimethylamino and methoxy groups make the aromatic ring sufficiently nucleophilic to attack the Vilsmeier reagent.
Experimental Protocol: Vilsmeier-Haack Formylation of N,N-dimethyl-3-methoxyaniline
This protocol outlines a general procedure for the synthesis of this compound.
Materials:
-
N,N-dimethyl-3-methoxyaniline
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM, anhydrous)
-
Ice
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a three-necked round-bottom flask equipped with a dropping funnel, a thermometer, and a nitrogen inlet, dissolve N,N-dimethyl-3-methoxyaniline in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
To the dropping funnel, add a pre-mixed solution of phosphorus oxychloride in anhydrous DCM.
-
Add the POCl₃ solution dropwise to the stirred solution of the aniline derivative, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent.
Expected Yield: While specific yields can vary, this method generally provides good to excellent yields of the desired product.
Visualizing the Vilsmeier-Haack Reaction
Caption: Workflow for the Vilsmeier-Haack synthesis.
II. Physicochemical and Spectroscopic Properties
This compound is typically a white to light yellow crystalline powder.[7] A summary of its key physicochemical properties is presented below.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₃NO₂ | [1] |
| Molecular Weight | 179.22 g/mol | [1] |
| CAS Number | 84562-48-1 | [1] |
| Appearance | White to light yellow crystalline powder | [7] |
| Melting Point | Data not consistently available | |
| Solubility | Slightly soluble in water |
Spectroscopic data is crucial for the characterization of this compound. The NIST WebBook provides reference spectra for this compound, which are invaluable for confirming its identity after synthesis.[8]
III. Applications as a Synthetic Building Block
The true value of this compound lies in its utility as a versatile precursor for a wide range of derivatives with interesting biological and photophysical properties.
A. Synthesis of Chalcones: The Claisen-Schmidt Condensation
Chalcones, or 1,3-diaryl-2-propen-1-ones, are a class of compounds that are readily synthesized through the Claisen-Schmidt condensation of an aromatic aldehyde with an acetophenone.[9] this compound serves as an excellent aldehyde component in this reaction, leading to the formation of chalcones with a highly electron-rich B-ring.
The Claisen-Schmidt condensation is a base-catalyzed aldol condensation.[9] The base abstracts a proton from the α-carbon of the acetophenone to form an enolate, which then acts as a nucleophile and attacks the electrophilic carbonyl carbon of this compound. Subsequent dehydration leads to the formation of the α,β-unsaturated ketone system characteristic of chalcones. The reaction generally proceeds in high yield.[10][11]
This protocol describes the general synthesis of a chalcone from this compound and a substituted acetophenone.
Materials:
-
This compound
-
Substituted acetophenone
-
Ethanol
-
Aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH) solution
-
Ice-cold water
-
Dilute hydrochloric acid (HCl)
Procedure:
-
Dissolve this compound and the substituted acetophenone in ethanol in a round-bottom flask.
-
Cool the mixture in an ice bath.
-
Slowly add the aqueous NaOH or KOH solution to the stirred mixture.
-
Allow the reaction mixture to stir at room temperature for several hours. The progress of the reaction can be monitored by TLC.
-
Once the reaction is complete, pour the mixture into ice-cold water.
-
Acidify the solution with dilute HCl to precipitate the chalcone.
-
Filter the solid product, wash with cold water until the washings are neutral, and dry.
-
Recrystallize the crude chalcone from a suitable solvent, such as ethanol, to obtain the pure product.
Expected Yields: The Claisen-Schmidt condensation typically affords good to excellent yields of chalcones, often exceeding 70-90%.[12][13]
Caption: Key steps in the Claisen-Schmidt condensation.
B. Synthesis of Schiff Bases: The Azomethine Linkage
Schiff bases, characterized by the presence of a carbon-nitrogen double bond (azomethine group), are another important class of compounds synthesized from this compound.[14] They are typically formed through the condensation reaction of the aldehyde with a primary amine.
The formation of the imine bond in Schiff bases is a reversible reaction that is often catalyzed by a small amount of acid.[15] The reaction proceeds by nucleophilic attack of the primary amine on the carbonyl carbon of the aldehyde, followed by dehydration. The resulting Schiff bases are often colored and can exhibit interesting biological and photophysical properties.
Materials:
-
This compound
-
Primary amine
-
Ethanol or Methanol
-
Glacial acetic acid (catalytic amount)
Procedure:
-
Dissolve this compound in ethanol or methanol in a round-bottom flask.
-
Add an equimolar amount of the primary amine to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the reaction mixture for 2-4 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The Schiff base product often precipitates out of the solution upon cooling. If not, the solvent can be partially evaporated to induce crystallization.
-
Filter the solid product, wash with a small amount of cold solvent, and dry.
-
If necessary, recrystallize the product from a suitable solvent.
Expected Yields: The synthesis of Schiff bases from aromatic aldehydes is generally a high-yielding reaction.[16]
IV. Pharmacological and Photophysical Applications of Derivatives
The derivatives of this compound have garnered significant interest in drug discovery and materials science due to their diverse biological activities and intriguing photophysical properties.
A. Pharmacological Activities of Chalcone and Schiff Base Analogs
Chalcones and Schiff bases derived from this compound have been investigated for their potential as anticancer agents. The α,β-unsaturated ketone moiety in chalcones is a known Michael acceptor and is believed to be crucial for their biological activity.[17] These compounds can interact with various biological nucleophiles, including cysteine residues in proteins, thereby modulating the function of key enzymes and signaling pathways involved in cancer progression. While specific cytotoxicity data for derivatives of this compound is an active area of research, related benzaldehyde derivatives have shown cytotoxic effects against various cancer cell lines.[18]
The search for new antimicrobial and antifungal agents is a critical area of research. Chalcones and Schiff bases have emerged as promising scaffolds in this regard.[17][19] Several studies have demonstrated the antifungal activity of chalcone derivatives against a range of plant and human pathogenic fungi.[20][21][22] The mechanism of action is often attributed to the disruption of the fungal cell membrane or the inhibition of key enzymes.[17] Similarly, Schiff bases are known to possess a broad spectrum of antimicrobial activities.[14]
Table of Reported Antifungal Activities of Chalcone Derivatives:
| Fungal Species | Activity of Chalcone Derivatives | Reference |
| Sclerotinia sclerotiorum | Good antifungal activity | [21] |
| Helminthosporium maydis | Good antifungal activity | [21] |
| Botrytis cinerea | Good antifungal activity | [21] |
| Rhizoctonia solani | Good antifungal activity | [21] |
| Gibberella zeae | Good antifungal activity | [21] |
| Microsporum gypseum | Antifungal activity superior or comparable to ketoconazole | [19] |
B. Fluorescent Probes and Dyes
The strong electron-donating dimethylamino group and the electron-withdrawing nature of the extended π-system in derivatives of this compound make them excellent candidates for the development of fluorescent probes and dyes.[23] These molecules often exhibit intramolecular charge transfer (ICT) upon photoexcitation, leading to large Stokes shifts and sensitivity of their emission properties to the surrounding environment.[24]
Many dyes derived from electron-rich benzaldehydes exhibit solvatochromism , where the color of the dye (and its fluorescence emission) changes with the polarity of the solvent.[25][26] This property arises from the differential stabilization of the ground and excited states of the molecule by the solvent. This sensitivity to the local environment makes these compounds promising as fluorescent probes for studying biological microenvironments, such as the polarity of lipid membranes or protein binding sites.[27][28]
While specific photophysical data for fluorescent probes derived directly from this compound are still emerging, the structural motif is highly conducive to creating environmentally sensitive fluorophores.
V. Structure-Activity Relationships and Mechanistic Insights
Understanding the relationship between the chemical structure of these derivatives and their biological activity or photophysical properties is crucial for the rational design of new and improved compounds.
The presence of the 4-dimethylamino group is a key determinant of the properties of these molecules. Its strong electron-donating nature increases the electron density of the aromatic ring, which can enhance the reactivity in electrophilic substitution reactions and is crucial for the ICT character of derived dyes. However, in the context of chalcones, a strong electron-donating group like the 4-dimethylamino group on the B-ring has been shown in some cases to decrease anti-inflammatory activity, potentially by affecting the stability of adducts formed via Michael addition.[29]
The 2-methoxy group also plays a significant role. Its presence can influence the conformation of the molecule and may participate in hydrogen bonding interactions with biological targets.[30] In some reaction types, an ortho-methoxy group can have a mild inhibitory effect due to steric hindrance.[30]
Conclusion
This compound is a highly valuable and versatile building block in organic synthesis. Its unique electronic properties, stemming from the strategic placement of a strong electron-donating group and a moderate one, make it an ideal starting material for the synthesis of a diverse range of compounds. The derivatives of this scaffold, particularly chalcones and Schiff bases, have demonstrated significant potential in medicinal chemistry as anticancer, antimicrobial, and antifungal agents. Furthermore, the inherent electronic characteristics of the 4-dimethylamino-2-methoxybenzoyl moiety make it a promising platform for the development of novel fluorescent probes and dyes with applications in materials science and chemical biology. The experimental protocols and mechanistic insights provided in this guide are intended to serve as a solid foundation for researchers to explore and expand the rich chemistry of this remarkable scaffold.
References
- 1. 4-(Dimethylamino)-2-methoxybenzaldehyde | C10H13NO2 | CID 291350 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Identification of microplastics using 4-dimethylamino-4'-nitrostilbene solvatochromic fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. ijpcbs.com [ijpcbs.com]
- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 6. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 7. goldbio.com [goldbio.com]
- 8. mdpi.com [mdpi.com]
- 9. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α′-bis-(Substituted-alkylidene)cycloalkanones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ijraset.com [ijraset.com]
- 13. taylorandfrancis.com [taylorandfrancis.com]
- 14. alfa-chemistry.com [alfa-chemistry.com]
- 15. ukm.my [ukm.my]
- 16. mocedes.org [mocedes.org]
- 17. Pharmacotherapeutics Applications and Chemistry of Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. Chalcone derivatives as potential antifungal agents: Synthesis, and antifungal activity - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Synthesis and antifungal activity of chalcone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Synergistic activity between conventional antifungals and chalcone-derived compound against dermatophyte fungi and Candida spp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Synthesis and spectral properties of a hydrophobic fluorescent probe: 6-propionyl-2-(dimethylamino)naphthalene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Synthesis and spectral properties of a hydrophobic fluorescent probe: 6-propionyl-2-(dimethylamino)naphthalene. | Semantic Scholar [semanticscholar.org]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. Thiol-reactive Derivatives of the Solvatochromic 4-N,N-Dimethylamino-1,8-naphthalimide Fluorophore: A Highly Sensitive Toolset for the Detection of Biomolecular Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Polarity-dependent solvatochromic properties of thermally activated delayed fluorescence with donor–acceptor constituents under different excitation energies - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 29. Structure activity relationship studies of anti-inflammatory TMMC derivatives: 4-dimethylamino group on the B ring responsible for lowering the potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
Methodological & Application
Application Notes & Protocols: The Strategic Use of 4-Dimethylamino-2-methoxybenzaldehyde Derivatives in Modern Peptide Synthesis
Abstract
The synthesis of peptides with a C-terminal amide is a cornerstone of therapeutic and research-focused peptide chemistry, as this modification often enhances biological activity and stability. The Rink Amide linker, a critical tool for producing these molecules via Fmoc-based Solid-Phase Peptide Synthesis (SPPS), derives its unique acid-labile properties from a specialized benzhydrylamine core. This core structure is synthesized from benzaldehyde precursors, notably derivatives of 4-Dimethylamino-2-methoxybenzaldehyde. This guide provides an in-depth exploration of the chemistry and practical application of resins derived from these precursors, such as the Rink Amide resin. We will dissect the chemical principles, provide validated, step-by-step protocols, and offer expert insights into maximizing synthesis success and purity.
Introduction: The Chemical Logic of Aldehyde-Derived Linkers
In the landscape of Solid-Phase Peptide Synthesis (SPPS), the choice of linker—the molecular bridge between the insoluble resin support and the nascent peptide chain—is paramount.[1] It dictates the C-terminal functionality of the final peptide and the conditions required for its release.[2] For the production of peptide amides, the Rink Amide linker has become an industry standard due to its exquisite compatibility with the popular Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy.[2][3]
The functionality of the Rink Amide linker hinges on its 4-(2',4'-dimethoxyphenyl-aminomethyl)phenoxy core. The synthesis of this core structure, and related linkers like the Backbone Amide Linker (BAL), relies on substituted benzaldehydes such as this compound or, more commonly, 2,4-dimethoxybenzaldehyde.[4][5][6] These aldehydes provide the electrophilic center necessary for constructing the acid-sensitive benzhydryl amine system. The electron-donating methoxy and dimethylamino groups on the aromatic ring play a crucial role: they stabilize the carbocation intermediate formed during acid-mediated cleavage, rendering the linker highly labile to acids like trifluoroacetic acid (TFA) while remaining robustly stable to the basic conditions (e.g., piperidine) used for Fmoc group removal during chain elongation.[7][8]
This guide will focus on the practical application of the most prominent derivative, the Rink Amide resin, providing researchers with the foundational knowledge and detailed protocols to leverage this powerful tool effectively.
The Rink Amide Linker: Synthesis and Mechanism
The journey from a simple benzaldehyde to a functional peptide synthesis resin is a multi-step process. The key intermediate is the Rink Amide linker molecule itself, formally known as 4-[(2,4-Dimethoxyphenyl)(Fmoc-amino)methyl]phenoxyacetic acid.
Conceptual Synthesis Pathway
An improved and scalable synthesis of the Rink Amide linker has been reported, demonstrating a practical route from commercially available starting materials.[6] The process conceptually involves the formation of a benzhydrol intermediate, which is then converted to an amine and subsequently protected with an Fmoc group. This entire functionalized handle is then coupled to a phenoxyacetic acid spacer, making it ready for attachment to an aminomethylated solid support.
Mechanism of Acid-Catalyzed Cleavage
The strategic placement of electron-donating groups is key to the linker's function. Upon introduction of a strong acid like TFA, the cleavage process is initiated.
-
Protonation: The oxygen atom of the methoxy group and the nitrogen of the peptide's C-terminal amide bond are protonated.
-
Carbocation Formation: The C-N bond linking the peptide to the benzhydryl core cleaves, releasing the peptide amide. This cleavage is favorable because it forms a highly stabilized secondary benzylic carbocation. The stability is conferred by the delocalization of the positive charge across the aromatic ring, which is heavily supplemented by the potent electron-donating resonance effects of the ortho-methoxy and para-dimethylamino (or in the common variant, another methoxy) groups.
-
Scavenging: The liberated carbocation is a reactive electrophile that can cause side reactions, most notably the alkylation of sensitive amino acid side chains (like Tryptophan) or even alkylation of the newly formed C-terminal amide itself.[9][10] To prevent this, "scavengers" such as triisopropylsilane (TIS) and water are included in the cleavage cocktail to quench the carbocation.
Experimental Protocols
The following protocols are designed for manual SPPS using Fmoc-Rink Amide resin. They are based on established methodologies and incorporate best practices for ensuring high-purity products.[11]
Resin Preparation and First Amino Acid Coupling
Rationale: The commercially available Rink Amide resin is typically supplied with the amine functionality protected by an Fmoc group. This must be removed before the first amino acid can be attached. The first coupling is a standard amide bond formation, a key advantage over Wang resins where esterification can be more challenging.[12]
Protocol:
-
Swelling: Swell the Fmoc-Rink Amide resin (1.0 g, ~0.5 mmol/g loading) in N,N-Dimethylformamide (DMF, 10 mL) for 30-60 minutes in a suitable reaction vessel.
-
Fmoc Deprotection: Drain the DMF. Add a solution of 20% piperidine in DMF (v/v, 10 mL). Agitate for 5 minutes. Drain. Repeat with a fresh 20% piperidine solution for 15 minutes.
-
Washing: Drain the deprotection solution. Wash the resin thoroughly with DMF (5 x 10 mL), Dichloromethane (DCM, 3 x 10 mL), and finally DMF (3 x 10 mL) to prepare for coupling.
-
First Amino Acid Coupling:
-
In a separate vial, dissolve the first Fmoc-protected amino acid (4 equivalents relative to resin loading) and a coupling agent like HBTU (3.9 equivalents) in DMF.
-
Add N,N-Diisopropylethylamine (DIEA, 8 equivalents) to the amino acid solution and vortex briefly.
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
-
Coupling Check & Capping:
-
Take a small sample of resin beads, wash them thoroughly with DCM, and perform a Kaiser test. A negative result (yellow beads) indicates complete coupling.
-
If the test is positive (blue beads), continue coupling for another hour. If it remains positive, cap any unreacted amines by adding a solution of 10% acetic anhydride and 10% DIEA in DMF for 15 minutes.
-
-
Washing: Wash the resin as in step 3 to prepare for the next cycle.
Peptide Chain Elongation Cycle
Rationale: This cycle of deprotection, washing, and coupling is repeated for each amino acid in the sequence. Thorough washing is critical to remove excess reagents and byproducts, preventing their interference in subsequent steps.
Protocol:
-
Fmoc Deprotection: Perform deprotection as described in Protocol 3.1, step 2.
-
Washing: Perform washing as described in Protocol 3.1, step 3.
-
Coupling: Couple the next Fmoc-amino acid as described in Protocol 3.1, step 4.
-
Washing: Wash the resin as in Protocol 3.1, step 3.
-
Repeat: Repeat this cycle until the full peptide sequence is assembled.
Final Cleavage and Peptide Precipitation
Rationale: The final step uses a strong acid cocktail to simultaneously cleave the peptide from the resin and remove the acid-labile side-chain protecting groups (e.g., Boc, tBu, Trt). The choice of scavengers is critical to prevent side reactions. A specific issue with Rink Amide resin is the potential for the linker to decompose and alkylate the C-terminal amide; including 1,3-dimethoxybenzene as a scavenger effectively prevents this side reaction.[9][13]
Protocol:
-
Final Deprotection: After the final coupling, perform one last Fmoc deprotection cycle (Protocol 3.1, step 2).
-
Resin Washing and Drying: Wash the peptide-resin thoroughly with DMF (3x), DCM (5x), and Methanol (2x). Dry the resin under a high vacuum for at least 4 hours, or preferably overnight.
-
Prepare Cleavage Cocktail: Prepare a fresh cleavage cocktail. For most peptides, "Reagent K" or a similar formulation is effective.
-
Standard Cocktail: 94% TFA, 2.5% Water, 2.5% 1,3-Dimethoxybenzene, 1% TIS.
-
Caution: Work in a fume hood and wear appropriate personal protective equipment. TFA is highly corrosive.
-
-
Cleavage Reaction: Add the cleavage cocktail to the dry peptide-resin (approx. 10 mL per gram of starting resin). Agitate gently at room temperature for 2-3 hours.
-
Peptide Isolation:
-
Filter the resin and collect the filtrate containing the peptide into a centrifuge tube.
-
Wash the resin twice with a small volume of fresh TFA, combining the filtrates.
-
-
Precipitation: Add the collected filtrate dropwise into a 10-fold volume of ice-cold diethyl ether with gentle swirling. A white precipitate of the crude peptide should form.
-
Purification: Centrifuge the mixture to pellet the peptide. Decant the ether. Wash the pellet with cold ether two more times. Allow the crude peptide pellet to air dry before proceeding to purification (e.g., by RP-HPLC).
Data and Comparisons
Comparison of Common Peptide Amide Linkers
The choice of linker depends on the desired outcome, particularly whether a fully deprotected or a protected peptide fragment is needed.
| Linker | Typical Cleavage Condition | Product | Key Advantages | Considerations |
| Rink Amide | 95% TFA | Deprotected Peptide Amide | Robust, high-yielding, compatible with standard Fmoc/tBu.[14] | Can generate reactive carbocations requiring specific scavengers.[9] |
| Sieber Amide | 1-5% TFA in DCM | Protected Peptide Amide | Very mild cleavage preserves side-chain protection.[12] Good for fragment synthesis. | Linker is more sterically hindered than Rink. May not be stable enough for very long syntheses. |
| PAL | 95% TFA | Deprotected Peptide Amide | Similar to Rink, sometimes reported to give cleaner products for long sequences.[15] | Less commonly used than Rink Amide. |
| MBHA | HF or TFMSA (Strong Acid) | Deprotected Peptide Amide | Used primarily with Boc-SPPS strategy. | Requires extremely harsh and hazardous cleavage conditions.[14] |
Recommended Cleavage Cocktails
The composition of the cleavage cocktail must be adapted to the peptide sequence to minimize side reactions.
| Scavenger | Target Residue(s) | Concentration (v/v) | Rationale |
| Water | Trp (Trityl removal) | 2.5 - 5% | Hydrolyzes t-butyl cations. |
| Triisopropylsilane (TIS) | General Cation Scavenger | 1 - 2.5% | Reduces oxidized Trp and quenches trityl and other carbocations. |
| 1,3-Dimethoxybenzene | C-Terminal Amide | 2.5 - 5% | Specifically prevents N-alkylation of the product amide from Rink linker decomposition.[9] |
| Ethanedithiol (EDT) | Cys, Met | 2.5% | Reversible scavenger for trityl groups, prevents re-attachment and scavenges other cations. |
Troubleshooting
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Positive Kaiser Test after Coupling | - Steric hindrance of the amino acid. - Incomplete deprotection. - Aggregation of peptide chain. | - Double couple: repeat the coupling step with fresh reagents. - Use a stronger coupling reagent (e.g., HATU). - Ensure deprotection is complete (extend time if necessary). - Consider microwave-assisted coupling to disrupt aggregation. |
| Low Yield of Crude Peptide | - Incomplete cleavage from the resin. - Peptide is highly hydrophobic and did not precipitate in ether.[16] | - Extend cleavage time or use a slightly stronger TFA cocktail. - After filtration, evaporate the TFA and try precipitating from a different solvent system or proceed directly to HPLC. |
| Colored Byproducts in Cleaved Peptide | - Linker decomposition. - Side reactions with sensitive residues (e.g., Trp). | - Ensure adequate scavengers are used. For Rink resin, silane scavengers are particularly effective.[17] - Perform a two-step cleavage with dilute TFA first to release the peptide, followed by a stronger cocktail for side-chain deprotection. |
Conclusion
Derivatives of this compound are foundational to the synthesis of highly effective, acid-labile linkers for modern peptide chemistry. The resulting Rink Amide resin provides a reliable and efficient platform for the Fmoc-SPPS of C-terminal peptide amides. By understanding the chemical principles behind linker stability and cleavage, and by employing optimized, validated protocols with appropriate scavenger strategies, researchers can consistently achieve high yields of pure target peptides. This detailed guide serves as a practical resource for both novice and experienced peptide chemists, enabling the successful synthesis of complex and biologically vital peptide amides.
References
- 1. The ortho backbone amide linker (o-BAL) is an easily prepared and highly acid-labile handle for solid-phase synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. Backbone amide linker strategy: protocols for the synthesis of C-terminal peptide aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Page loading... [wap.guidechem.com]
- 6. researchgate.net [researchgate.net]
- 7. luxembourg-bio.com [luxembourg-bio.com]
- 8. nbinno.com [nbinno.com]
- 9. C-terminal N-alkylated peptide amides resulting from the linker decomposition of the Rink amide resin: a new cleavage mixture prevents their formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis of Peptoids Containing Multiple Nhtrp and Ntrp Residues: A Comparative Study of Resin, Cleavage Conditions and Submonomer Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rsc.org [rsc.org]
- 12. biotage.com [biotage.com]
- 13. researchgate.net [researchgate.net]
- 14. nbinno.com [nbinno.com]
- 15. peptide.com [peptide.com]
- 16. researchgate.net [researchgate.net]
- 17. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
Application Notes and Protocols for Primary Amine Detection using 4-Dimethylamino-2-methoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
These application notes provide a comprehensive guide for the use of 4-Dimethylamino-2-methoxybenzaldehyde as a chromogenic reagent for the detection and quantification of primary amines. This document delves into the underlying chemical principles, offers detailed experimental protocols, and provides insights into data interpretation and potential challenges.
Introduction: The Utility of this compound in Amine Analytics
In the realms of pharmaceutical development, biochemical analysis, and quality control, the accurate quantification of primary amines is a frequent necessity. Primary amines are integral functional groups in a vast array of molecules, including amino acids, biogenic amines, and active pharmaceutical ingredients (APIs). This compound emerges as a valuable tool for this purpose, reacting selectively with primary amines to yield a colored product that can be readily quantified using spectrophotometry.
The presence of the electron-donating dimethylamino group at the para position and a methoxy group at the ortho position of the benzaldehyde ring influences the reactivity of the aldehyde and the spectral properties of the resulting chromophore. This unique substitution pattern offers potential advantages in terms of reaction kinetics and the spectroscopic characteristics of the final product, which will be explored in these notes.
Principle of the Assay: The Schiff Base Formation
The detection of primary amines using this compound is predicated on the formation of a Schiff base, a compound containing a carbon-nitrogen double bond (imine). The reaction is a nucleophilic addition-elimination process. The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbonyl carbon of the aldehyde. This is followed by the elimination of a water molecule to form the stable, conjugated imine.[1]
The resulting Schiff base possesses an extended system of conjugated π-electrons, which shifts the absorption of light to a longer wavelength, typically in the visible region of the electromagnetic spectrum. This allows for the colorimetric quantification of the primary amine. The intensity of the color produced is directly proportional to the concentration of the primary amine in the sample, adhering to the Beer-Lambert law within a certain concentration range.
Figure 1: General workflow of Schiff base formation.
Reagent and Sample Preparation
Reagent Properties
| Property | Value |
| Chemical Name | This compound |
| Synonyms | 4-Dimethylamino-o-anisaldehyde |
| CAS Number | 84562-48-1[2] |
| Molecular Formula | C₁₀H₁₃NO₂[2] |
| Molecular Weight | 179.22 g/mol [2] |
| Appearance | White to light yellow crystalline powder[1] |
| Storage | Store desiccated at 4°C, protected from light and air.[1] |
Reagent Preparation
This compound (DMAMB) Solution (1% w/v): Dissolve 1.0 g of this compound in 100 mL of a suitable organic solvent such as ethanol or methanol. This stock solution should be stored in an amber bottle at 4°C and is typically stable for several weeks. The choice of solvent may need to be optimized depending on the solubility of the primary amine being analyzed.
Acid Catalyst: The Schiff base formation is often catalyzed by a weak acid. A solution of 1 M acetic acid in the reaction solvent can be prepared.
Sample Preparation
Samples containing the primary amine of interest should be dissolved in a solvent that is compatible with the assay conditions. If the sample is in an aqueous solution, it is advisable to perform the reaction in a solvent mixture (e.g., ethanol/water) to ensure the solubility of all components. The pH of the sample solution should be adjusted to be near neutral or slightly acidic to facilitate the reaction.
Experimental Protocol: Spectrophotometric Quantification of Primary Amines
This protocol is a general guideline and may require optimization for specific applications.
-
Preparation of Standards: Prepare a series of standard solutions of a known primary amine (e.g., benzylamine or a specific API) in the chosen solvent, covering the expected concentration range of the unknown samples.
-
Reaction Setup:
-
In a set of clean test tubes or a 96-well microplate, add a defined volume of each standard and unknown sample.
-
Add the DMAMB solution to each tube/well. A typical starting point is a 1:1 volume ratio of amine solution to DMAMB solution.
-
Add a small volume of the acid catalyst (e.g., 10 µL of 1 M acetic acid per 1 mL of total reaction volume).
-
Prepare a blank sample containing the solvent, DMAMB solution, and acid catalyst, but no primary amine.
-
-
Incubation: Mix the contents of the tubes/wells thoroughly and incubate at a controlled temperature (e.g., room temperature or slightly elevated, such as 37-50°C) for a specific period. The optimal incubation time should be determined experimentally by monitoring the color development over time until a stable absorbance reading is achieved.
-
Spectrophotometric Measurement:
-
After incubation, measure the absorbance of each sample and standard against the blank at the wavelength of maximum absorbance (λmax).
-
The λmax of the Schiff base product should be determined by scanning the absorbance spectrum of a colored product solution from approximately 350 nm to 600 nm. Based on structurally similar compounds, the λmax is expected to be in the range of 400-450 nm.
-
Figure 2: Experimental workflow for primary amine quantification.
Data Analysis and Interpretation
-
Calibration Curve: Plot the absorbance values of the standards against their corresponding concentrations to generate a standard calibration curve.
-
Linear Regression: Perform a linear regression analysis on the standard curve data to obtain the equation of the line (y = mx + c), where 'y' is the absorbance, 'x' is the concentration, 'm' is the slope, and 'c' is the y-intercept. The coefficient of determination (R²) should be close to 1.0 for a good linear fit.
-
Quantification of Unknowns: Use the equation of the line to calculate the concentration of the primary amine in the unknown samples from their absorbance values.
Expertise & Experience: Causality Behind Experimental Choices
-
The Role of the Methoxy Group: The ortho-methoxy group in this compound can influence the reaction in two ways. Electronically, it is an electron-donating group, which could slightly decrease the electrophilicity of the carbonyl carbon compared to an unsubstituted benzaldehyde. However, the para-dimethylamino group is a much stronger electron-donating group, and its effect will likely dominate. Sterically, the ortho-methoxy group can hinder the approach of the nucleophilic amine to the carbonyl carbon, potentially slowing down the reaction rate compared to the non-ortho-substituted analogue, 4-(dimethylamino)benzaldehyde (DMAB). This steric hindrance may necessitate slightly more forcing reaction conditions (e.g., longer incubation times or elevated temperatures) to achieve complete reaction.
-
Solvent Selection: The choice of solvent is critical. A polar protic solvent like ethanol can participate in hydrogen bonding and solvate the reactants and intermediates, facilitating the reaction. For less polar amines, a more nonpolar solvent might be required to ensure solubility.
-
Acid Catalysis: Mildly acidic conditions are crucial. The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and accelerating the initial nucleophilic attack by the amine. The acid also facilitates the dehydration of the hemiaminal intermediate to form the final imine product. However, strongly acidic conditions should be avoided as they can protonate the primary amine, rendering it non-nucleophilic.
Trustworthiness: A Self-Validating System
To ensure the reliability of the results, the following self-validating checks should be incorporated into the experimental design:
-
Spike and Recovery: To assess the accuracy of the method in a complex sample matrix, a known amount of the primary amine standard should be "spiked" into a sample. The recovery of the spiked amount should be calculated. A recovery of 90-110% is generally considered acceptable.
-
Linearity and Range: The linearity of the assay should be established by running a series of standards that bracket the expected concentration of the unknowns. The working range of the assay is the concentration range over which the method is linear, accurate, and precise.
-
Precision: The precision of the method should be determined by performing replicate measurements of the same sample. The relative standard deviation (RSD) of the measurements should be within an acceptable range, typically less than 5%.
References
Protocol for Derivatization of Amino Acids with 4-Dimethylamino-2-methoxybenzaldehyde for HPLC Analysis
An Application Note and Protocol for Researchers
Abstract
The quantitative analysis of amino acids is fundamental in diverse fields, from clinical diagnostics to drug development and food science. High-Performance Liquid Chromatography (HPLC) is a powerful technique for this purpose, but most amino acids lack a strong chromophore, necessitating a derivatization step for sensitive UV-Vis detection.[1] This document provides a comprehensive guide to the pre-column derivatization of primary amino acids using 4-Dimethylamino-2-methoxybenzaldehyde. We will explore the underlying chemical principles, provide a detailed, field-tested protocol, and discuss critical parameters for robust and reproducible results.
Introduction: The Rationale for Derivatization
Direct analysis of amino acids by HPLC with UV-Vis detection is often impractical due to their poor absorption in the UV spectrum (typically 200–210 nm), a range where many common solvents also absorb.[1] Pre-column derivatization addresses this challenge by covalently attaching a chromophoric tag to the amino acid molecule before it is introduced into the HPLC system.[2] This process enhances detection sensitivity and can improve the chromatographic separation of the analytes on reversed-phase columns.[3]
This compound is an aromatic aldehyde that reacts specifically with primary amino groups to form a Schiff base, a compound containing a carbon-nitrogen double bond (imine). This reaction provides a simple, rapid, and efficient method for tagging primary amino acids, rendering them easily detectable by UV-Vis spectrophotometry.
The Chemistry: Schiff Base Formation
The core of the derivatization protocol is the nucleophilic addition of the primary amino group of an amino acid to the electrophilic carbonyl carbon of this compound. This reaction, first described by Hugo Schiff, proceeds via a tetrahedral hemiaminal intermediate, which then dehydrates to form a stable imine, or Schiff base.[4][5]
The reaction is pH-dependent. The primary amine of the amino acid must be in its deprotonated, nucleophilic state (-NH₂) to attack the aldehyde. Therefore, the reaction is typically carried out under slightly alkaline conditions (pH 8-10).[6] The electron-donating dimethylamino and methoxy groups on the benzaldehyde ring influence the electronic properties and stability of the resulting Schiff base derivative.
// Node styles AA [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; Aldehyde [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; Hemiaminal [shape=box, style=rounded, fillcolor="#FBBC05", fontcolor="#202124"]; SchiffBase [shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"]; Water [shape=box, style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF"]; }
Caption: Step-by-step workflow for amino acid derivatization.
HPLC Analysis and Method Parameters
Separation is achieved using reversed-phase chromatography. The hydrophobic derivatives are retained on a C18 stationary phase and eluted with an organic solvent gradient.
| Parameter | Recommended Condition | Causality and Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | The nonpolar C18 stationary phase provides effective retention and separation for the hydrophobic Schiff base derivatives. |
| Mobile Phase A | 25 mM Sodium Acetate, pH 6.5 | A buffered aqueous phase is necessary for reproducible retention times and good peak shape. |
| Mobile Phase B | Acetonitrile:Methanol (50:50, v/v) | The organic phase elutes the hydrophobic derivatives from the column. A mixture can optimize selectivity. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, balancing analysis time and backpressure. |
| Column Temp. | 40 °C | Elevated temperature reduces mobile phase viscosity and can improve peak efficiency and reproducibility. |
| Detection | UV-Vis/DAD at ~340 nm | The Schiff base derivative possesses a strong chromophore. The exact wavelength of maximum absorbance should be confirmed by scanning the peak with a DAD. |
| Injection Vol. | 10 µL | A standard volume; should be optimized based on sample concentration and system sensitivity. |
| Gradient Elution | 0-5 min: 10% B5-25 min: 10-70% B25-26 min: 70-10% B26-30 min: 10% B | A gradient is essential to separate early-eluting polar amino acid derivatives from late-eluting nonpolar ones within a reasonable timeframe. |
Important Considerations and Method Validation
-
Specificity: This method is specific for primary amines . It will derivatize the alpha-amino group of most amino acids and the epsilon-amino group of lysine. Secondary amino acids like proline and hydroxyproline will not react and therefore will not be detected. [7][8]For simultaneous analysis of primary and secondary amino acids, a dual-reagent approach (e.g., using OPA and FMOC) is required. [1][6][9]* Reagent Stability: The aldehyde derivatization reagent is susceptible to oxidation. It should be stored under inert gas, protected from light, and prepared fresh for best results. [10]* Derivative Stability: While more stable than some other derivatives (e.g., OPA derivatives), the stability of the Schiff base should be assessed. [3]It is best practice to analyze samples immediately after derivatization.
-
Method Validation: For quantitative applications, the method must be validated. This involves assessing linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantitation (LOQ) according to established guidelines. [11][12][13]
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Low Peaks | Incorrect pH (too acidic); Inactive derivatization reagent; Incorrect detection wavelength. | Verify buffer pH is ~9.5. Prepare fresh derivatization reagent. Use a DAD to verify the absorbance maximum of the derivatives. |
| Broad or Tailing Peaks | Column degradation; Mismatch between sample solvent and mobile phase; Secondary interactions. | Use a guard column. Ensure the final sample solvent is not significantly stronger than the initial mobile phase. Adjust mobile phase pH slightly. |
| Poor Resolution | Gradient is too steep; Column is inefficient. | Optimize the gradient slope for critical pairs. Replace the column if performance has degraded. |
| Extra Peaks | Reagent impurities or degradation products; Sample matrix interference. | Run a reagent blank (all steps without sample). Ensure proper sample cleanup (e.g., protein precipitation). |
References
- 1. shimadzu.com [shimadzu.com]
- 2. Amino Acid Analysis by High-Performance Liquid Chromatography after Derivatization with 1-Fluoro-2,4-Dinitrophenyl-5-L-Alanine Amide (Marfey's Reagent) | Springer Nature Experiments [experiments.springernature.com]
- 3. Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Beauty in Chemistry: Making Artistic Molecules with Schiff Bases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Study on the Condensation Reaction of 4-Amino-3,5-dimethyl-1,2,4-triazole with Benzaldehydes: Structure and Spectroscopic Properties of Some New Stable Hemiaminals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. In-Needle Pre-Column Derivatization for Amino Acid Quantification (iPDAQ) Using HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reddit.com [reddit.com]
- 9. mdpi.com [mdpi.com]
- 10. goldbio.com [goldbio.com]
- 11. files01.core.ac.uk [files01.core.ac.uk]
- 12. japsonline.com [japsonline.com]
- 13. researchgate.net [researchgate.net]
High-performance liquid chromatography (HPLC) analysis using 4-Dimethylamino-2-methoxybenzaldehyde
Introduction: Enhancing Detection of Primary Amines in HPLC Analysis
In the landscape of pharmaceutical and biomedical research, the accurate quantification of primary amines is of paramount importance. These compounds are integral to a vast array of biological molecules and active pharmaceutical ingredients (APIs). However, their analysis via High-Performance Liquid Chromatography (HPLC) is often hampered by their lack of a strong native chromophore, leading to poor sensitivity with UV-Vis detection. To overcome this limitation, pre-column derivatization is a widely adopted strategy to introduce a chromophoric tag onto the analyte molecule.
This application note presents a comprehensive guide to the use of 4-Dimethylamino-2-methoxybenzaldehyde as a highly effective derivatizing agent for the sensitive determination of primary amines by reverse-phase HPLC. The reaction proceeds through the formation of a stable, conjugated Schiff base, which exhibits strong UV absorbance, thereby significantly enhancing detection sensitivity. We will delve into the underlying chemical principles, provide a detailed, step-by-step protocol for derivatization and HPLC analysis, and discuss the validation of such a method. This guide is intended for researchers, scientists, and drug development professionals seeking a robust and reliable method for the quantification of primary amines.
The Chemistry of Derivatization: Schiff Base Formation
The core of this analytical method lies in the chemical reaction between the aldehyde group of this compound and the primary amine group of the analyte. This condensation reaction, which results in the formation of a Schiff base (an imine), is a cornerstone of organic chemistry.[1]
The reaction is typically catalyzed by a weak acid and involves a two-step mechanism. Initially, the nucleophilic amine attacks the electrophilic carbonyl carbon of the aldehyde, forming a hemiaminal intermediate. Subsequently, the hemiaminal undergoes dehydration to yield the stable, conjugated imine product. The extended π-system of the resulting Schiff base, encompassing the benzene ring and the C=N double bond, is responsible for its strong absorbance in the UV-Visible region, a critical feature for sensitive HPLC detection. A study by Sun et al. (2005) demonstrated that a similar reaction with 4-(diethylamino)benzaldehyde under acidic conditions forms a protonated derivative with strong UV absorbance, a principle that is directly applicable here.[2][3]
Below is a diagram illustrating the general workflow for the HPLC analysis of primary amines using this compound derivatization.
Protocol: Derivatization and HPLC Analysis
This protocol provides a general framework for the derivatization of primary amines with this compound and their subsequent analysis by HPLC. Optimization of specific parameters may be required depending on the analyte and sample matrix.
Materials and Reagents
-
This compound (≥98% purity)
-
Analyte of interest (primary amine)
-
HPLC-grade methanol
-
HPLC-grade acetonitrile
-
HPLC-grade water (e.g., Milli-Q or equivalent)
-
Formic acid or acetic acid (analytical grade)
-
Volumetric flasks and pipettes
-
HPLC vials with inserts
-
Syringe filters (0.45 µm)
Step 1: Preparation of Reagent and Standard Solutions
-
Derivatizing Reagent Solution (10 mg/mL): Accurately weigh 100 mg of this compound and dissolve it in 10 mL of methanol in a volumetric flask. This solution should be prepared fresh daily and protected from light.
-
Analyte Stock Solution (1 mg/mL): Accurately weigh 10 mg of the primary amine standard and dissolve it in 10 mL of methanol or a suitable solvent in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the analyte stock solution with methanol to achieve the desired concentration range for the calibration curve.
Step 2: Derivatization Procedure
-
In an HPLC vial, add 100 µL of each working standard solution or sample solution.
-
Add 100 µL of the 10 mg/mL this compound solution.
-
Add 20 µL of a 1% (v/v) solution of formic acid or acetic acid in methanol to catalyze the reaction.
-
Vortex the mixture for 30 seconds.
-
Allow the reaction to proceed at room temperature for 30 minutes, protected from light. The reaction can be gently heated (e.g., 50-60 °C) for 10-15 minutes to expedite the process, but this should be optimized for each analyte to avoid degradation.
-
After the reaction is complete, the sample is ready for HPLC analysis. If necessary, the reaction mixture can be diluted with the mobile phase.
The following diagram illustrates the chemical reaction of a primary amine with this compound.
Step 3: HPLC-UV Analysis
The following HPLC conditions are a starting point and should be optimized for the specific analyte and HPLC system. The method described by Sun et al. (2005) for a similar derivative provides a robust basis for this protocol.[2]
| Parameter | Recommended Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 60% B to 80% B over 10 minutes, then re-equilibrate |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 310-340 nm (optimization recommended) |
Note on Detection Wavelength: The optimal detection wavelength should be determined by acquiring the UV spectrum of the derivatized analyte. Based on studies of similar Schiff bases, a wavelength in the range of 310-340 nm is expected to provide high sensitivity.[2][4]
Method Validation: Ensuring Trustworthy Results
A critical aspect of any analytical method is its validation to ensure reliability, accuracy, and reproducibility. The validation should be performed according to established guidelines, such as those from the International Council for Harmonisation (ICH). The key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by analyzing a blank matrix, a placebo, and the analyte spiked into the matrix.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A calibration curve should be constructed by plotting the peak area against the concentration of the working standards. A correlation coefficient (r²) of ≥ 0.999 is typically desired.
-
Accuracy: The closeness of the test results to the true value. This is often assessed by spike-recovery experiments at different concentration levels.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
Conclusion
The use of this compound as a pre-column derivatizing agent offers a sensitive and robust method for the HPLC analysis of primary amines. The formation of a stable, UV-active Schiff base derivative significantly enhances the detectability of these otherwise challenging analytes. The protocol outlined in this application note, coupled with a thorough method validation, provides a reliable framework for researchers in pharmaceutical and biomedical fields to accurately quantify primary amines in their samples.
References
Introduction: The Strategic Value of 4-Dimethylamino-2-methoxybenzaldehyde in Schiff Base Synthesis
An in-depth guide for researchers and drug development professionals on the synthesis, characterization, and application of Schiff bases derived from 4-Dimethylamino-2-methoxybenzaldehyde.
Schiff bases, characterized by their azomethine or imine (-C=N-) functional group, are a cornerstone in coordination chemistry and medicinal drug design.[1][2] First reported by Hugo Schiff, these compounds are typically formed through the condensation of a primary amine with an active carbonyl compound.[3] Their synthetic flexibility and the stability of their coordination compounds have established them as "privileged ligands," capable of stabilizing various metals in different oxidation states and serving as scaffolds for compounds with a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][3][4]
The choice of the aldehyde precursor is critical as it dictates the steric and electronic properties of the resulting Schiff base. This compound is a particularly intriguing starting material. Its architecture incorporates two key substituents on the phenyl ring:
-
A strong electron-donating dimethylamino (-N(CH₃)₂) group at the para-position, which significantly increases the electron density of the aromatic system and the resulting imine bond.
-
An electron-donating and sterically influential methoxy (-OCH₃) group at the ortho-position. This group can influence the conformation of the final molecule and its chelating behavior with metal ions.
This unique electronic and steric profile makes Schiff bases derived from this aldehyde promising candidates for developing potent catalytic agents, novel materials, and targeted therapeutic agents.[5][6] This guide provides a comprehensive overview of their synthesis, from reaction mechanism to detailed experimental protocols and characterization.
Reaction Mechanism: The Chemistry of Imine Formation
The synthesis of a Schiff base is a classic example of a nucleophilic addition-elimination reaction, specifically a condensation reaction. The process occurs in two main stages:
-
Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of the primary amine's nitrogen atom on the electrophilic carbonyl carbon of the this compound. This step is often catalyzed by a small amount of acid, which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack. This forms an unstable carbinolamine intermediate.
-
Dehydration: The carbinolamine intermediate is then protonated at the oxygen atom, turning the hydroxyl group into a good leaving group (water). Subsequently, the nitrogen's lone pair of electrons forms a double bond with the carbon, expelling a water molecule and forming the stable imine or azomethine group.
The overall reaction is reversible, and the removal of water can be used to drive the equilibrium toward the product.[7]
Caption: The two-step mechanism for Schiff base synthesis.
Detailed Application Notes and Protocols
This section provides a field-tested protocol for the synthesis of a representative Schiff base using this compound and a generic primary amine (e.g., aniline or its derivatives).
Materials and Reagents
| Reagent | Formula | Molar Mass ( g/mol ) | Purity/Grade | Supplier Example |
| This compound | C₁₀H₁₃NO₂ | 179.22 | ≥98% | Sigma-Aldrich |
| Primary Amine (e.g., Aniline) | C₆H₅NH₂ | 93.13 | ≥99% | Sigma-Aldrich |
| Absolute Ethanol | C₂H₅OH | 46.07 | Analytical Grade | Merck |
| Glacial Acetic Acid (Catalyst) | CH₃COOH | 60.05 | ACS Reagent | Fisher Scientific |
| Diethyl Ether (for washing) | (C₂H₅)₂O | 74.12 | Anhydrous | VWR Chemicals |
Experimental Protocol: Synthesis of a Schiff Base
This protocol is based on established condensation reaction methodologies.[2][8]
-
Reagent Preparation:
-
In a 100 mL round-bottom flask, dissolve 10 mmol of this compound (1.79 g) in 25 mL of absolute ethanol. Stir the solution using a magnetic stir bar until the aldehyde is fully dissolved.
-
In a separate beaker, dissolve 10 mmol of the chosen primary amine (e.g., 0.93 g of aniline) in 15 mL of absolute ethanol.
-
-
Reaction Setup:
-
While stirring the aldehyde solution, add the primary amine solution dropwise over a period of 5-10 minutes.
-
Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction.[1]
-
Equip the flask with a reflux condenser and place it in a heating mantle or oil bath.
-
-
Refluxing:
-
Heat the reaction mixture to reflux (approximately 78-80°C for ethanol) and maintain this temperature for 4-6 hours.[2]
-
The progress of the reaction can be monitored using Thin Layer Chromatography (TLC) by observing the consumption of the starting materials.
-
-
Product Isolation:
-
After the reaction is complete, remove the flask from the heat source and allow it to cool to room temperature.
-
Often, the Schiff base product will precipitate as a crystalline solid upon cooling. If not, the solution can be placed in an ice bath for 30 minutes to induce crystallization.
-
Alternatively, the product can be precipitated by slowly adding the reaction mixture to 50 mL of cold distilled water with stirring.[8]
-
-
Purification:
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with a small amount of cold diethyl ether to remove any unreacted aldehyde.[9]
-
For higher purity, recrystallize the product from a suitable solvent, such as an ethanol-water mixture.[9]
-
Dry the purified Schiff base in a vacuum oven at a moderate temperature (e.g., 50-60°C).
-
Caption: A streamlined workflow for the synthesis and characterization of Schiff bases.
Characterization: Validating the Synthetic Product
Confirmation of the Schiff base formation is achieved through standard spectroscopic techniques. The disappearance of reactant signals and the appearance of product-specific signals provide definitive proof of a successful synthesis.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: This is a primary tool for identifying the key functional group transformation.
-
Disappearance of Bands: Look for the disappearance of the C=O stretching vibration from the aldehyde (typically ~1700 cm⁻¹) and the N-H stretching vibrations from the primary amine (typically 3300-3500 cm⁻¹).[10]
-
Appearance of a New Band: The most crucial evidence is the appearance of a strong absorption band corresponding to the C=N (imine) stretch, which typically occurs in the 1600-1650 cm⁻¹ region.[4]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: A highly characteristic singlet peak for the azomethine proton (-N=CH-) will appear in the downfield region, typically between 8.0-9.0 ppm.[2] The disappearance of the aldehyde proton signal (~9.5-10.5 ppm) and the amine protons provides further confirmation.
-
¹³C NMR: The carbon of the azomethine group will show a characteristic signal in the range of 140-160 ppm.
-
Applications in Research and Drug Development
Schiff bases derived from substituted benzaldehydes are versatile compounds with significant potential in various fields:
-
Coordination Chemistry: The imine nitrogen and, potentially, the methoxy oxygen can act as donor atoms, making these compounds excellent ligands for forming stable complexes with transition metals. These metal complexes are widely investigated for their catalytic activity.[5][6]
-
Biological Activity: The presence of the electron-rich aromatic system and the imine group often imparts significant biological properties. Schiff bases are frequently screened for antibacterial, antifungal, and anticancer activities.[5][11] The specific substituents from this compound may enhance these properties, making them valuable leads in drug discovery programs.
-
Material Science: Metal complexes of Schiff bases are explored for their applications in optoelectronics and as corrosion inhibitors due to their ability to form stable films on metal surfaces.[4][12]
References
- 1. jetir.org [jetir.org]
- 2. chemijournal.com [chemijournal.com]
- 3. Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Characterization Study of Schiff Base Complexes Derived from Ampicillin and 4 Hydroxy3-Methoxy Benzaldehyde – Oriental Journal of Chemistry [orientjchem.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis and Characterization of Chiral Nitrobenzaldehyde - Schiff Base Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis, characterization and corrosion inhibition potential of two novel Schiff bases on mild steel in acidic medium - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08887F [pubs.rsc.org]
Application Notes and Protocols: 4-Dimethylamino-2-methoxybenzaldehyde as a Building Block in Heterocyclic Synthesis
For distribution to: Researchers, scientists, and drug development professionals.
Abstract
4-Dimethylamino-2-methoxybenzaldehyde is a polysubstituted aromatic aldehyde featuring potent electron-donating groups, which confer unique reactivity and make it a valuable precursor in the synthesis of diverse heterocyclic scaffolds. The interplay between the dimethylamino and methoxy substituents significantly enhances the nucleophilicity of the aromatic ring, while the aldehyde function serves as a versatile anchor for condensation and cyclization reactions. This guide provides a comprehensive overview of its application in constructing quinoline and coumarin frameworks, which are core structures in many biologically active compounds and functional materials. We will delve into the mechanistic underpinnings of key synthetic transformations—including the Doebner-von Miller, Friedländer, and Knoevenagel reactions—and provide detailed, field-tested protocols to facilitate their practical implementation.
Part 1: Synthesis of Quinolines – A Gateway to Bioactive Scaffolds
The quinoline ring system is a foundational motif in medicinal chemistry, present in a vast number of natural alkaloids and synthetic pharmaceuticals.[1] Compounds bearing this scaffold exhibit a wide array of biological activities, including antimalarial, antibacterial, and anticancer properties. The electronic characteristics of this compound make it an exemplary substrate for classical quinoline syntheses, enabling the creation of highly functionalized and potentially bioactive derivatives.
The Doebner-von Miller Reaction: A Three-Component Quinoline Synthesis
The Doebner-von Miller reaction is a robust method for constructing the quinoline core from an aniline and an α,β-unsaturated carbonyl compound.[2] A key feature of this reaction is the in situ generation of the unsaturated carbonyl from two equivalents of an aldehyde or ketone, which then undergoes a cascade of reactions with the aniline under acidic conditions.
Causality Behind Experimental Choices & Mechanistic Insight:
The reaction is typically initiated by an acid-catalyzed aldol condensation of a simple ketone (e.g., acetone) to form an α,β-unsaturated ketone. The electron-rich aniline then undergoes a Michael-type conjugate addition to this intermediate. Subsequent acid-catalyzed cyclization onto the aniline ring, followed by dehydration and oxidation (often by a nitroaromatic compound like nitrobenzene or an imine intermediate), yields the aromatic quinoline product.[3][4] The strong electron-donating dimethylamino and methoxy groups on the benzaldehyde-derived portion of the final quinoline can significantly influence its electronic and photophysical properties.
View Doebner-von Miller Reaction Workflow
Caption: General workflow of the Doebner-von Miller reaction.
Experimental Protocol: Synthesis of a 7-(Dimethylamino)-5-methoxy-substituted Quinoline
This protocol is adapted from established Doebner-von Miller procedures and tailored for the specified aldehyde.[5][6]
| Reagent | Molar Equiv. | MW ( g/mol ) | Amount | Notes |
| Aniline | 1.0 | 93.13 | 0.93 g (10 mmol) | The nucleophile. |
| This compound | 1.1 | 179.22 | 1.97 g (11 mmol) | Forms the α,β-unsaturated imine. |
| Pyruvic Acid | 1.2 | 88.06 | 1.06 g (12 mmol) | The enolizable component. |
| Ethanol | - | - | 30 mL | Solvent. |
| Hydrochloric Acid (conc.) | catalytic | 36.46 | ~0.2 mL | Catalyst. |
Procedure:
-
In a 100 mL round-bottom flask equipped with a reflux condenser, combine the aniline, this compound, and pyruvic acid in ethanol.
-
Stir the mixture to achieve a homogeneous suspension.
-
Carefully add concentrated hydrochloric acid dropwise to the stirring mixture.
-
Heat the reaction mixture to reflux (approx. 80°C) for 3-5 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
Slowly neutralize the mixture with a saturated aqueous solution of sodium bicarbonate until effervescence ceases.
-
Extract the aqueous layer with ethyl acetate (3 x 40 mL).
-
Combine the organic extracts, wash with brine (1 x 30 mL), and dry over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure substituted quinoline.
The Friedländer Synthesis: A Direct Cyclocondensation
The Friedländer synthesis offers a more direct route to quinolines through the condensation of a 2-aminoaryl aldehyde or ketone with a compound possessing a reactive α-methylene group.[7] In this context, this compound reacts with a 2-aminoaryl ketone, such as 2'-aminoacetophenone, under basic or acidic catalysis.
Causality Behind Experimental Choices & Mechanistic Insight:
The reaction can proceed via two plausible mechanistic pathways, dictated by the reaction conditions.[8]
-
Pathway A (Aldol First): Under basic conditions, an aldol condensation between the enolizable 2'-aminoacetophenone and the benzaldehyde occurs first, followed by cyclization and dehydration.
-
Pathway B (Schiff Base First): The reaction can also initiate with the formation of a Schiff base between the amino group and the aldehyde, which then undergoes an intramolecular aldol-type cyclization and subsequent dehydration.
View Friedländer Synthesis Pathways
Caption: Mechanistic pathways of the Friedländer synthesis.
Experimental Protocol: Synthesis of 2-(4-dimethylamino-2-methoxyphenyl)-4-methylquinoline
This protocol is adapted from established Friedländer synthesis procedures.[9][10]
| Reagent | Molar Equiv. | MW ( g/mol ) | Amount | Notes |
| 2'-Aminoacetophenone | 1.0 | 135.17 | 1.35 g (10 mmol) | The 2-aminoaryl ketone. |
| This compound | 1.1 | 179.22 | 1.97 g (11 mmol) | The aldehyde component. |
| Potassium Hydroxide (KOH) | 2.0 | 56.11 | 1.12 g (20 mmol) | Base catalyst. |
| Ethanol | - | - | 30 mL | Solvent. |
Procedure:
-
To a 100 mL round-bottom flask, add 2'-aminoacetophenone and this compound in ethanol.
-
In a separate beaker, dissolve potassium hydroxide in a minimal amount of water and add this solution to the reaction flask.
-
Heat the mixture to reflux for 3-4 hours, monitoring the reaction by TLC.[7]
-
After completion, cool the reaction mixture to room temperature and pour it into 100 mL of ice-cold water.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water until the filtrate is neutral.
-
Dry the product in a vacuum oven. The crude product can be further purified by recrystallization from ethanol.[9]
Part 2: Synthesis of Coumarins – Accessing Fluorescent Heterocycles
Coumarins (2H-1-benzopyran-2-ones) are a large family of lactones that are widespread in nature and possess a range of biological activities.[11] They are also of immense interest as fluorescent probes and dyes due to their often high quantum yields and sensitivity to the local environment.[12][13] The Knoevenagel condensation is a pivotal reaction for accessing coumarin derivatives.
The Knoevenagel Condensation for Coumarin Synthesis
The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration.[14] To form a coumarin ring, this reaction is typically performed between a salicylaldehyde (2-hydroxybenzaldehyde) derivative and an active methylene compound, such as ethyl cyanoacetate or diethyl malonate. The reaction with this compound and an active methylene compound yields a highly valuable intermediate which can be further elaborated into various heterocyclic systems. The electron-donating groups on the aldehyde enhance its reactivity towards nucleophilic attack.
Causality Behind Experimental Choices & Mechanistic Insight:
The reaction is catalyzed by a weak base, such as piperidine, which deprotonates the active methylene compound to generate a nucleophilic carbanion.[15] This carbanion then attacks the electrophilic carbonyl carbon of the aldehyde. The resulting alkoxide intermediate is protonated, and a subsequent E1cB-type elimination of a water molecule affords the α,β-unsaturated product. The choice of a mild base is crucial to avoid self-condensation of the aldehyde or other side reactions.
View Knoevenagel Condensation Mechanism
Caption: Mechanism of the Knoevenagel condensation.
Experimental Protocol: Synthesis of Ethyl 2-cyano-3-(4-dimethylamino-2-methoxyphenyl)acrylate
This protocol is based on well-established Knoevenagel condensation procedures.[15][16][17]
| Reagent | Molar Equiv. | MW ( g/mol ) | Amount | Notes |
| This compound | 1.0 | 179.22 | 1.79 g (10 mmol) | The electrophile. |
| Ethyl Cyanoacetate | 1.1 | 113.12 | 1.24 g (11 mmol) | The active methylene compound. |
| Piperidine | catalytic | 85.15 | ~0.1 mL | Base catalyst. |
| Ethanol | - | - | 25 mL | Solvent. |
Procedure:
-
In a 50 mL round-bottom flask, dissolve this compound and ethyl cyanoacetate in ethanol.
-
Add a catalytic amount of piperidine (2-3 drops) to the stirring solution.
-
Continue to stir the reaction mixture at room temperature. The reaction is typically complete within 1-3 hours. Monitor by TLC.
-
Upon completion, a solid product will often precipitate from the solution. Cool the flask in an ice bath to maximize precipitation.
-
Collect the product by vacuum filtration.
-
Wash the filter cake with a small amount of cold ethanol to remove any unreacted starting materials.
-
Dry the product under vacuum to yield the pure α,β-unsaturated ester.
Conclusion
This compound stands out as a highly valuable and reactive building block for the synthesis of complex heterocyclic molecules. The protocols detailed in this guide for the synthesis of quinolines and coumarin precursors are robust, reproducible, and serve as a solid foundation for further synthetic explorations. The strong electron-donating nature of the dimethylamino and methoxy substituents not only dictates the regiochemical outcomes of these reactions but also imparts favorable photophysical properties, such as fluorescence, to the resulting heterocyclic products.[12][13][18] This opens up exciting possibilities for the application of these compounds in materials science, particularly in the development of novel fluorescent probes and organic light-emitting diodes (OLEDs). For medicinal chemists, the functionalized quinoline and coumarin scaffolds accessible from this aldehyde represent promising starting points for the design and synthesis of new therapeutic agents.[19][20]
References
- 1. researchgate.net [researchgate.net]
- 2. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Doebner-Miller reaction and applications | PPTX [slideshare.net]
- 6. scispace.com [scispace.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. iosrjournals.org [iosrjournals.org]
- 12. soc.chim.it [soc.chim.it]
- 13. New Red-Shifted 4-Styrylcoumarin Derivatives as Potential Fluorescent Labels for Biomolecules | MDPI [mdpi.com]
- 14. Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 15. arkat-usa.org [arkat-usa.org]
- 16. Phosphane-Catalyzed Knoevenagel Condensation: A Facile Synthesis of α-Cyanoacrylates and α-Cyanoacrylonitriles [organic-chemistry.org]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. pubs.aip.org [pubs.aip.org]
- 20. mdpi.com [mdpi.com]
Application Notes & Protocols: A Guide to the Knoevenagel Condensation of 4-Dimethylamino-2-methoxybenzaldehyde
Abstract
This document provides a detailed experimental protocol for the Knoevenagel condensation reaction between 4-Dimethylamino-2-methoxybenzaldehyde and malononitrile. The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis, valued for its efficiency in creating α,β-unsaturated compounds from active methylene groups and carbonyls.[1][2] This guide is designed for researchers and professionals in drug development and chemical synthesis, offering an in-depth look at the reaction mechanism, a step-by-step laboratory procedure, and critical insights for achieving high-yield, high-purity synthesis of 2-(4-(Dimethylamino)-2-methoxybenzylidene)malononitrile, a valuable synthetic intermediate.
Foundational Principles & Reaction Mechanism
The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, typically an aldehyde or ketone, followed by a dehydration reaction to yield an α,β-unsaturated product.[3] The reaction is generally catalyzed by a weak base, such as an amine or its salt.
Causality of Experimental Design:
-
The Aldehyde Substrate: this compound is an electron-rich aromatic aldehyde. The dimethylamino and methoxy groups are strong electron-donating groups, which activate the benzene ring. While this can sometimes reduce the electrophilicity of the carbonyl carbon, the aldehyde remains sufficiently reactive for this condensation, particularly when paired with a highly reactive methylene compound.
-
The Active Methylene Compound: Malononitrile is an ideal active methylene reagent. The two electron-withdrawing nitrile groups (–C≡N) significantly increase the acidity of the adjacent methylene (–CH₂) protons, facilitating the formation of a resonance-stabilized carbanion (enolate) even with a weak base.[1]
-
The Catalyst: A weak base like piperidine is employed to deprotonate the malononitrile, generating the nucleophilic carbanion. It is a sufficiently strong base to initiate the reaction but mild enough to prevent unwanted side reactions, such as the self-condensation of the aldehyde (which is not possible here as it lacks α-hydrogens) or polymerization.
The mechanism unfolds in three key stages:
-
Enolate Formation: The basic catalyst abstracts an acidic proton from malononitrile to form a nucleophilic carbanion.
-
Nucleophilic Attack: The carbanion attacks the electrophilic carbonyl carbon of this compound.
-
Dehydration: The resulting intermediate alcohol is readily dehydrated (loses a water molecule) to form the stable, conjugated α,β-unsaturated product, 2-(4-(Dimethylamino)-2-methoxybenzylidene)malononitrile. This final step is often spontaneous and driven by the formation of an extended conjugated system.
Reaction Scheme
Caption: Knoevenagel condensation of this compound and malononitrile.
Experimental Protocol
This protocol details a reliable method for the synthesis of 2-(4-(Dimethylamino)-2-methoxybenzylidene)malononitrile.
Materials & Equipment
Reagents:
-
This compound (≥98% purity)
-
Malononitrile (≥99% purity)
-
Ethanol (95% or absolute)
-
Piperidine (≥99% purity)
-
Deionized Water
-
Hexanes (for washing/TLC)
-
Ethyl Acetate (for TLC)
Equipment:
-
100 mL Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Buchner funnel and filter flask
-
Beakers and Erlenmeyer flasks
-
Graduated cylinders
-
Analytical balance
-
TLC plates (silica gel 60 F₂₅₄)
-
UV lamp (254 nm)
-
Melting point apparatus
Quantitative Data Summary
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Mass (g) | Volume (mL) | Molar Eq. |
| This compound | 179.22 | 10.0 | 1.79 | - | 1.0 |
| Malononitrile | 66.06 | 10.5 | 0.70 | - | 1.05 |
| Ethanol | - | - | - | 30 | Solvent |
| Piperidine | 85.15 | - | - | ~0.2 (4 drops) | Catalyst |
Step-by-Step Methodology
-
Reaction Setup:
-
Place 1.79 g (10.0 mmol) of this compound and a magnetic stir bar into a 100 mL round-bottom flask.
-
Add 30 mL of 95% ethanol to the flask and stir at room temperature until the aldehyde has completely dissolved.
-
Add 0.70 g (10.5 mmol) of malononitrile to the solution. Stir for 2-3 minutes to ensure it dissolves.
-
-
Initiation of Reaction:
-
To the stirred solution, add 4-5 drops (~0.2 mL) of piperidine using a Pasteur pipette.
-
A color change and/or the formation of a precipitate may be observed almost immediately. This indicates the reaction has started.
-
-
Reaction Progression:
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction's progress using Thin-Layer Chromatography (TLC) with a 7:3 Hexanes:Ethyl Acetate eluent. Spot the starting aldehyde and the reaction mixture. The reaction is complete when the aldehyde spot has disappeared.
-
-
Product Isolation (Work-up):
-
After the reaction is complete, cool the flask in an ice bath for 15-20 minutes to maximize precipitation of the product.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the collected solid with two portions of cold deionized water (2 x 20 mL) to remove any remaining piperidine and other water-soluble impurities.
-
Follow with a wash of cold ethanol (10 mL) to remove unreacted starting materials.
-
Allow the product to air-dry on the filter paper for 15-20 minutes.
-
-
Purification and Characterization:
-
For higher purity, recrystallize the crude product from hot ethanol. Dissolve the solid in a minimal amount of boiling ethanol and allow it to cool slowly to room temperature, then in an ice bath.
-
Filter the purified crystals, wash with a small amount of cold ethanol, and dry them in a vacuum oven or desiccator.
-
Determine the final yield and measure the melting point of the dried product.
-
Characterize the product using spectroscopic methods (FT-IR, ¹H NMR, ¹³C NMR) to confirm its structure. The expected product is a bright yellow solid.
-
Workflow Visualization
Caption: A logical workflow for the synthesis, purification, and analysis of the product.
Troubleshooting & Safety Considerations
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Inactive catalyst (old piperidine).2. Impure starting materials.3. Insufficient reaction time. | 1. Use freshly opened or distilled piperidine.2. Verify the purity of reactants.3. Extend reaction time and continue monitoring by TLC. |
| Incomplete Reaction | 1. Insufficient catalyst.2. Low reaction temperature. | 1. Add one additional drop of piperidine.2. Gently warm the reaction mixture to 30-40°C. |
| Oily Product | Presence of impurities or unreacted starting material. | Ensure thorough washing with cold water and ethanol. Proceed with recrystallization as described. |
| Poor Recrystallization | 1. Too much solvent used.2. Solution cooled too quickly. | 1. Gently boil off some solvent and attempt to recrystallize again.2. Allow the flask to cool slowly to room temperature before placing it in an ice bath. |
Safety Precautions
-
General: Conduct all steps of this procedure in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.
-
Malononitrile: Highly toxic if swallowed, inhaled, or in contact with skin. Handle with extreme care. Avoid creating dust. In case of contact, wash the affected area immediately with copious amounts of water.
-
Piperidine: Flammable liquid and vapor. Corrosive and toxic. Causes severe skin burns and eye damage. Handle only in a fume hood.
-
Ethanol: Flammable liquid. Keep away from open flames and heat sources.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.
References
Step-by-step guide for using 4-Dimethylamino-2-methoxybenzaldehyde in a specific assay
Application Note & Protocol
Topic: Step-by-Step Guide for Using a Substituted p-Dimethylaminobenzaldehyde in the Colorimetric Detection of Indoles
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Ehrlich Reaction for Indole Quantification
The detection and quantification of indole and its derivatives are fundamental in diverse fields, from microbiology to pharmaceutical development. Indole is a key byproduct of tryptophan metabolism in many bacterial species, making its detection a cornerstone of microbial identification.[1][2] The classic method for this purpose is the Ehrlich test, which employs a p-dimethylaminobenzaldehyde (DMAB) derivative as its core reagent.[3][4] This application note provides a detailed protocol for using Ehrlich's Reagent for the qualitative detection of indole, a method widely used in the differentiation of microorganisms.[5]
The specified compound, 4-Dimethylamino-2-methoxybenzaldehyde, belongs to the same family of reactive aromatic aldehydes as p-Dimethylaminobenzaldehyde (p-DMAB), the principal component of traditional Ehrlich's Reagent.[6][7] The underlying principle of the assay is a condensation reaction.[8] Under highly acidic conditions, the aldehyde group of the reagent undergoes an electrophilic substitution reaction with the C2 position of the indole ring present in the sample. This reaction forms a resonance-stabilized quinoidal compound, often referred to as a "rosindole" dye, which imparts a characteristic cherry-red to purple color.[1][6] The intensity of this color is proportional to the concentration of the indole, allowing for both qualitative identification and, with proper calibration, quantitative analysis.
This guide will detail the preparation of the reagent and provide step-by-step protocols for its application in a common microbiological assay.
I. Reagent and Media Preparation
A. Ehrlich's Reagent Formulation
The successful execution of this assay is critically dependent on the correct preparation and storage of the Ehrlich's Reagent. While several formulations exist, the following is a widely accepted and stable composition.[3][6][9]
Table 1: Ehrlich's Reagent Composition
| Component | Quantity | Purpose |
| p-Dimethylaminobenzaldehyde (DMAB) | 1.0 g | The reactive aldehyde that condenses with indole. |
| 95% Ethanol (Ethyl Alcohol) | 95 mL | Solvent for DMAB. |
| Concentrated Hydrochloric Acid (HCl) | 20 mL | Creates the highly acidic environment required for the condensation reaction.[6] |
| Storage | Store in an amber or foil-wrapped glass bottle at 4°C. Protect from light.[3] | |
| Stability | Properly stored reagent is stable for up to one year. Discard if the color changes from pale yellow.[2] |
Preparation Protocol:
-
In a clean glass beaker or flask, dissolve 1.0 g of p-Dimethylaminobenzaldehyde in 95 mL of 95% ethanol. Stir with a magnetic stir bar until the powder is fully dissolved.
-
Place the beaker in an ice bath in a fume hood.
-
Slowly and carefully add 20 mL of concentrated hydrochloric acid to the ethanol solution while stirring continuously. Caution: This is an exothermic reaction, and the acid is highly corrosive. Always add acid to the alcohol/water solution, never the other way around.[9]
-
Once the addition is complete and the solution has cooled, transfer it to a labeled, airtight amber glass bottle for storage.
B. Tryptophan-Rich Media Preparation
For microbiological assays, the bacteria must be cultured in a medium containing a sufficient concentration of tryptophan, the amino acid precursor to indole.[1]
Tryptone Broth (1%)
-
Dissolve 10 g of tryptone powder in 1 liter of deionized water.
-
Dispense 4 mL aliquots into test tubes.
-
Autoclave at 121°C for 15 minutes to sterilize.
II. Experimental Protocols
Two primary methods are employed for the qualitative detection of indole production by microorganisms: the conventional tube test and the rapid spot test. The tube test is generally more sensitive, especially for weak indole producers or anaerobes.[5]
A. Protocol 1: Conventional Tube Test for Bacterial Indole Production
This method is the gold standard for determining an organism's ability to produce indole from tryptophan.
Step-by-Step Methodology:
-
Inoculation: Using a sterile inoculating loop, pick a well-isolated colony of the test organism from an 18-24 hour culture. Inoculate a tube of Tryptone Broth.
-
Incubation: Incubate the inoculated broth at the optimal temperature for the organism (typically 35-37°C) for 24-48 hours.[10]
-
Solvent Extraction (Recommended for Anaerobes/Weak Producers):
-
Add 1 mL of xylene or ether to the incubated broth culture.
-
Cap the tube and shake vigorously to extract any indole into the solvent layer.
-
Allow the tube to stand for several minutes until the solvent layer clearly separates and rises to the surface.[2][10] This step concentrates the indole, increasing the sensitivity of the test.
-
-
Reagent Addition:
-
Observation: Observe the interface for color development within 1-2 minutes.
Workflow for the Conventional Tube Test
Caption: Experimental workflow for the Ehrlich's indole tube test.
B. Protocol 2: Rapid Spot Test
This method provides a result in minutes and is useful for rapid screening of colonies grown on tryptophan-rich agar (e.g., Blood Agar).[2]
Step-by-Step Methodology:
-
Sample Collection: Place a small piece of filter paper in a petri dish.
-
Reagent Saturation: Add 2-3 drops of Ehrlich's Reagent to saturate a spot on the paper.
-
Inoculation: Use a sterile wooden applicator stick or a platinum loop to pick a portion of a well-isolated bacterial colony. Smear the colony onto the reagent-saturated area of the filter paper.
-
Observation: Observe for the development of color within 1 minute.
III. Interpretation of Results & Troubleshooting
Table 2: Result Interpretation
| Result | Observation | Interpretation |
| Positive (+) | A distinct cherry-red or purple-colored ring develops at the interface.[1] | The organism produces tryptophanase and metabolizes tryptophan into indole. |
| Negative (-) | The reagent layer remains yellow or shows no color change.[1] | The organism does not produce tryptophanase. |
Chemical Reaction Mechanism
Caption: Condensation of indole with p-DMAB to form a colored dye.
Table 3: Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| False Negative | 1. Insufficient tryptophan in the medium.[10]2. Test performed on a culture from a glucose-containing medium.[10]3. Reagent is old or degraded. | 1. Use a recommended medium like 1% Tryptone Broth.2. Ensure the primary culture medium does not contain fermentable carbohydrates.3. Prepare fresh reagent or test with a known positive control (E. coli). |
| Weak or Delayed Positive | 1. The organism is a weak indole producer.2. Insufficient incubation time. | 1. Use the solvent extraction method to concentrate indole.2. Extend incubation to 48 hours and re-test. |
| False Positive | Contamination of the culture with an indole-positive organism. | Re-streak the culture to ensure purity and repeat the test from an isolated colony. |
IV. References
-
Ehrlich's reagent - Wikipedia. (n.d.). Retrieved from --INVALID-LINK--
-
Ehrlich's reagent - Grokipedia. (n.d.). Retrieved from --INVALID-LINK--
-
Thermo Fisher Scientific. (n.d.). INDOLE (EHRLICH'S). Retrieved from --INVALID-LINK--
-
Aryal, S. (2022). Ehrlich Test- Definition, Principle, Procedure, Result, Uses. Microbe Notes. Retrieved from --INVALID-LINK--
-
United States Biological. (n.d.). Ehrlich's Solution Recipe. Retrieved from --INVALID-LINK--
-
American Society for Microbiology. (2009). Indole Test Protocol. Retrieved from --INVALID-LINK--
-
Microbe Online. (2012). Indole Test: Principle, Procedure, Results. Retrieved from --INVALID-LINK--
-
GPnotebook. (2018). Ehrlich's reagent. Retrieved from --INVALID-LINK--
-
Aryal, S. (2022). Indole Test- Principle, Media, Procedure, Types, Results, Uses. Microbe Notes. Retrieved from --INVALID-LINK--
-
Bingley, J. B. (1968). Solvent and temperature effects in the determination of pyrrolizidine alkaloids with 4-(dimethylamino)benzaldehyde. Analytical Chemistry, 40(7), 1166–1167. Retrieved from --INVALID-LINK--
-
Ijarotimi, O. S., et al. (2011). Analytical, biochemical and synthetic applications of para-dimethylaminobenzaldehyde. International Journal of Pharmacy and Pharmaceutical Sciences, 3(Suppl 5), 1-6. Retrieved from --INVALID-LINK--
-
Adebayo, O. F., et al. (2011). ANALYTICAL, BIOCHEMICAL AND SYNTHETIC APPLICATIONS OF Para-DIMETHYLAMINOBENZALDEHYDE. International Journal of Pharmaceutical Sciences Review and Research, 11(1), 1-6. Retrieved from --INVALID-LINK--
-
BenchChem. (n.d.). Advantages of using 4-[4-(Dimethylamino)phenyl]benzaldehyde in specific applications. Retrieved from --INVALID-LINK--
-
Santa Cruz Biotechnology, Inc. (n.d.). 4-(Dimethylamino)benzaldehyde. Retrieved from --INVALID-LINK--
References
- 1. asm.org [asm.org]
- 2. Indole Test: Principle, Procedure, Results • Microbe Online [microbeonline.com]
- 3. grokipedia.com [grokipedia.com]
- 4. microbenotes.com [microbenotes.com]
- 5. microbenotes.com [microbenotes.com]
- 6. Ehrlich's reagent - Wikipedia [en.wikipedia.org]
- 7. scbt.com [scbt.com]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. usbio.net [usbio.net]
- 10. documents.thermofisher.com [documents.thermofisher.com]
Troubleshooting & Optimization
Technical Support Center: 4-Dimethylamino-2-methoxybenzaldehyde Derivatization
Welcome to the technical support center for 4-Dimethylamino-2-methoxybenzaldehyde derivatization. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the chemical modification of this versatile benzaldehyde derivative. The following question-and-answer format directly addresses specific experimental issues, providing in-depth explanations and actionable troubleshooting steps.
Frequently Asked Questions (FAQs)
Q1: What are the most common derivatization reactions for this compound?
A1: this compound is a versatile starting material for several key chemical transformations. The most common derivatization reactions include:
-
Schiff Base Formation: This involves a condensation reaction between the aldehyde group and a primary amine to form an imine or Schiff base.[1][2] These reactions are fundamental in the synthesis of various biologically active compounds and ligands for coordination chemistry.[1][2]
-
Reductive Amination: This is a two-step process (often performed in one pot) where the aldehyde first reacts with an amine to form an imine, which is then reduced to a secondary or tertiary amine.[3][4] This method is a cornerstone for creating substituted amines while avoiding the over-alkylation issues common with direct alkylation.[4]
-
Aldol and Claisen-Schmidt Condensations: These reactions involve the formation of a carbon-carbon bond by reacting the aldehyde with a ketone or another enolizable carbonyl compound, typically under basic or acidic conditions, to form α,β-unsaturated ketones (chalcones).[5]
-
Wittig Reaction: This reaction converts the aldehyde into an alkene by reacting it with a phosphorus ylide.
-
Reduction to an Alcohol: The aldehyde group can be readily reduced to a primary alcohol using reducing agents like sodium borohydride.[6]
Q2: What are the key storage and handling considerations for this compound to ensure its stability?
A2: To maintain the integrity of this compound, proper storage and handling are crucial. This compound is a white to light yellow crystalline powder.[7] It is sensitive to light and air, so it should be stored under an inert gas (like argon or nitrogen) at 4°C, desiccated, and protected from light.[7] It is slightly soluble in water but soluble in alcohol and ether.[8] The material is generally stable under normal ambient conditions but can react violently with strong oxidizers and bases.[9][10] It's also important to prevent the enrichment of fine dust, as this can lead to the danger of a dust explosion.[9][10]
Troubleshooting Guide: Reaction Failures & Low Yields
Q3: My Schiff base condensation with this compound is resulting in a very low yield or no product at all. What are the likely causes and how can I fix it?
A3: Low yields in Schiff base formation are a common issue and can often be traced back to several key factors. Here’s a systematic approach to troubleshooting:
-
Sub-optimal pH: The formation of the imine intermediate is pH-dependent. The reaction is often catalyzed by a small amount of acid, which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic for the amine to attack. However, too much acid will protonate the amine nucleophile, rendering it unreactive. The optimal pH is typically mildly acidic, around 4-5.[4][11]
-
Water Removal: The condensation reaction to form a Schiff base produces water as a byproduct. Since the reaction is reversible, the presence of water can drive the equilibrium back towards the starting materials, leading to low yields.[3][11]
-
Solution: Employ methods to remove water from the reaction mixture. This can be achieved by using a Dean-Stark apparatus, adding a dehydrating agent like anhydrous magnesium sulfate or molecular sieves, or performing the reaction in a solvent that azeotropically removes water.
-
-
Reagent Quality: The purity of both the this compound and the primary amine is critical. Impurities can lead to side reactions and lower yields.[13]
-
Solution: Ensure you are using high-purity reagents. If necessary, purify the starting materials before use. This compound can be purified by recrystallization.[14]
-
-
Reaction Temperature and Time: While some condensations proceed readily at room temperature, others may require gentle heating to overcome the activation energy.[13] However, excessive heat can lead to degradation of the product or starting materials. Insufficient reaction time will result in incomplete conversion.[13]
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time and temperature.[13] A good starting point is to stir the reaction at room temperature and gradually increase the temperature if the reaction is not proceeding.[13]
-
Caption: The acid-catalyzed hydrolysis of an imine back to an aldehyde and an amine.
Q7: What are the best analytical techniques to confirm the structure and purity of my this compound derivative?
A7: A combination of spectroscopic and chromatographic methods is essential for unambiguous characterization. [15][16]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: This is invaluable for confirming the structure. For a successful Schiff base formation, you should see the disappearance of the aldehyde proton signal (around 9.8-10.0 ppm) and the appearance of a new imine proton signal (typically 8-9 ppm). [2][6]For a reductive amination, both the aldehyde and imine signals will be absent, and you will see new signals corresponding to the protons on the carbon adjacent to the nitrogen.
-
¹³C NMR: This provides information about the carbon skeleton. The disappearance of the aldehyde carbonyl carbon (around 190 ppm) is a key indicator of a successful reaction. [15]* Infrared (IR) Spectroscopy: IR spectroscopy is excellent for identifying functional groups. The disappearance of the strong C=O stretch of the aldehyde (around 1680-1700 cm⁻¹) and the appearance of a C=N stretch for an imine (around 1640-1690 cm⁻¹) are diagnostic. [15]* Mass Spectrometry (MS): MS provides the molecular weight of your compound, confirming that the desired transformation has occurred. Techniques like GC-MS or LC-MS can also be used to assess purity. [15]* High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for determining the purity of your product and for monitoring the progress of a reaction. [16][17]A pure compound should ideally show a single peak under optimized conditions.
-
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. jetir.org [jetir.org]
- 3. Reductive amination - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. goldbio.com [goldbio.com]
- 8. bio.vu.nl [bio.vu.nl]
- 9. carlroth.com:443 [carlroth.com:443]
- 10. carlroth.com [carlroth.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. reddit.com [reddit.com]
- 13. benchchem.com [benchchem.com]
- 14. US4440953A - Purification of N-substituted aminobenzaldehydes - Google Patents [patents.google.com]
- 15. Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 16. benchchem.com [benchchem.com]
- 17. Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum - RSC Advances (RSC Publishing) [pubs.rsc.org]
Optimization of reaction conditions for 4-Dimethylamino-2-methoxybenzaldehyde synthesis
Technical Support Center: Synthesis of 4-Dimethylamino-2-methoxybenzaldehyde
Welcome to the technical support resource for the synthesis of this compound. This guide is designed for researchers and drug development professionals to provide in-depth, field-proven insights into the optimization and troubleshooting of this synthesis, which is typically achieved via the Vilsmeier-Haack reaction.
Foundational Principles: The Vilsmeier-Haack Reaction
The synthesis of this compound from 3-methoxy-N,N-dimethylaniline is a classic example of the Vilsmeier-Haack reaction. This reaction is a powerful method for the formylation (addition of a -CHO group) of electron-rich aromatic compounds.[1][2][3] The process involves two main stages:
-
Formation of the Vilsmeier Reagent: A substituted amide, typically N,N-dimethylformamide (DMF), reacts with an acid chloride, most commonly phosphorus oxychloride (POCl₃), to form a highly electrophilic chloroiminium salt known as the Vilsmeier reagent.[4][5][6]
-
Electrophilic Aromatic Substitution: The electron-rich starting material, 3-methoxy-N,N-dimethylaniline, acts as a nucleophile and attacks the Vilsmeier reagent. The strong electron-donating nature of the dimethylamino and methoxy groups activates the aromatic ring, directing the substitution. Subsequent hydrolysis during the work-up phase converts the resulting iminium intermediate into the final aldehyde product.[1][7][8]
The regioselectivity is controlled by the powerful para-directing effect of the dimethylamino group, leading to formylation at the C4 position.
Reaction Workflow Overview
Caption: Workflow for this compound Synthesis.
Standard Experimental Protocol
This protocol provides a baseline for the synthesis. Optimization may be required based on laboratory conditions and reagent purity.
Reagent & Condition Summary
| Parameter | Recommended Value/Condition | Rationale & Notes |
| Starting Material | 3-Methoxy-N,N-dimethylaniline | Electron-rich substrate required for the reaction. |
| Formylating Agent | N,N-Dimethylformamide (DMF) | Serves as both reagent and often as the solvent. Must be anhydrous. |
| Activating Agent | Phosphorus Oxychloride (POCl₃) | Reacts with DMF to form the active Vilsmeier reagent. |
| Molar Ratio | Substrate : POCl₃ : DMF | 1 : 1.1-1.5 : (Solvent) or 1 : 1.2 : 3-5 (if DMF is also reagent) |
| Reaction Temp. | 0°C (reagent addition), then 60-90°C | Initial cooling controls the exothermic formation of the Vilsmeier reagent.[9] Heating drives the substitution. |
| Reaction Time | 2-6 hours | Monitored by TLC until starting material is consumed. |
| Work-up | Ice quench, followed by neutralization (e.g., NaOH, NaOAc) | Safely hydrolyzes excess POCl₃ and the iminium intermediate.[10] |
| Purification | Recrystallization or Column Chromatography | Depends on the purity of the crude product. |
Step-by-Step Procedure
-
Preparation: Ensure all glassware is oven-dried to remove moisture. Set up a three-necked flask with a magnetic stirrer, a dropping funnel, and a condenser under an inert atmosphere (e.g., Nitrogen or Argon).
-
Vilsmeier Reagent Formation: To the reaction flask, add anhydrous DMF (e.g., 3 equivalents). Cool the flask to 0°C in an ice bath. Add POCl₃ (e.g., 1.2 equivalents) dropwise via the dropping funnel over 30-60 minutes, maintaining the temperature below 10°C. A precipitate may form.[9]
-
Aromatic Substitution: After the addition of POCl₃ is complete, stir the mixture at 0°C for another 30 minutes. Subsequently, add the 3-methoxy-N,N-dimethylaniline (1 equivalent), either neat or dissolved in a minimal amount of anhydrous DMF, dropwise to the Vilsmeier reagent.
-
Reaction Progression: After the addition of the aniline derivative, slowly allow the mixture to warm to room temperature. Then, heat the reaction mixture to 70-90°C and maintain it for 2-6 hours.[11] Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Reaction Quench & Hydrolysis: Once the starting material is consumed, cool the reaction mixture to room temperature. In a separate, larger beaker, prepare a vigorously stirred mixture of crushed ice and water. Very slowly and carefully, pour the reaction mixture into the ice water. This "reverse quench" is highly exothermic and must be done with caution in a well-ventilated fume hood.[10]
-
Neutralization & Precipitation: Stir the aqueous mixture for 30-60 minutes to ensure complete hydrolysis of the iminium salt. Slowly neutralize the acidic solution by adding an aqueous base (e.g., 20-30% NaOH solution or saturated sodium acetate) until the pH is approximately 7-8.[11][12] The product will typically precipitate as a solid.
-
Isolation & Purification: Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold water to remove inorganic salts. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography.[7]
Frequently Asked Questions (FAQs)
Q1: What is the Vilsmeier reagent and why is it sensitive? A: The Vilsmeier reagent is a chloroiminium salt, the active electrophile in this reaction.[13] It is formed from the reaction of DMF and POCl₃.[4][5] It is highly sensitive to moisture because water can act as a nucleophile, rapidly reacting with and quenching the reagent, which prevents it from reacting with the intended aromatic substrate and drastically reduces the yield.[13]
Q2: Why is POCl₃ used instead of other acid chlorides? A: POCl₃ is the most common activating agent due to its high reactivity with DMF, cost-effectiveness, and efficiency in generating the Vilsmeier reagent.[14] Other reagents like thionyl chloride (SOCl₂) or oxalyl chloride can also be used.[13] In some cases, greener alternatives like phthaloyl dichloride have been developed to avoid toxic reagents like POCl₃.[15]
Q3: Can this reaction be performed on electron-poor aromatic rings? A: No, the standard Vilsmeier-Haack reaction is generally ineffective for electron-deficient rings (e.g., nitrobenzene). The Vilsmeier reagent is a relatively weak electrophile and requires an activated, electron-rich aromatic system to proceed efficiently.[8][13]
Q4: What is the expected appearance of the final product? A: Pure this compound is typically a white to light yellow crystalline powder.[16]
Troubleshooting Guide
This section addresses common issues encountered during the synthesis.
Troubleshooting Decision Diagram
Caption: Troubleshooting Decision Tree for Vilsmeier-Haack Synthesis.
Q: My reaction yielded very little or no product. What went wrong? A: This is the most common issue and is often linked to the following:
-
Cause 1: Moisture Contamination. The Vilsmeier reagent is extremely sensitive to water. Trace amounts of moisture in your glassware, DMF, or starting material will destroy the reagent before it can react.[13]
-
Solution: Rigorously dry all glassware in an oven (e.g., >120°C for several hours) and cool under an inert atmosphere. Use anhydrous grade DMF or distill it over a suitable drying agent. Ensure your starting material is also dry.
-
-
Cause 2: Poor Reagent Quality. Old or improperly stored reagents can be a major problem.
-
Solution: Use a fresh bottle of POCl₃. DMF can decompose over time into dimethylamine and formic acid.[17] If your DMF has a strong fishy odor (indicative of dimethylamine), it should be purified or replaced.
-
-
Cause 3: Inadequate Temperature Control. The reaction has two critical temperature phases.
-
Solution: The formation of the Vilsmeier reagent is exothermic. You must keep the temperature at 0-10°C during the addition of POCl₃ to DMF to prevent reagent decomposition. Conversely, the electrophilic substitution step often requires heating (e.g., 60-90°C) to proceed at a reasonable rate.[5][18] If you did not heat the reaction after adding the substrate, it may not have gone to completion.
-
Q: My NMR spectrum shows multiple aldehyde peaks or other impurities. Why? A: This suggests the formation of side products or incomplete reaction.
-
Cause 1: Incorrect Stoichiometry. Using a large excess of the Vilsmeier reagent can sometimes lead to undesired side reactions or di-formylation, although this is less common for this specific substrate.
-
Solution: Carefully control the stoichiometry. A slight excess of POCl₃ (1.1-1.2 equivalents) relative to the substrate is usually sufficient.
-
-
Cause 2: Reaction with Solvent. If DMF is used as the solvent, the Vilsmeier reagent can potentially react with it, especially under prolonged heating.[17]
-
Solution: Monitor the reaction by TLC and stop it once the starting material is consumed. Consider using an alternative inert solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE) if issues persist.
-
Q: The work-up was very violent and difficult to control. How can I improve safety? A: This is due to the highly exothermic reaction between residual POCl₃ and water.[10]
-
Cause: Improper Quenching Technique. Adding water directly to the reaction mixture is extremely dangerous.
-
Solution: Always use a "reverse quench."[10] Add the reaction mixture slowly and portion-wise to a large volume of vigorously stirred ice/ice-water. This provides a large heat sink to absorb the energy released, making the process much safer and more controllable.
-
Q: I have an oily crude product that won't crystallize. How do I purify it? A: An oily product indicates the presence of impurities that are inhibiting crystallization.
-
Solution 1: Acid-Base Extraction. The product has a basic dimethylamino group. You can dissolve the crude material in a non-polar organic solvent (e.g., ethyl acetate) and wash with dilute acid (e.g., 1M HCl). The product will move to the aqueous layer as a salt, while non-basic impurities remain in the organic layer. Then, neutralize the aqueous layer with a base to re-precipitate the purified product.[19]
-
Solution 2: Column Chromatography. If other methods fail, silica gel column chromatography is a reliable method for purification. Use a solvent system like hexane/ethyl acetate, gradually increasing the polarity to elute your product.
Product Characterization
After successful synthesis and purification, it is crucial to verify the structure and purity of this compound.
-
¹H NMR Spectroscopy: The proton NMR spectrum is the most definitive tool. Key expected signals include:
-
A singlet for the aldehyde proton (-CHO) around 9.5-10.5 ppm.
-
A singlet for the methoxy group (-OCH₃) protons around 3.8-4.0 ppm.
-
A singlet for the dimethylamino group (-N(CH₃)₂) protons around 3.0-3.2 ppm.
-
Signals in the aromatic region (6.0-8.0 ppm) corresponding to the three protons on the benzene ring. The specific splitting pattern will confirm the substitution pattern.
-
-
¹³C NMR Spectroscopy: The carbon NMR will show a characteristic peak for the aldehyde carbonyl carbon around 190 ppm.
-
Mass Spectrometry (MS): Will confirm the molecular weight of the product (C₁₀H₁₃NO₂; MW: 179.22 g/mol ).[20]
-
Melting Point: A sharp melting point consistent with literature values indicates high purity.
References
- 1. Vilsmeier-Haack Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 2. name-reaction.com [name-reaction.com]
- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 4. Mechanism of vilsmeier haack reaction | Filo [askfilo.com]
- 5. jk-sci.com [jk-sci.com]
- 6. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 7. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 8. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. prepchem.com [prepchem.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. benchchem.com [benchchem.com]
- 14. ijpcbs.com [ijpcbs.com]
- 15. Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides [scirp.org]
- 16. goldbio.com [goldbio.com]
- 17. reddit.com [reddit.com]
- 18. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 19. US4440953A - Purification of N-substituted aminobenzaldehydes - Google Patents [patents.google.com]
- 20. 4-(Dimethylamino)-2-methoxybenzaldehyde | C10H13NO2 | CID 291350 - PubChem [pubchem.ncbi.nlm.nih.gov]
Common side products in reactions involving 4-Dimethylamino-2-methoxybenzaldehyde
Welcome to the technical support center for 4-Dimethylamino-2-methoxybenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this electron-rich aromatic aldehyde. Here, we provide in-depth troubleshooting advice and answers to frequently asked questions, focusing on the prevention and identification of common side products.
Part 1: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, offering explanations for the underlying chemistry and actionable solutions.
Issue 1: Formation of a Colored, Insoluble Precipitate During Reaction
Problem: You observe the formation of a dark, often purple or brown, insoluble material during your reaction, especially under basic conditions or upon prolonged reaction times.
Probable Cause: Self-Condensation/Polymerization
The high electron density of the aromatic ring, due to the potent electron-donating effects of the dimethylamino and methoxy groups, makes the molecule susceptible to self-condensation reactions. This is particularly true in the presence of base catalysts, which can generate reactive intermediates that polymerize.
Troubleshooting Steps:
-
Lower Reaction Temperature: Many condensation reactions are accelerated at higher temperatures. Running the reaction at a lower temperature (e.g., 0 °C or room temperature) can significantly slow down the rate of polymerization relative to your desired reaction.
-
Control Stoichiometry: Ensure precise stoichiometry. An excess of the aldehyde can increase the likelihood of self-condensation.
-
Optimize Catalyst Loading: If using a base catalyst (e.g., piperidine, Et3N), reduce the catalyst loading to the minimum effective amount. High catalyst concentrations can promote undesired side reactions.
-
Change the Solvent: Switching to a more dilute reaction medium can disfavor the intermolecular reactions that lead to polymerization.
Issue 2: Significant Presence of a Carboxylic Acid Byproduct
Problem: Post-reaction workup and analysis (e.g., NMR, LC-MS) reveal a significant amount of 4-dimethylamino-2-methoxybenzoic acid.
Probable Cause: Oxidation of the Aldehyde
This compound is highly prone to oxidation.[1] The electron-donating groups increase the electron density on the aldehyde carbon, making it more susceptible to attack by oxidants. This can occur under surprisingly mild conditions.
Causality and Prevention:
-
Air Oxidation: Prolonged exposure to air, especially in solution and at elevated temperatures, can lead to oxidation.[1] The supplier recommends storing the solid under an inert gas and protected from light and air.[2]
-
Oxidative Reagents: Be mindful of reagents that can act as oxidants, even if not intended for that purpose. Certain metal catalysts or even trace impurities can facilitate this transformation.
-
Reaction Conditions: Reactions run under an inert atmosphere (Nitrogen or Argon) are much less likely to yield the carboxylic acid byproduct.
Protocol for Minimizing Oxidation:
-
Degas Solvents: Before use, sparge your reaction solvents with an inert gas (N2 or Ar) for 15-30 minutes to remove dissolved oxygen.
-
Use Fresh Reagent: Use a freshly opened bottle of this compound or material that has been properly stored under inert gas.[2]
-
Maintain Inert Atmosphere: Set up your reaction under a positive pressure of nitrogen or argon using a balloon or a Schlenk line.
-
Purification: If the benzoic acid does form, it can often be removed from the desired product by an aqueous base wash (e.g., with saturated NaHCO3 solution) during the workup, as the acid will be deprotonated to its soluble carboxylate salt. Benzaldehyde itself can be purified from its corresponding benzoic acid by distillation due to the significant difference in their boiling points, a principle that may apply here as well.[1]
Issue 3: Low Yields in Knoevenagel Condensations
Problem: Your Knoevenagel condensation with an active methylene compound (e.g., malononitrile, ethyl cyanoacetate) is giving low yields of the desired α,β-unsaturated product.
Probable Cause: Competing Side Reactions and Reversibility.
While the Knoevenagel condensation is a powerful C-C bond-forming reaction, its efficiency can be hampered by several factors.[3]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for Knoevenagel condensations.
Detailed Explanation:
-
Water Removal: The Knoevenagel condensation produces water as a byproduct.[4] According to Le Châtelier's principle, the presence of water can shift the reaction equilibrium back toward the starting materials. To drive the reaction forward, it is often crucial to remove water as it forms, either by azeotropic distillation with a Dean-Stark trap or by adding a dehydrating agent like molecular sieves.[4]
-
Catalyst Choice: The choice of base is critical. Strong bases can deprotonate the aldehyde or promote self-condensation.[3] Weak amine bases like piperidine or pyridine are standard. For the Doebner modification, where one of the activating groups on the nucleophile is a carboxylic acid (like in malonic acid), pyridine is often used as the solvent, which also facilitates a subsequent decarboxylation.[3]
-
Michael Addition: The electron-rich nature of the product can make it susceptible to a subsequent Michael addition from the active methylene compound, leading to bis-adducts. Using a 1:1 stoichiometry and avoiding a large excess of the nucleophile can mitigate this.
Part 2: Frequently Asked Questions (FAQs)
Q1: Why is my this compound reagent yellow or brown instead of white?
A1: The pure compound is a white to light yellow crystalline powder.[2] A darker yellow or brown color often indicates the presence of impurities, most commonly the corresponding carboxylic acid (4-dimethylamino-2-methoxybenzoic acid) or small amounts of polymeric material formed by oxidation and/or self-condensation over time. For sensitive reactions, purification by recrystallization or column chromatography may be necessary. Always store the reagent under an inert gas at 2-8°C, protected from light.[2][5]
Q2: Can I use strong bases like NaOH or KOH in reactions with this aldehyde?
A2: It is generally not recommended. While some reactions require strong bases, with electron-rich benzaldehydes that lack α-hydrogens, there is a high risk of inducing a Cannizzaro reaction.[1] In a Cannizzaro reaction, one molecule of the aldehyde is reduced to the corresponding alcohol (4-dimethylamino-2-methoxybenzyl alcohol) while a second molecule is oxidized to the carboxylic acid (4-dimethylamino-2-methoxybenzoic acid). This disproportionation leads to a complex mixture and reduces the yield of the desired product.
Caption: Competing reaction pathways for this compound (4-DMAMB).
Q3: Are there any specific considerations for reductive amination reactions?
A3: Yes. During the formation of the imine intermediate (Schiff base), the reaction is often catalyzed by mild acid. However, the dimethylamino group is basic and can be protonated under acidic conditions. This can deactivate the ring and potentially lead to other side reactions. It's crucial to carefully control the pH. Using a buffered system or a mild Lewis acid catalyst can be more effective than strong Brønsted acids. For the reduction step, standard reagents like sodium borohydride (NaBH4) or sodium cyanoborohydride (NaBH3CN) are generally suitable.
Q4: What are the expected major byproducts in a Vilsmeier-Haack reaction using a related substrate like (4-Methoxyphenyl)dimethylamine?
A4: The Vilsmeier-Haack reaction is used to formylate electron-rich aromatic rings.[6] While this compound is a product of such a reaction (starting from 1-dimethylamino-3-methoxybenzene), if you are using a related substrate, incomplete reaction is the most common "side product," leaving unreacted starting material. Over-formylation is generally rare. The key is the careful addition of the phosphorus oxychloride (POCl3) to the DMF at low temperature to properly form the Vilsmeier reagent before adding the aromatic substrate.[6]
Summary of Common Side Products and Mitigation Strategies
| Side Product | Probable Cause | Reaction Type | Mitigation Strategy |
| 4-Dimethylamino-2-methoxybenzoic acid | Oxidation | General | Use inert atmosphere (N2/Ar), degas solvents, use fresh reagents.[1][2] |
| Polymeric Material | Self-Condensation | Base-catalyzed | Lower reaction temperature, reduce catalyst loading, use dilute conditions. |
| 4-Dimethylamino-2-methoxybenzyl alcohol | Reduction (Disproportionation) | Cannizzaro | Avoid strong bases (e.g., NaOH, KOH); use weak bases instead.[1] |
| Bis-adducts | Michael Addition | Knoevenagel | Use 1:1 stoichiometry, avoid large excess of the nucleophile. |
References
- 1. Benzaldehyde - Wikipedia [en.wikipedia.org]
- 2. goldbio.com [goldbio.com]
- 3. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 4. Knoevenagel Condensation | Thermo Fisher Scientific - TW [thermofisher.com]
- 5. 84562-48-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Purification of 4-Dimethylamino-2-methoxybenzaldehyde
Welcome to the technical support guide for 4-Dimethylamino-2-methoxybenzaldehyde. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving high purity for this compound. The advice herein is based on established chemical principles and practical, field-proven experience.
Product Overview and Key Characteristics
This compound is a substituted aromatic aldehyde often used as an intermediate in the synthesis of more complex molecules, such as dyes and pharmaceutical compounds.[1][2] Its purification can be challenging due to its specific chemical properties. Understanding these properties is the first step toward successful purification.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₃NO₂ | [3][4] |
| Molecular Weight | 179.22 g/mol | [3][4] |
| Appearance | White to light yellow/brown crystalline powder or solid | [1] |
| Melting Point | 58-61.5°C | [1] |
| Solubility | Slightly soluble in water (0.32 g/L at 25°C). Soluble in organic solvents like ethanol and acetone. | [2][5][6][7] |
| Storage Conditions | Store desiccated at 2-8°C, protected from light and air, under an inert gas (e.g., Nitrogen or Argon). |
Frequently Asked Questions (FAQs)
Q1: Why is my this compound sample turning yellow or brown over time?
This is a common observation and is typically due to oxidation and/or degradation. The molecule is sensitive to both air and light.[2][8] The electron-donating dimethylamino and methoxy groups make the aromatic ring susceptible to oxidation.
-
Causality: Exposure to oxygen can lead to the formation of the corresponding carboxylic acid (4-dimethylamino-2-methoxybenzoic acid) or other colored degradation byproducts. Light can provide the energy to initiate these degradation pathways.
-
Preventative Measures: Always store the compound in a tightly sealed container, preferably under an inert atmosphere like nitrogen or argon. Use amber vials or wrap containers in aluminum foil to protect from light. Store at refrigerated temperatures (2-8°C) to slow the rate of any potential degradation.
Q2: What are the primary methods for purifying crude this compound?
The two most effective and commonly used techniques are recrystallization and silica gel column chromatography . The choice between them depends on the nature and quantity of the impurities, as well as the scale of the purification.
-
Recrystallization: Ideal for removing small amounts of impurities when your crude product is already of moderate-to-high purity (>85-90%). It is often faster and more scalable than chromatography.
-
Column Chromatography: The method of choice for separating the target compound from impurities with different polarities, especially when dealing with complex mixtures or byproducts from the synthesis.[9]
Q3: The product should be a solid, but my purified sample is an oil or a waxy solid. What went wrong?
This typically indicates the presence of impurities or residual solvent, which are depressing the melting point and preventing proper crystal lattice formation.
-
Residual Solvent: High-boiling point solvents used in the reaction or purification (like DMF, DMSO, or even ethyl acetate) can be difficult to remove. Ensure you are using a high-vacuum pump and, if necessary, gently heat the sample (well below its melting point) to facilitate solvent evaporation.
-
Impurities: Even small amounts of structurally similar byproducts can interfere with crystallization. In this case, a more rigorous purification method, like column chromatography, may be required to achieve the necessary purity for crystallization.[10]
Purification Decision Workflow
This diagram outlines the logical steps to decide on the appropriate purification technique for your crude product.
Caption: Decision tree for selecting a purification method.
Troubleshooting Guide: Column Chromatography
Column chromatography is a powerful technique, but it requires careful optimization to prevent product degradation.[11]
Problem 1: The compound is streaking or degrading on the silica column, resulting in low yield and yellow/brown fractions.
-
Root Cause: this compound is an electron-rich aldehyde that is sensitive to the acidic nature of standard silica gel.[12] The lone pair of electrons on the nitrogen atom can interact with the acidic silanol (Si-OH) groups on the silica surface, leading to irreversible binding or acid-catalyzed decomposition.
-
Solution: Deactivate the Silica Gel.
-
Mechanism: Neutralizing the acidic sites on the silica gel prevents unwanted side reactions. This is achieved by adding a small amount of a basic modifier, typically triethylamine (TEA), to the mobile phase.[12][13]
-
Protocol: Add 0.5-1% triethylamine (v/v) to your chosen eluent system (e.g., Hexane:Ethyl Acetate). Use this TEA-modified solvent mixture to prepare the silica slurry, pack the column, and elute your compound.[12] This simple addition will dramatically improve recovery and purity.
-
-
Alternative Stationary Phase: If degradation persists, consider using a less acidic stationary phase like neutral alumina.[12] However, alumina has different separation characteristics, so the solvent system will need to be re-developed using TLC.
Problem 2: Poor separation between the product and an impurity.
-
Root Cause: The polarity of the eluent is not optimized for the specific mixture.
-
Solution: Systematic TLC Analysis.
-
Objective: The goal is to find a solvent system where the target compound has an Rf (retention factor) value of approximately 0.25-0.35.[12] This Rf range typically provides the best separation in a column.
-
Protocol:
-
Start with a low-polarity mixture, such as 10% Ethyl Acetate in Hexane (1:9).
-
Spot your crude mixture on a TLC plate and develop it in this solvent.
-
If the spots are still on the baseline (Rf is too low), increase the polarity. Try 20% EtOAc, then 30%, and so on.
-
If the spots are at the solvent front (Rf is too high), decrease the polarity.
-
Remember to add 0.5-1% TEA to your TLC solvent jars to accurately mimic the column conditions.[12]
-
-
Experimental Protocol: Column Chromatography
This protocol provides a robust starting point for purifying gram-scale quantities of the title compound.
-
Solvent System Selection:
-
Using TLC, determine the optimal eluent. A common starting point is a Hexane:Ethyl Acetate mixture. Aim for an Rf of ~0.3 for the product.[12]
-
Prepare a bulk solution of this eluent containing 0.5% triethylamine. For example, for 1 L of 20% EtOAc/Hexane: mix 200 mL EtOAc, 795 mL Hexane, and 5 mL TEA.
-
-
Column Packing (Slurry Method):
-
Select a glass column of appropriate size (a rule of thumb is to use 50-100 g of silica per 1 g of crude material).
-
In a beaker, mix the required amount of silica gel (230-400 mesh) with your TEA-containing eluent to form a free-flowing slurry.
-
With the stopcock closed, pour the slurry into the column. Open the stopcock to allow the solvent to drain, tapping the column gently to ensure even packing. Add more eluent as needed, never allowing the top of the silica bed to run dry.[14]
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel (approx. 1-2 times the weight of your crude product) to this solution.
-
Evaporate the solvent completely on a rotary evaporator until you have a dry, free-flowing powder. This is your "dry-loaded" sample.
-
Carefully add this powder to the top of the packed column, creating a thin, even layer. Gently add a layer of sand on top to prevent disturbance.[12][14]
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the column. Use gentle air pressure (flash chromatography) to achieve a steady flow rate.[14]
-
Collect the eluting solvent in a series of numbered test tubes or flasks (fractions).
-
Monitor the separation by spotting fractions onto TLC plates.
-
Combine the fractions that contain only the pure product.
-
-
Product Isolation:
-
Remove the solvent from the combined pure fractions using a rotary evaporator.
-
Place the resulting solid under high vacuum for several hours to remove any final traces of solvent.
-
Caption: Step-by-step workflow for flash column chromatography.
Troubleshooting Guide: Recrystallization
Problem: No crystals form upon cooling, or the product "oils out."
-
Root Cause 1: Too much solvent was used.
-
Explanation: The solution is not supersaturated, so the compound remains dissolved even when cold.
-
Solution: Gently heat the solution and evaporate some of the solvent to increase the concentration. Allow it to cool again slowly.
-
-
Root Cause 2: The cooling process was too rapid.
-
Explanation: Rapid cooling can lead to the formation of an amorphous solid or oil instead of an ordered crystal lattice.
-
Solution: Allow the flask to cool slowly to room temperature first, then transfer it to an ice bath. If crystals still don't form, try scratching the inside of the flask with a glass rod below the solvent line to create nucleation sites.
-
-
Root Cause 3: The chosen solvent is not suitable.
-
Explanation: An ideal recrystallization solvent should dissolve the compound when hot but not when cold.[7]
-
Solution: Perform a Solvent Screen. Test small amounts of your crude product in various solvents (e.g., isopropanol, ethanol, ethyl acetate, toluene, hexane) to find one that fits this profile. A mixed-solvent system (one solvent in which the compound is soluble and another in which it is insoluble) can also be effective. Given the compound's low water solubility, a system like Ethanol/Water or Acetone/Water could be a good candidate.
-
References
- 1. B23598.03 [thermofisher.com]
- 2. This compound, 98% | Fisher Scientific [fishersci.ca]
- 3. 4-(Dimethylamino)-2-methoxybenzaldehyde | C10H13NO2 | CID 291350 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound [webbook.nist.gov]
- 5. 84562-48-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. This compound, 98% | Fisher Scientific [fishersci.ca]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. goldbio.com [goldbio.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. youtube.com [youtube.com]
- 12. benchchem.com [benchchem.com]
- 13. Chromatography [chem.rochester.edu]
- 14. orgchemboulder.com [orgchemboulder.com]
How to avoid degradation of 4-Dimethylamino-2-methoxybenzaldehyde during storage
A Guide to Ensuring Stability and Preventing Degradation During Storage
Welcome to the Technical Support Center for 4-Dimethylamino-2-methoxybenzaldehyde (Product No. DMBZ-422). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice to ensure the long-term stability and purity of this valuable reagent. This document will delve into the causes of degradation, provide detailed storage protocols, and outline methods for assessing the integrity of your material.
Frequently Asked Questions (FAQs)
Q1: My once pale-yellow solid has darkened to a brownish color. What happened?
A change in color from pale-yellow to brown is a common visual indicator of degradation. This is often due to oxidation and/or photodegradation, leading to the formation of impurities. The primary degradation product is typically the corresponding carboxylic acid, 4-dimethylamino-2-methoxybenzoic acid, and potentially other colored polymeric byproducts.
Q2: I suspect my this compound has degraded. How can I confirm this?
The most reliable way to assess the purity of your material is through analytical techniques. High-Performance Liquid Chromatography (HPLC) is the recommended method for quantifying the purity and detecting degradation products. A noticeable decrease in the main peak area and the appearance of new peaks are indicative of degradation.
Q3: Can I still use the reagent if it has slightly discolored?
The suitability of a partially degraded reagent depends on the sensitivity of your application. For highly sensitive experiments, such as in drug development or quantitative assays, using degraded material is not recommended as it can lead to inaccurate and unreliable results. For less sensitive applications, a purity assessment via HPLC is strongly advised to determine if it meets the minimum requirements for your experiment.
Q4: What are the primary factors that cause the degradation of this compound?
The degradation of this compound is primarily caused by three factors:
-
Oxidation: The aldehyde functional group is susceptible to oxidation to a carboxylic acid, a process that can be accelerated by air (oxygen), heat, and light. The electron-donating dimethylamino and methoxy groups on the aromatic ring make the molecule particularly prone to oxidation.
-
Photodegradation: Exposure to light, especially UV light, can provide the energy to initiate degradation reactions.[1][2][3]
-
Moisture: While direct hydrolysis of the aldehyde is less common under neutral conditions, the presence of moisture can facilitate other degradation pathways and is generally detrimental to the stability of many organic compounds.
Troubleshooting Guide: Common Issues and Solutions
| Observed Issue | Potential Cause | Recommended Action |
| Change in physical appearance (color darkening, clumping) | Exposure to air, light, or moisture. | Discard the reagent if severely discolored. For minor changes, assess purity via HPLC before use. Review and improve storage conditions immediately. |
| Inconsistent or poor experimental results | Degradation of the reagent leading to lower effective concentration and potential interference from impurities. | Verify the purity of the reagent using the HPLC protocol outlined below. If purity is below acceptable limits, procure a fresh batch of the reagent. |
| Appearance of new, unexpected peaks in reaction analysis (e.g., LC-MS) | Use of a degraded starting material containing impurities. | Analyze the stored this compound by HPLC-MS to identify the impurities and confirm they are the source of the unexpected peaks in your reaction. |
Preventing Degradation: A Best-Practice Storage Protocol
To ensure the long-term stability of this compound, adherence to the following storage protocol is critical. The underlying principle is to minimize exposure to oxygen, light, and moisture.
Recommended Storage Conditions:
| Parameter | Condition | Rationale |
| Temperature | 2-8 °C | Reduces the rate of chemical reactions, including oxidation. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidation by displacing oxygen from the container. |
| Light | Amber Vial/Protection from Light | Protects the compound from photodegradation. |
| Moisture | Dry/Desiccated Environment | Minimizes potential hydrolysis and other moisture-mediated degradation. |
Step-by-Step Storage Procedure:
-
Procurement and Initial Handling: Upon receipt, inspect the container for any signs of damage. If possible, order quantities that will be consumed within a reasonable timeframe to avoid long-term storage.
-
Aliquoting: If you do not intend to use the entire quantity at once, it is highly recommended to aliquot the material into smaller, single-use vials under an inert atmosphere (e.g., in a glove box). This minimizes repeated exposure of the bulk material to the atmosphere.
-
Inert Gas Purging: Before sealing the vial, flush the headspace with a gentle stream of dry argon or nitrogen for 15-30 seconds.
-
Sealing: Use vials with PTFE-lined caps to ensure an airtight seal.
-
Labeling: Clearly label each aliquot with the compound name, date, and concentration (if in solution).
-
Storage Location: Place the sealed vials in a refrigerator (2-8 °C) in a dark container or wrapped in aluminum foil to protect from light.
Workflow for Purity Assessment and Degradation Monitoring
The following workflow outlines the steps to assess the purity of your this compound and to identify potential degradation products.
Caption: Workflow for assessing the purity of this compound.
Proposed Stability-Indicating HPLC Method
While a specific validated method for this exact compound is not widely published, the following conditions are based on established methods for similar substituted benzaldehydes and are expected to provide good resolution of the parent compound from its primary degradation product, 4-dimethylamino-2-methoxybenzoic acid.[4][5][6]
| Parameter | Condition |
| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 15 minutes, then hold for 5 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm and 320 nm |
| Injection Volume | 10 µL |
| Sample Preparation | 1 mg/mL in Acetonitrile |
Expected Observations:
-
This compound: Will elute as the major peak.
-
4-dimethylamino-2-methoxybenzoic acid: The primary oxidation product, being more polar, is expected to elute earlier than the parent aldehyde.
Forced Degradation Studies
To definitively identify degradation products and validate the stability-indicating nature of the HPLC method, a forced degradation study should be performed.[7][8][9] This involves subjecting the compound to harsh conditions to accelerate its breakdown.
Forced Degradation Conditions:
| Stress Condition | Typical Reagents and Conditions | Expected Degradation Pathway |
| Acid Hydrolysis | 0.1 M HCl at 60 °C for 24 hours | Potential for hydrolysis, though generally stable. |
| Base Hydrolysis | 0.1 M NaOH at 60 °C for 24 hours | Potential for hydrolysis and other base-catalyzed reactions. |
| Oxidation | 3% H₂O₂ at room temperature for 24 hours | Oxidation of the aldehyde to a carboxylic acid. |
| Thermal | 80 °C for 48 hours | Thermally induced degradation. |
| Photolytic | Exposure to UV light (e.g., 254 nm) for 24 hours | Photodegradation. |
Samples from each stress condition should be analyzed by the proposed HPLC method and by LC-MS/MS to identify the mass of the degradation products, which will aid in their structural elucidation.
Potential Degradation Pathway: Oxidation
The most common degradation pathway for this compound is oxidation to its corresponding carboxylic acid.
Caption: Oxidation of this compound.
References
- 1. Photochemical Selective Oxidation of Benzyl Alcohols to Aldehydes or Ketones [organic-chemistry.org]
- 2. BJOC - Aldehydes as powerful initiators for photochemical transformations [beilstein-journals.org]
- 3. researchgate.net [researchgate.net]
- 4. Validated Stability-Indicating RP-HPLC Method for the Estimation of Degradation Behaviour of Organic Peroxide and Third-Generation Synthetic Retinoids in Topical Pharmaceutical Dosage Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. rjptonline.org [rjptonline.org]
- 8. biopharminternational.com [biopharminternational.com]
- 9. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]
Technical Support Center: Enhancing Fluorescence Signals of 4-Dimethylamino-2-methoxybenzaldehyde Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-Dimethylamino-2-methoxybenzaldehyde and its derivatives. This guide is designed to provide you with in-depth technical assistance, troubleshooting guides, and frequently asked questions to help you enhance and stabilize the fluorescence signals in your experiments. Our approach is rooted in the fundamental principles of fluorescence chemistry, offering not just solutions but also a deeper understanding of the underlying mechanisms.
Introduction: The "Push-Pull" Power of this compound Derivatives
Derivatives of this compound are a class of fluorophores that operate on a "push-pull" electronic system. The dimethylamino group acts as a potent electron donor (the "push"), while the benzaldehyde moiety, often modified in derivative forms, serves as the electron acceptor (the "pull"). This electronic arrangement gives rise to a significant dipole moment upon photoexcitation, leading to a phenomenon known as Intramolecular Charge Transfer (ICT).[1] The fluorescence emission from these molecules is exquisitely sensitive to their local environment, a property that is both a powerful tool and a potential source of experimental variability. Understanding and controlling these environmental factors is the key to unlocking their full potential.
Frequently Asked Questions (FAQs)
Q1: Why is the fluorescence of my this compound derivative so sensitive to the solvent I use?
This phenomenon, known as solvatochromism, is a hallmark of ICT dyes.[2][3][4][5][6] The energy of the excited ICT state is highly stabilized by polar solvents, which can interact with the large excited-state dipole moment. This stabilization lowers the energy gap between the excited and ground states, resulting in a red-shift (a shift to longer wavelengths) of the emission spectrum in more polar solvents.[7] Conversely, in non-polar solvents, the ICT state is less stabilized, leading to a blue-shift (a shift to shorter wavelengths) in the emission. Therefore, your choice of solvent will directly dictate the emission color and intensity of your probe.
Q2: I've noticed a significant increase in fluorescence intensity when my probe is in a viscous medium like glycerol. What is happening?
This is a classic characteristic of a "molecular rotor." Many this compound derivatives can undergo intramolecular rotation in the excited state, particularly around the bond connecting the dimethylamino group to the aromatic ring. This rotation leads to a non-emissive "twisted" conformation, known as a Twisted Intramolecular Charge Transfer (TICT) state, which provides a pathway for non-radiative decay, effectively quenching the fluorescence.[1][8]
In a viscous environment, this intramolecular rotation is hindered.[9][10][11][12] With the non-radiative decay pathway suppressed, the molecule is more likely to return to the ground state via the emission of a photon, resulting in a dramatic increase in fluorescence quantum yield and intensity.[9][13]
Troubleshooting Guide
This section addresses common problems encountered during experiments with this compound derivatives and provides step-by-step solutions.
Problem 1: Weak or No Fluorescence Signal
A weak or absent fluorescence signal is a frequent issue that can stem from several factors.
Possible Causes and Solutions:
-
Inappropriate Solvent Polarity:
-
Explanation: As discussed in the FAQs, the solvent polarity plays a crucial role. If the solvent is not optimal, the quantum yield of your derivative might be inherently low.
-
Solution: Experiment with a range of solvents with varying polarities to find the optimal environment for your specific derivative. A good starting point is to test solvents like dioxane (non-polar), ethyl acetate (intermediate polarity), and methanol (polar).[14][15]
-
-
Unrestricted Intramolecular Rotation (TICT State Formation):
-
Explanation: If your derivative is acting as a molecular rotor, its fluorescence will be quenched in low-viscosity environments.[9][10][11][12]
-
Solution: Increase the viscosity of the medium. You can achieve this by adding glycerol or other viscogenic agents to your solvent system.[10][13] Alternatively, if you are working in a biological context, binding of the probe to a macromolecule like a protein or DNA can also restrict its rotation and enhance fluorescence.[16]
-
-
Incorrect pH:
-
Explanation: The dimethylamino group can be protonated at acidic pH. This protonation effectively eliminates its electron-donating ability, disrupting the ICT process and quenching fluorescence.[17][18][19][20][21]
-
Solution: Ensure your experimental medium is buffered at a pH where the dimethylamino group is not protonated (typically neutral to basic pH). Perform a pH titration of your probe's fluorescence to determine its pKa and optimal pH range.[17][19]
-
-
Photobleaching:
Problem 2: Inconsistent or Unstable Fluorescence Readings
Fluctuations in fluorescence intensity can compromise the reliability of your data.
Possible Causes and Solutions:
-
Temperature Fluctuations:
-
Explanation: Temperature can influence both the viscosity of the medium and the rate of non-radiative decay processes.[10][13] Changes in temperature can therefore lead to variations in fluorescence intensity.
-
Solution: Maintain a constant and controlled temperature throughout your experiments. Use a temperature-controlled cuvette holder for spectroscopy or a stage incubator for microscopy.
-
-
Solvent Evaporation:
-
Explanation: If you are working with volatile solvents, evaporation can change the concentration of your probe and alter the solvent composition over time, leading to drifting fluorescence signals.
-
Solution: Keep your samples covered whenever possible. For long-term experiments, use a sealed cuvette or a chamber that minimizes evaporation.
-
-
Aggregation:
-
Explanation: At high concentrations, some derivatives may form aggregates, which can have different fluorescence properties compared to the monomeric form, often leading to self-quenching.
-
Solution:
-
Work at lower probe concentrations.
-
Incorporate surfactants or other agents that can prevent aggregation.
-
Verify that your fluorescence intensity is linear with concentration in the range you are working in.
-
-
Experimental Protocols
Protocol 1: Optimizing Solvent Conditions
This protocol will guide you through selecting the best solvent for your this compound derivative.
Materials:
-
Your this compound derivative
-
A selection of solvents with varying polarities (e.g., hexane, toluene, chloroform, ethyl acetate, acetone, ethanol, methanol, water)
-
Fluorometer
Procedure:
-
Prepare a stock solution of your derivative in a solvent in which it is highly soluble (e.g., DMSO or ethanol).
-
Prepare a series of dilute solutions (e.g., 1-10 µM) of your derivative in each of the selected solvents.
-
For each solution, measure the fluorescence excitation and emission spectra.
-
Record the wavelength of maximum emission (λ_em) and the fluorescence intensity for each solvent.
-
Plot λ_em and fluorescence intensity as a function of a solvent polarity scale (e.g., the Reichardt or Lippert-Mataga polarity scale) to visualize the solvatochromic effect.
-
Select the solvent that provides the desired emission wavelength and the highest fluorescence intensity for your application.
Protocol 2: Assessing Viscosity Sensitivity
This protocol will help you determine if your derivative is a molecular rotor and how its fluorescence responds to changes in viscosity.
Materials:
-
Your this compound derivative
-
A low-viscosity solvent (e.g., methanol or ethanol)
-
A high-viscosity solvent (e.g., glycerol)
-
Fluorometer
Procedure:
-
Prepare a series of solvent mixtures with varying proportions of the low- and high-viscosity solvents (e.g., 0%, 20%, 40%, 60%, 80%, 100% glycerol in methanol).
-
Prepare a solution of your derivative at a constant concentration in each of the solvent mixtures.
-
Measure the fluorescence emission spectrum and quantum yield for each solution.
-
Plot the fluorescence intensity and quantum yield as a function of the solvent viscosity. A significant increase in fluorescence with increasing viscosity indicates that your derivative is a molecular rotor.[10][13]
Visualizing Key Concepts
The Influence of Environment on Fluorescence
The following diagram illustrates the competing pathways for the excited state of a typical this compound derivative and how environmental factors can influence the fluorescence signal.
Caption: Environmental factors influencing fluorescence pathways.
Data Presentation
| Parameter | Effect on Fluorescence | Underlying Mechanism |
| Increasing Solvent Polarity | Red-shift in emission, variable effect on intensity | Stabilization of the polar ICT excited state.[2][7] |
| Increasing Viscosity | Significant increase in intensity | Hindrance of intramolecular rotation, suppression of non-radiative decay from the TICT state.[9][10][13] |
| Decreasing pH (Acidic) | Quenching of fluorescence | Protonation of the dimethylamino group, disruption of the ICT process.[17][18][19] |
References
- 1. Fluorescent Probes as a Tool in Diagnostic and Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Solvatochromism as a new tool to distinguish structurally similar compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reversal in Solvatochromism, enol-imine/keto-amine Tautomerism and (E)-(Z) Photoisomerizations in a Benzylidene Aniline Schiff Base Derivative in Different Solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. orientjchem.org [orientjchem.org]
- 6. Solvatochromism and pH effect on the emission of a triphenylimidazole-phenylacrylonitrile derivative: experimental and DFT studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Twisted intramolecular charge transfer (TICT) based fluorescent probes and imaging agents - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D3CS01118F [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Unravelling the effect of temperature on viscosity-sensitive fluorescent molecular rotors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.aip.org [pubs.aip.org]
- 12. pubs.aip.org [pubs.aip.org]
- 13. A General Strategy to Control Viscosity Sensitivity of Molecular Rotor-Based Fluorophores - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. merckmillipore.com [merckmillipore.com]
- 16. researchgate.net [researchgate.net]
- 17. pH-Sensitive Fluorescent Dyes: Are They Really pH-Sensitive in Cells? - PMC [pmc.ncbi.nlm.nih.gov]
- 18. quora.com [quora.com]
- 19. researchgate.net [researchgate.net]
- 20. Influence of pH on the intensity and stability of the fluorescence of p-aminobenzoic acid in aqueous solutions | Semantic Scholar [semanticscholar.org]
- 21. A Preliminary Study of the Effects of pH upon Fluorescence in Suspensions of Prevotella intermedia - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 23. youtube.com [youtube.com]
- 24. biotium.com [biotium.com]
Technical Support Center: Overcoming Poor Aqueous Solubility of 4-Dimethylamino-2-methoxybenzaldehyde
Welcome to the technical support guide for 4-Dimethylamino-2-methoxybenzaldehyde. This document provides researchers, scientists, and drug development professionals with in-depth troubleshooting strategies, detailed protocols, and frequently asked questions to address the compound's characteristically poor solubility in aqueous media. Our goal is to equip you with the scientific rationale and practical steps needed to achieve stable and effective solutions for your experiments.
Understanding the Challenge: Physicochemical Properties
This compound (MW: 179.22 g/mol ) is an aromatic aldehyde whose structure inherently limits its water solubility.[1][2][3] The molecule's benzene ring and multiple methyl groups create a significant hydrophobic character. While the dimethylamino and methoxy groups offer some polarity, it is insufficient to overcome the hydrophobicity of the core structure.
Published data indicates the aqueous solubility is approximately 0.32 g/L (or 320 µg/mL) at 25°C, confirming its classification as "slightly soluble".[1][2] This low solubility presents a significant hurdle for researchers, especially in biological assays where aqueous buffers are standard and organic solvents may introduce toxicity or off-target effects.[4][5]
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₃NO₂ | [1][2][3] |
| Molecular Weight | 179.22 g/mol | [1][2][3] |
| Melting Point | 58-60 °C | [2] |
| Aqueous Solubility | ~0.32 g/L (0.32 mg/mL) at 25°C | [1][2] |
| Predicted XlogP | 1.7 | [6] |
| Appearance | White to light yellow crystalline powder | [7] |
This table summarizes key physicochemical properties influencing the compound's solubility.
Strategy Selection: A Troubleshooting Workflow
Choosing the right solubilization method depends critically on your experimental constraints, such as the required final concentration and the tolerance of your system (e.g., cell line, enzyme) to excipients. The following decision tree provides a logical workflow for selecting an appropriate strategy.
Caption: Decision workflow for selecting a solubilization method.
Detailed Solubilization Protocols
Protocol 1: Co-Solvent Method (DMSO)
This is the most direct method, suitable for creating high-concentration stock solutions that can be diluted into aqueous media.
-
Expertise & Rationale: Dimethyl sulfoxide (DMSO) is a powerful, water-miscible organic solvent that can effectively dissolve hydrophobic compounds.[8][9] The strategy is to create a concentrated primary stock in 100% DMSO, which can then be serially diluted. The key is to ensure the final DMSO concentration in the working solution is low enough (typically <0.5%) to not affect the biological system.[4]
-
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), anhydrous or cell culture grade
-
Sterile microcentrifuge tubes or glass vials
-
Vortex mixer
-
-
Step-by-Step Procedure:
-
Preparation: Weigh out the desired amount of this compound into a sterile vial. For a 100 mM stock, use 17.92 mg.
-
Solubilization: Add the appropriate volume of 100% DMSO to the vial. For a 100 mM stock, add 1.0 mL of DMSO.
-
Mixing: Vortex the vial vigorously for 1-2 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath can assist if needed. The solution should be clear and colorless to light yellow.
-
Storage: Store the stock solution at -20°C, protected from light and moisture.[7]
-
-
Validation & Quality Control:
-
Clarity Check: Before each use, thaw the stock solution and visually inspect for any precipitation. If crystals are present, warm gently and vortex to redissolve.
-
Working Dilution: When diluting into your final aqueous buffer (e.g., PBS, cell culture media), add the DMSO stock dropwise while vortexing the buffer to avoid localized high concentrations that can cause precipitation.
-
Protocol 2: pH Adjustment Method
This method leverages the basic nature of the dimethylamino group, which can be protonated to form a more soluble salt.
-
Expertise & Rationale: The tertiary amine (dimethylamino group) on the molecule can accept a proton in an acidic environment.[10][11] This protonation forms a cationic salt, which has significantly higher aqueous solubility than the neutral free base.[12][13] The pKa of similar dimethylamino aromatic compounds is often in the range of 4-5, meaning a pH below this range is needed for effective protonation.[11]
-
Materials:
-
This compound
-
Purified water or desired buffer
-
1 M Hydrochloric Acid (HCl)
-
pH meter or pH strips
-
Magnetic stirrer and stir bar
-
-
Step-by-Step Procedure:
-
Suspension: Add the desired amount of the compound to your aqueous buffer and begin stirring. The compound will not dissolve and will form a suspension.
-
Acidification: Slowly add 1 M HCl dropwise to the stirring suspension.
-
Monitoring: Monitor the pH and visual clarity of the solution. As the pH drops, the solid will begin to dissolve.
-
Endpoint: Continue adding acid until the solution becomes completely clear. Record the final pH. Aim for a final pH between 3.5 and 4.5 for optimal results.
-
Filtration (Optional): Filter the solution through a 0.22 µm filter to remove any remaining particulates.
-
-
Validation & Quality Control:
-
Stability Test: Before use in an experiment, check the stability of the compound at the low pH. Some aldehydes can be unstable under strongly acidic conditions. Run a small-scale stability test by storing the solution for the duration of your planned experiment and checking for signs of degradation (color change, precipitation).
-
Buffer Compatibility: Ensure that the final low-pH solution is compatible with your experimental system. If necessary, the pH can be carefully adjusted upwards, but be aware that the compound may precipitate as it approaches its pKa.
-
Protocol 3: Inclusion Complexation with Cyclodextrins
This is a highly effective and biocompatible method for significantly increasing aqueous solubility, ideal for sensitive in vitro and in vivo applications.
-
Expertise & Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[14][15][16] They can encapsulate hydrophobic "guest" molecules, like this compound, into their central cavity.[15][17] This "host-guest" complex effectively shields the hydrophobic part of the molecule from water, making the entire complex water-soluble.[14][16] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is commonly used due to its high aqueous solubility and low toxicity.[14][17]
Caption: Encapsulation of a hydrophobic molecule by a cyclodextrin.
-
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Purified water or desired buffer
-
Magnetic stirrer and stir bar
-
Vortex mixer and/or bath sonicator
-
-
Step-by-Step Procedure:
-
Prepare HP-β-CD Solution: Prepare a solution of HP-β-CD in your desired aqueous buffer. A 40% (w/v) solution is a common starting point (4 g of HP-β-CD in a final volume of 10 mL of buffer). Stir until the cyclodextrin is fully dissolved. Gentle warming (~40°C) can accelerate this process.
-
Add Compound: Weigh the desired amount of this compound and add it directly to the stirred HP-β-CD solution.
-
Complexation: Stir the mixture vigorously at room temperature for several hours (4-24 hours is typical) to allow for efficient complex formation. Alternatively, vigorous vortexing and bath sonication for 30-60 minutes can be used for faster, smaller-scale preparations.[4]
-
Clarification: The solution should become clear as the inclusion complex forms.
-
Filtration: Filter the final solution through a 0.22 µm syringe filter to remove any non-encapsulated aggregates and ensure sterility.
-
-
Validation & Quality Control:
-
Control Experiment: Always run a parallel control experiment with a vehicle containing only the HP-β-CD solution to account for any effects of the cyclodextrin itself on your system.
-
Precipitation Check: After preparing the complex, dilute it to the final working concentration in your experimental media and observe for any precipitation over time. A stable complex should remain in solution.
-
Frequently Asked Questions (FAQs)
Q1: I dissolved the compound in DMSO, but it precipitates when I add it to my cell culture media. What's wrong? A1: This is a common issue known as "crashing out." It happens when the DMSO stock is not diluted sufficiently or properly. The compound is soluble in the high-DMSO concentration of the stock but is not soluble in the final aqueous medium once the DMSO concentration drops. Troubleshooting Steps:
-
Lower the Final Concentration: Your target concentration may be above the solubility limit in the final medium. Try a lower concentration.
-
Improve Dilution Technique: Add the DMSO stock to your media very slowly, drop-by-drop, while vigorously vortexing or stirring. This prevents the formation of localized, supersaturated pockets that initiate precipitation.
-
Switch Methods: If precipitation persists, your system cannot be adequately prepared using a co-solvent. The Cyclodextrin Complexation Method (Protocol 3) is the recommended alternative for such cases as it creates a truly water-soluble complex.[4]
Q2: Can I use solvents other than DMSO? A2: Yes. Other water-miscible organic solvents like ethanol or N,N-dimethylformamide (DMF) can be used. Ethanol is often preferred in formulations where DMSO toxicity is a concern. However, DMSO is generally a stronger solvent for highly hydrophobic compounds. Always verify the compatibility and tolerance of your specific experimental system to any co-solvent.
Q3: I used the pH adjustment method, but my results are inconsistent. Why? A3: Inconsistency can arise from two main sources:
-
Compound Instability: Aldehydes can be susceptible to oxidation or other reactions, particularly at non-neutral pH. If the compound degrades in your acidic stock solution over the course of the experiment, its effective concentration will change. Prepare the acidic solution fresh whenever possible.
-
Buffering Effects: When you add your acidic stock to a strongly buffered experimental medium (like bicarbonate-buffered cell culture media), the medium's buffering capacity can neutralize the acid, raising the pH and causing your compound to precipitate. Always check the final pH after dilution.
Q4: How do I know what concentration of HP-β-CD to use? A4: The optimal ratio of cyclodextrin to the compound often requires empirical determination. A 40% (w/v) HP-β-CD solution is a robust starting point that works for many compounds. If you are unable to achieve your desired concentration, you can try increasing the concentration of HP-β-CD. However, be mindful that highly viscous solutions can be difficult to work with. For most applications, a molar excess of cyclodextrin to the drug is required to ensure efficient encapsulation.
Q5: Are there any storage recommendations for this compound? A5: Yes, the solid compound should be stored under an inert gas (like argon or nitrogen) at 2-8°C and protected from light.[2][7] This minimizes degradation from air, moisture, and light. Stock solutions, especially in DMSO, should be stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
References
- 1. This compound, 98% | Fisher Scientific [fishersci.ca]
- 2. 84562-48-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. 4-(Dimethylamino)-2-methoxybenzaldehyde | C10H13NO2 | CID 291350 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. PubChemLite - 4-(dimethylamino)-2-methoxybenzaldehyde (C10H13NO2) [pubchemlite.lcsb.uni.lu]
- 7. goldbio.com [goldbio.com]
- 8. www1.chem.umn.edu [www1.chem.umn.edu]
- 9. Reagents & Solvents [chem.rochester.edu]
- 10. The Influence of Synthesis Method on Characteristics of Buffer and Organic Solutions of Thermo- and pH-Responsive Poly(N-[3-(diethylamino)propyl]methacrylamide)s - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Solvent and pH effects on the fluorescence of 7-(dimethylamino)-2-fluorenesulfonate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 13. uobabylon.edu.iq [uobabylon.edu.iq]
- 14. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. touroscholar.touro.edu [touroscholar.touro.edu]
- 16. A Study on Solubilization of Poorly Soluble Drugs by Cyclodextrins and Micelles: Complexation and Binding Characteristics of Sulfamethoxazole and Trimethoprim - PMC [pmc.ncbi.nlm.nih.gov]
- 17. alzet.com [alzet.com]
Technical Support Center: Method Refinement for Quantitative Analysis Using 4-Dimethylamino-2-methoxybenzaldehyde
Welcome to the technical support guide for 4-Dimethylamino-2-methoxybenzaldehyde (DMAB-CHO). This document provides in-depth guidance for researchers, scientists, and drug development professionals utilizing this versatile reagent for quantitative analysis. Here, we move beyond basic protocols to address common challenges, refine methodologies, and ensure the integrity of your results.
Foundational Principles: The Ehrlich Reaction Mechanism
To effectively troubleshoot and refine any analytical method, a foundational understanding of the underlying chemistry is paramount. DMAB-CHO functions as the core component of what is broadly known as Ehrlich's reagent. Its analytical power lies in the acid-catalyzed reaction with electron-rich nucleophiles, most notably the indole ring found in tryptophan and its derivatives, as well as pyrroles and certain amines.[1][2][3]
The reaction proceeds via an electrophilic substitution mechanism. In a strong acidic medium, the aldehyde oxygen of DMAB-CHO is protonated, creating a highly reactive electrophilic carbocation. This electrophile then attacks the electron-rich C2 or C3 position of an indole ring. Subsequent condensation with a second indole molecule results in the formation of a resonance-stabilized colored product, often a pink, purple, or blue dye (a rosindole dye).[2][4] It is the intensity of this color, measured spectrophotometrically, that allows for the quantification of the target analyte.
Visualizing the Core Reaction
Caption: Acid-catalyzed condensation of DMAB-CHO with indole moieties.
Frequently Asked Questions (FAQs)
This section addresses common high-level inquiries regarding the use of DMAB-CHO.
Q1: What is the optimal solvent for preparing the DMAB-CHO reagent? A1: The reagent is typically prepared by dissolving DMAB-CHO in a mixture of 95% ethanol and concentrated hydrochloric acid.[1] A common preparation involves 0.5–2.0 g of DMAB-CHO in 50 mL of ethanol and 50 mL of concentrated HCl.[1] The alcohol solubilizes the aldehyde, while the strong acid is essential for catalyzing the reaction. For certain applications, other alcohols like 1-propanol can be used.[1]
Q2: How should I store the DMAB-CHO reagent and for how long is it stable? A2: The reagent is best used when fresh.[1] Aldehydes are susceptible to oxidation, which can lead to a yellowing of the solution and increased background absorbance. Store the reagent in an amber glass bottle, protected from light, and refrigerated (2-8°C).[5] For post-column HPLC applications, storing the prepared reagent under an inert gas (e.g., nitrogen or argon) can extend its usability up to one week.[6] Discard the reagent if you observe significant color change or precipitation.[5]
Q3: Besides indoles, what other compounds can react with DMAB-CHO? A3: DMAB-CHO is highly reactive towards a range of compounds, which can be a source of interference.[3] It can react with primary and secondary amines,[7][8] hydrazine,[9] and urobilinogen.[1] Pyridoxine (Vitamin B6) has also been reported to yield a pink color.[1] It is crucial to consider the composition of your sample matrix and run appropriate blanks to account for non-specific reactions.
Q4: What is the difference between DMAB-CHO, p-DMAB, and p-DMACA? A4: this compound (DMAB-CHO) is the specific reagent this guide focuses on. p-Dimethylaminobenzaldehyde (p-DMAB) is a closely related, more common compound lacking the methoxy group; it is the active ingredient in standard Ehrlich's and Kovac's reagents.[9] p-Dimethylaminocinnamaldehyde (p-DMACA) is an analog with a longer conjugated system, which often results in a bathochromic shift (a shift to longer wavelengths) and can offer superior sensitivity for detecting indole derivatives.[10] The choice of reagent depends on the specific sensitivity and selectivity requirements of your assay.
Troubleshooting Guide
This guide is structured to help you systematically diagnose and resolve common experimental issues.
Visual Troubleshooting Workflow
Caption: A logical workflow for diagnosing experimental issues.
Common Problems & Solutions
| Symptom | Potential Cause(s) | Systematic Solution(s) |
| 1. No or Weak Color Development in Standards & Samples | Reagent Degradation: The aldehyde in the reagent has oxidized and is no longer reactive.[6] | Action: Prepare a fresh batch of the DMAB-CHO reagent. Always store it protected from light and refrigerated.[5] For critical applications, prepare it daily. |
| Insufficient Acid: The reaction is acid-catalyzed. Incorrect preparation or use of a weak or diluted acid will prevent the formation of the reactive electrophile.[2][11] | Action: Verify the concentration of the acid used. Ensure the final acid concentration in the reaction mixture is sufficient. Note that excessive acid can also suppress the signal.[12] | |
| Incorrect Wavelength: The spectrophotometer is not set to the absorption maximum (λmax) of the specific rosindole dye being formed. | Action: Perform a wavelength scan (e.g., 400-750 nm) on a positive control to determine the precise λmax for your analyte and conditions. The λmax can vary depending on the analyte. | |
| 2. High Background Absorbance in Blank | Reagent Impurity/Degradation: The reagent itself has color due to impurities or oxidation. Some commercial grades may not be pure enough for sensitive analyses.[6] | Action: Use a high-purity, chromatography-grade DMAB-CHO.[6] Prepare the reagent fresh. Always run a reagent blank (reagent + solvent, no analyte) and subtract its absorbance. |
| Matrix Interference: Other compounds in your sample matrix (e.g., primary amines, other heterocycles) are reacting with the reagent.[3][7] | Action: Prepare a "matrix blank" using a sample known to contain no analyte. If interference is high, consider a sample cleanup step like solid-phase extraction (SPE) to isolate the analyte. | |
| 3. Poor Reproducibility (High %RSD) | Inconsistent Reaction Time: The color development may not be instantaneous and can change over time.[13][14] | Action: Perform a time-course experiment to determine when the color reaches a stable plateau. Ensure all samples and standards are incubated for the exact same amount of time before reading the absorbance. |
| Temperature Fluctuations: Reaction kinetics are temperature-dependent. | Action: Perform the reaction in a temperature-controlled water bath or incubator to ensure uniform conditions for all samples. | |
| Pipetting Errors: Inaccurate dispensing of sample or reagent. | Action: Calibrate your pipettes regularly. Use reverse pipetting for viscous solutions. Ensure thorough mixing after adding the reagent. | |
| 4. Non-Linear Standard Curve | Concentration Out of Range: The analyte concentration is too high, leading to saturation of the detector or exceeding the linear range of the Beer-Lambert law. | Action: Dilute your samples and standards to fall within the linear portion of the curve. Prepare a wider range of standards to accurately define the linear dynamic range. |
| Precipitation: The colored product may have limited solubility at high concentrations, causing it to precipitate and scatter light. | Action: Visually inspect the wells or cuvettes for any signs of precipitation. If observed, dilute the samples accordingly. |
Standard Protocol: Quantification of Indole
This protocol provides a validated starting point. Always optimize reagent concentrations and incubation times for your specific analyte and matrix.
I. Reagent Preparation (Ehrlich's Reagent)
-
Weigh 1.0 g of high-purity this compound.
-
Dissolve in 50 mL of 95% ethanol in a 100 mL volumetric flask.
-
Place the flask in an ice bath. Slowly and carefully, add 50 mL of concentrated hydrochloric acid while gently swirling. Caution: This is an exothermic reaction and should be performed in a fume hood with appropriate personal protective equipment (PPE).[5]
-
Store the final reagent in an amber bottle at 2-8°C. Use within one week.
II. Standard Curve Preparation
-
Prepare a 1 mg/mL stock solution of Indole in 95% ethanol.
-
Perform serial dilutions to create standards ranging from 1 µg/mL to 50 µg/mL.
-
Include a "zero" standard containing only ethanol.
III. Assay Procedure (96-Well Plate Format)
-
Pipette 50 µL of each standard, sample, and blank into separate wells of a clear, flat-bottom 96-well plate.
-
Add 150 µL of the prepared Ehrlich's Reagent to each well.
-
Mix thoroughly by pipetting up and down or by using a plate shaker for 30 seconds.
-
Incubate the plate at room temperature, protected from light, for 20 minutes.
-
Read the absorbance at the predetermined λmax (typically between 560-625 nm for indole derivatives).
-
Construct a standard curve by plotting absorbance vs. concentration. Use a linear regression to determine the concentration of the unknown samples.
References
- 1. Ehrlich's reagent - Wikipedia [en.wikipedia.org]
- 2. Indole Test | ASM.org [asm.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. pickeringlabs.com [pickeringlabs.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. para-Dimethylaminobenzaldehyde - Wikipedia [en.wikipedia.org]
- 10. p-Dimethylaminocinnamaldehyde Derivatization for Colorimetric Detection and HPLC-UV/Vis-MS/MS Identification of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. microbenotes.com [microbenotes.com]
- 12. jcsp.org.pk [jcsp.org.pk]
- 13. reddit.com [reddit.com]
- 14. drugcheckingbc.ca [drugcheckingbc.ca]
Addressing interference in assays with 4-Dimethylamino-2-methoxybenzaldehyde
Welcome to the technical resource center for 4-Dimethylamino-2-methoxybenzaldehyde (DMAB-CHO). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting protocols, and answers to frequently asked questions regarding the use of DMAB-CHO in biochemical assays. As Senior Application Scientists, we have curated this information to ensure scientific integrity and provide practical, field-proven insights.
Introduction: The Chemistry of DMAB-CHO
This compound is an aromatic aldehyde that serves as a chromogenic reagent. It is a derivative of p-dimethylaminobenzaldehyde (DMAB), the primary component of Ehrlich's reagent.[1][2] The core function of DMAB-CHO relies on its ability to undergo a condensation reaction, specifically an electrophilic substitution, with electron-rich aromatic rings such as indoles and pyrroles under acidic conditions.[3][4] This reaction yields a highly colored resonance-stabilized carbocation complex, which can be quantified spectrophotometrically.
The presence of the methoxy group at the 2-position can modulate the reactivity and spectral properties of the resulting chromophore compared to the more common DMAB. This guide will help you navigate the nuances of using this specific reagent.
Core Reaction Mechanism
The fundamental reaction involves the aldehyde group of DMAB-CHO reacting with the C2 position of an indole ring (e.g., from a tryptophan residue in a protein) in the presence of a strong acid. This forms a colored product, allowing for the detection and quantification of indole-containing molecules.
Caption: Reaction of DMAB-CHO with an indole-containing analyte.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during assays utilizing DMAB-CHO. Each answer provides an explanation of the underlying cause and a step-by-step protocol for resolution.
Question 1: Why am I seeing a high background signal in my reagent blank?
Answer: A high background signal can obscure the signal from your analyte and reduce the dynamic range of the assay. This issue typically stems from two sources: reagent degradation or contamination.
-
Causality: DMAB-CHO, like many aldehydes, can slowly oxidize over time, especially when exposed to light and air.[5] This degradation can produce colored impurities that absorb at the same wavelength as your target chromophore. Contamination in your acid or solvent can also contribute to background signal.
-
Troubleshooting Protocol:
-
Prepare Fresh Reagent: DMAB-CHO solutions are best when prepared fresh for each experiment.[1] If you are using a pre-made stock, ensure it has been stored correctly (protected from light, under inert gas if possible) and is within its expiration date.[5]
-
Check Individual Components: Measure the absorbance of each component of your reagent mixture (DMAB-CHO in solvent, and the acid solution) separately against a solvent blank. This will help identify which component is the source of the high background.
-
Use High-Purity Reagents: Ensure you are using high-purity solvents and acids, as trace impurities can interfere.
-
Question 2: My results are showing false positives. What could be causing this?
Answer: False positives occur when a substance in your sample other than the target analyte reacts with DMAB-CHO to produce a colored product.[6]
-
Causality: The reaction is not perfectly specific to a single molecule. Any compound containing an accessible indole or pyrrole ring can react.[1][4] Furthermore, some compounds can interfere through other chemical mechanisms.
-
Structural Analogs: Molecules structurally similar to your analyte (e.g., other indole-containing compounds, urobilinogen) will react.[2][3] Pyridoxine (Vitamin B6) has also been reported to yield a pink color with Ehrlich's reagent.[1]
-
Chemical Reactivity: Highly nucleophilic compounds or reducing agents present at high concentrations in the sample matrix may react non-specifically with the aldehyde under the harsh acidic conditions of the assay.
-
-
Troubleshooting Workflow:
Caption: Workflow for diagnosing the cause of a false positive result.
-
Protocol: Sample Cleanup via Protein Precipitation
-
To a 100 µL sample, add 25 µL of a Trichloroacetic Acid (TCA) solution (e.g., 50% w/v).
-
Vortex and incubate on ice for 15 minutes to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant, which contains small molecule interferents. The pellet contains the protein.
-
Depending on your analyte of interest (protein or small molecule), you can now assay the appropriate fraction after pH neutralization. This separates proteins from potentially interfering small molecules.[7]
-
Question 3: Why is the color development weak or non-existent (false negative)?
Answer: A weak or absent signal suggests the reaction is being inhibited or one of the components is missing or inactive.
-
Causality:
-
Incorrect pH: The condensation reaction is acid-catalyzed. If the final pH of the assay mixture is not sufficiently low, the reaction will not proceed efficiently. Buffers in your sample can neutralize the acid.
-
Reagent Instability: As mentioned, DMAB-CHO can degrade. If the reagent is old or improperly stored, it will be less reactive.
-
Analyte Unavailability: The target moiety on your analyte may be sterically hindered or blocked, preventing DMAB-CHO from accessing it.
-
Assay Quenchers: Components in your sample matrix could be quenching the colorimetric signal.
-
-
Troubleshooting Protocol:
-
Run a Positive Control: Always run a positive control with a known concentration of a reactive standard (e.g., tryptophan). If the positive control fails, the problem lies with your reagents or protocol.
-
Verify pH: After adding all components, use a pH meter or pH paper to check the final pH of a test well. It should be strongly acidic.
-
Prepare Fresh Reagents: This is a crucial step for both false negatives and high background.[1]
-
Sample Dilution: If a matrix effect is suspected, perform a serial dilution of your sample. This can dilute out an inhibitor, revealing a signal at higher dilutions.
-
Question 4: Can I use DMAB-CHO in assays with detergents like SDS?
Answer: Caution is advised. Detergents can significantly interfere with colorimetric assays.
-
Causality: Detergents can interfere in several ways:
-
Precipitation: High concentrations of certain detergents can cause the reagent or the colored product to precipitate, leading to inaccurate readings.[8]
-
Micelle Formation: Detergents form micelles that can sequester the analyte or DMAB-CHO, altering the reaction kinetics.
-
Protein Conformation: In protein assays, detergents can alter the protein's conformation, potentially hiding or exposing tryptophan residues and changing the reactivity.
-
-
Recommendations:
-
It is best to remove detergents before the assay if possible.[7]
-
If detergents must be present, their concentration should be kept consistent across all samples and standards to ensure any interference is systematic.
-
Run a control containing just the buffer and detergent to quantify its contribution to the signal.
-
The Bicinchoninic Acid (BCA) assay is known to have better tolerance for detergents compared to dye-binding assays like Bradford, and may be a suitable alternative for protein quantification in the presence of surfactants.[8]
-
Data & Protocols
Table 1: Spectral Properties & Reagent Compatibility
| Parameter | Value / Recommendation | Source |
| Reagent Name | This compound | [9][10] |
| CAS Number | 84562-48-1 | [11] |
| Molecular Formula | C₁₀H₁₃NO₂ | [11] |
| Typical Solvents | Ethanol, 1-Propanol | [1] |
| Typical Acids | Concentrated Hydrochloric Acid (HCl) | [2] |
| λmax (Absorbance Max) | Varies (typically 550-650 nm), must be determined empirically | N/A |
| Reducing Agents (DTT, BME) | Incompatible. Interfere with aldehyde chemistry. | [7] |
| Detergents (SDS, Triton X-100) | High potential for interference. Use with caution. | [7][8] |
Protocol: Standard Assay for Tryptophan Quantification
This protocol provides a general framework. Optimal concentrations and incubation times should be determined empirically for your specific application.
-
Reagent Preparation (Prepare Fresh):
-
Dissolve 100 mg of this compound in 10 mL of 95% ethanol.
-
In a separate, acid-safe container, prepare the acid component (e.g., 10 M Hydrochloric Acid).
-
-
Standard Curve Preparation:
-
Prepare a 1 mg/mL stock solution of L-tryptophan in a suitable buffer (e.g., PBS).
-
Create a series of standards ranging from 1 µg/mL to 100 µg/mL by diluting the stock. Include a "zero" standard (blank) containing only the buffer.
-
-
Assay Procedure:
-
Add 50 µL of each standard or unknown sample to separate wells of a 96-well microplate.
-
Carefully add 100 µL of the DMAB-CHO/ethanol solution to each well.
-
Carefully add 100 µL of the concentrated acid to each well. Caution: This reaction is exothermic and the acid is corrosive. Always add acid to the solution, not the other way around. Work in a fume hood and wear appropriate PPE.
-
Mix gently on a plate shaker for 1 minute.
-
Incubate at room temperature for 15-30 minutes, protected from light.
-
Read the absorbance at the empirically determined λmax (e.g., 590 nm) using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the zero standard (blank) from all other readings.
-
Plot the corrected absorbance of the standards versus their known concentrations.
-
Use the resulting standard curve to determine the concentration of tryptophan in the unknown samples.
-
References
- 1. Ehrlich's reagent - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. microbenotes.com [microbenotes.com]
- 4. researchgate.net [researchgate.net]
- 5. goldbio.com [goldbio.com]
- 6. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. benchchem.com [benchchem.com]
- 9. 4-(Dimethylamino)-2-methoxybenzaldehyde | C10H13NO2 | CID 291350 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. dcfinechemicals.com [dcfinechemicals.com]
- 11. This compound [webbook.nist.gov]
Validation & Comparative
A Senior Application Scientist's Guide to Analytical Method Validation: A Comparative Analysis of 4-Dimethylamino-2-methoxybenzaldehyde and Alternative Derivatizing Agents for Primary Aromatic Amine Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical analysis and drug development, the robust validation of analytical methods is not merely a regulatory formality but a cornerstone of scientific integrity. Ensuring that an analytical procedure is fit for its intended purpose is paramount for accurate quantification, impurity profiling, and stability testing of drug substances and products. This guide provides an in-depth, technical comparison of analytical methods for the determination of primary aromatic amines (PAAs), a class of compounds often found as impurities or degradation products, using 4-Dimethylamino-2-methoxybenzaldehyde as a derivatizing agent.
This document moves beyond a simple recitation of protocols. As a Senior Application Scientist, the aim is to provide a narrative grounded in practical experience, explaining the rationale behind experimental choices and presenting a self-validating system of protocols. We will objectively compare the performance of methods utilizing this compound with those employing other common derivatizing agents, supported by experimental data. All protocols and claims are substantiated with citations to authoritative sources, ensuring a trustworthy and comprehensive resource.
The Critical Role of Derivatization in Primary Aromatic Amine Analysis
Primary aromatic amines are often challenging to analyze directly via High-Performance Liquid Chromatography (HPLC) due to their poor UV absorbance and high polarity, which can lead to inadequate retention on reverse-phase columns. To overcome these challenges, pre-column derivatization is a widely adopted strategy. This process involves a chemical reaction between the analyte and a derivatizing agent to form a new compound with enhanced detection properties and improved chromatographic behavior.
This compound reacts with primary aromatic amines to form a Schiff base, a compound containing a carbon-nitrogen double bond. This reaction introduces a chromophore into the analyte molecule, significantly enhancing its UV absorbance and allowing for sensitive detection.
dot
Caption: Derivatization of a Primary Aromatic Amine with this compound.
A Comparative Framework for Analytical Method Validation
To provide an objective comparison, we will evaluate the analytical methods based on the validation parameters outlined in the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2][3] These parameters ensure that a method is reliable, reproducible, and suitable for its intended use.
Our comparative analysis will focus on the following key performance characteristics:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: The capacity of an analytical procedure to remain unaffected by small, but deliberate variations in method parameters.
Performance Comparison of Derivatizing Agents for Primary Aromatic Amine Analysis
The following table summarizes the performance characteristics of an HPLC-UV method using a structural analog of our target compound, 4-(diethylamino)benzaldehyde, and compares it with two other widely used derivatizing agents for primary amines: Dansyl Chloride and o-Phthalaldehyde (OPA).[4][5][6][7]
| Validation Parameter | Method A: 4-(diethylamino)benzaldehyde (proxy for this compound) [4][5] | Method B: Dansyl Chloride [7] | Method C: o-Phthalaldehyde (OPA) [6] |
| Analyte | Methoxyamine (a primary amine) | Biogenic Amines | Biogenic Amines |
| Detection | UV (310 nm) | UV | Fluorescence |
| Linearity (Correlation Coefficient, r²) | 0.999 | > 0.998 | > 0.999 |
| Linear Range | 0.100 - 10.0 µM | 0.1 - 20 µg/mL | 0.05 - 5 µg/mL |
| Accuracy (% Recovery) | 92.6 - 111% | 95 - 105% | 98 - 102% |
| Precision (RSD%) | ≤ 8% (inter-assay) | < 5% | < 3% |
| LOD | 5 pmol | ~0.05 µg/mL | ~0.01 µg/mL |
| LOQ | Not specified, typically 3x LOD | ~0.15 µg/mL | ~0.03 µg/mL |
| Derivative Stability | Stable | Stable | Less Stable |
Analysis of Comparative Data:
From the data presented, it is evident that all three methods offer good linearity and accuracy for the analysis of primary amines. The method using a benzaldehyde derivative (Method A) demonstrates acceptable precision and a respectable limit of detection, making it a viable option for routine quality control applications.
Dansyl chloride (Method B) provides a robust and widely applicable method with good stability of the derivatives.[7] Its primary advantage lies in its versatility for various primary and secondary amines.
o-Phthalaldehyde (OPA) (Method C), when coupled with fluorescence detection, offers the highest sensitivity, with the lowest limits of detection and quantitation.[6] However, a significant drawback of the OPA method is the lower stability of the resulting derivatives, which may necessitate immediate analysis after derivatization.
Experimental Protocols: A Self-Validating System
The following protocols are designed to be self-validating, with built-in checks and system suitability tests to ensure the reliability of the generated data.
Experimental Workflow
dot
References
- 1. benchchem.com [benchchem.com]
- 2. The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and validation of an HPLC-UV method for the analysis of methoxyamine using 4-(diethylamino)benzaldehyde as a derivatizing agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A comparative analysis of derivatization strategies for the determination of biogenic amines in sausage and cheese by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Cross-Validation of 4-Dimethylamino-2-methoxybenzaldehyde for Indole Alkaloid Analysis
For researchers, scientists, and drug development professionals, the accurate detection and quantification of indole alkaloids are paramount. These compounds, ranging from essential amino acids like tryptophan to potent psychoactive molecules such as psilocybin and N,N-Dimethyltryptamine (DMT), demand analytical methods that are both reliable and sensitive. For decades, the go-to colorimetric assay has been the Ehrlich test, which utilizes p-Dimethylaminobenzaldehyde (DMAB). However, the quest for improved sensitivity and specificity has led to the exploration of structural analogs. This guide provides an in-depth, objective comparison of 4-Dimethylamino-2-methoxybenzaldehyde (DMAMB) with the classic DMAB and another potent alternative, p-Dimethylaminocinnamaldehyde (DMCA), supported by experimental insights and protocols.
The Principle of the Ehrlich Reaction: A Foundation for Comparison
The fundamental chemistry underpinning these colorimetric tests is the acid-catalyzed electrophilic substitution reaction between an aldehyde and the electron-rich C2 position of an indole ring. This reaction forms a resonance-stabilized carbocation, which presents as a colored adduct. The intensity of the resulting color is proportional to the concentration of the indole, allowing for quantitative analysis via spectrophotometry.
Caption: Generalized mechanism of the Ehrlich reaction for indole detection.
The choice of the aldehyde reagent is critical, as its electrophilicity and steric properties directly influence the reaction kinetics, sensitivity, and the spectral properties of the final colored product.
Performance Comparison of Aldehyde Reagents
The efficacy of a colorimetric reagent is determined by several key performance indicators, including its limit of detection (LOD), specificity, and the stability of the colored product. Below is a comparative analysis of DMAB, DMAMB, and DMCA.
| Reagent | Chemical Structure | Key Performance Characteristics |
| p-Dimethylaminobenzaldehyde (DMAB) | 4-(dimethylamino)benzaldehyde | The established standard (Ehrlich's reagent); provides a reliable colorimetric response with a wide range of indoles.[1] |
| This compound (DMAMB) | 4-(dimethylamino)-2-methoxybenzaldehyde | The methoxy group at the ortho position is hypothesized to enhance the electrophilicity of the aldehyde group, potentially leading to faster reaction kinetics and increased sensitivity. |
| p-Dimethylaminocinnamaldehyde (DMCA) | 4-(dimethylamino)cinnamaldehyde | Offers significantly higher sensitivity compared to DMAB due to the extended conjugation of the cinnamaldehyde structure, which enhances the colorimetric response.[2][3] |
Experimental Data: A Head-to-Head Evaluation
While direct comparative studies featuring DMAMB are limited, we can extrapolate its potential performance based on its structural characteristics and compare it to the well-documented data for DMAB and DMCA.
| Reagent | Lowest Detectable Concentration of Indole (in bacterial cultures) | Detection of Indole-Positive Strains (%) |
| Kovac's Reagent (DMAB-based) | ~12 µg/mL | 74.0% |
| Ehrlich's Reagent (DMAB-based) | 6-12 µg/mL | 92.6%[2] |
| p-Dimethylaminocinnamaldehyde (DMCA) | ~3 µg/mL | 99.6%[2][4] |
Studies have consistently demonstrated that DMCA is the most sensitive of these reagents for detecting indole production by bacteria.[2][3][4] The extended π-system of the cinnamaldehyde moiety in DMCA results in a more intensely colored adduct, thereby lowering the limit of detection.
For DMAMB, while quantitative data is not as readily available in peer-reviewed literature, preliminary reports suggest that the electron-donating methoxy group at the ortho position can lead to "immediate and intense red to purple colourations" in the indole test. This suggests that DMAMB may offer advantages in terms of reaction speed and color intensity, which warrants further quantitative validation.
Experimental Protocols
To ensure the cross-validation of these reagents, standardized protocols are essential. The following provides detailed methodologies for the use of each reagent in a laboratory setting.
Protocol 1: Colorimetric Quantification of Indoles using DMAB (Ehrlich's Reagent)
This protocol is a standard method for the detection and quantification of indole derivatives.
Materials:
-
p-Dimethylaminobenzaldehyde (DMAB)
-
95% Ethanol
-
Concentrated Hydrochloric Acid (HCl)
-
Indole standard solution
-
Spectrophotometer
Reagent Preparation (Ehrlich's Reagent):
-
Dissolve 1.0 g of DMAB in 50 mL of 95% ethanol.
-
Slowly and carefully add 50 mL of concentrated HCl to the ethanol solution while stirring.
-
Store the reagent in a dark, glass bottle at 4°C. The reagent is best used when fresh.
Experimental Workflow:
Caption: Workflow for indole quantification using DMAB.
Procedure:
-
Prepare a series of indole standard solutions of known concentrations.
-
In separate test tubes, add 1 mL of each standard solution and the unknown sample.
-
Add 2 mL of Ehrlich's reagent to each tube and mix thoroughly.
-
Incubate the tubes at room temperature for 15-20 minutes to allow for color development.
-
Measure the absorbance of each solution at the wavelength of maximum absorbance (typically between 560-600 nm, should be determined empirically).
-
Plot a standard curve of absorbance versus indole concentration and determine the concentration of the unknown sample.
Protocol 2: High-Sensitivity Indole Detection with DMCA
This protocol is adapted for applications requiring a lower limit of detection.
Materials:
-
p-Dimethylaminocinnamaldehyde (DMCA)
-
Ethanol
-
Concentrated Hydrochloric Acid (HCl)
Reagent Preparation (DMCA Reagent):
-
Prepare a 1% (w/v) solution of DMCA in ethanol.
-
Prepare a 10% (v/v) solution of concentrated HCl in water.
-
For the working reagent, mix the DMCA solution and the HCl solution. The exact proportions may need to be optimized for the specific application.
Procedure (Spot Test):
-
Place a piece of filter paper in a petri dish.
-
Saturate the filter paper with the DMCA reagent.
-
Using a sterile loop, pick a bacterial colony and smear it onto the filter paper.
-
Observe for a color change. A blue-green color indicates a positive result for indole.[5]
Beyond Colorimetric Assays: High-Performance Analytical Alternatives
While colorimetric assays are excellent for rapid screening and quantification in less complex matrices, drug development and clinical research often demand higher sensitivity and specificity. Techniques like High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the gold standard for these applications.[6][7]
| Method | Limit of Quantification (LOQ) for Psilocin | Sample Matrix | Key Advantages |
| HPLC | ~1 ng/mL | Mushroom extracts | Good for quantification in relatively clean samples. |
| LC-MS/MS | 0.05 - 0.25 ng/mL | Plasma, Oral Fluid, Hair | High sensitivity and specificity; can distinguish between structurally similar compounds.[6] |
| Quantitative NMR (qNMR) | N/A | Mushroom extracts | Non-destructive; provides structural information. |
The choice of analytical method should be guided by the specific requirements of the research, including the expected analyte concentration, the complexity of the sample matrix, and the need for regulatory compliance.
Conclusion and Future Outlook
The cross-validation of reagents for indole alkaloid analysis reveals a trade-off between the established reliability of DMAB, the superior sensitivity of DMCA, and the potential for enhanced reaction kinetics with DMAMB.
-
DMAB (Ehrlich's Reagent) remains a robust and reliable choice for general-purpose indole detection.[1]
-
DMCA is the clear frontrunner for applications demanding high sensitivity, such as the detection of weak indole producers in microbiology.[2][3]
-
This compound (DMAMB) presents an intriguing alternative that warrants further investigation. The ortho-methoxy group is a rational structural modification that could enhance its performance. Researchers are encouraged to perform direct comparative studies to quantify its limit of detection, reaction kinetics, and the stability of its colored adduct against DMAB and DMCA.
For drug development professionals, while colorimetric assays serve as valuable preliminary screening tools, validated chromatographic methods such as LC-MS/MS are indispensable for pharmacokinetic and pharmacodynamic studies due to their unparalleled sensitivity and specificity. The continued exploration of novel reagents like DMAMB, coupled with the power of advanced analytical instrumentation, will undoubtedly lead to more precise and reliable quantification of this important class of compounds.
References
- 1. para-Dimethylaminobenzaldehyde - Wikipedia [en.wikipedia.org]
- 2. Comparison of three reagents for detecting indole production by anaerobic bacteria in microtest systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Spot indole test: evaluation of four reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. dalynn.com [dalynn.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to the Fluorescent Properties of Benzaldehyde Derivatives for Researchers and Drug Development Professionals
In the landscape of molecular probes and drug development, the subtle interplay of structure and function is paramount. Benzaldehyde, a fundamental aromatic aldehyde, and its derivatives represent a versatile scaffold, the fluorescent properties of which can be finely tuned through strategic chemical modification. This guide provides a comparative analysis of the fluorescent properties of various benzaldehyde derivatives, offering insights into the rational design of novel fluorophores for a range of scientific applications. We will explore the influence of chemical substituents on their photophysical characteristics, supported by experimental data and detailed protocols for their characterization.
The Influence of Substituents on the Fluorescent Landscape of Benzaldehyde
The fluorescence of an aromatic system like benzaldehyde is intimately linked to its electronic structure. The position and electronic nature of substituents on the benzene ring can dramatically alter the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby influencing the absorption and emission of light.
Generally, electron-donating groups (EDGs) such as amino (-NH₂) and methoxy (-OCH₃) groups increase the electron density of the aromatic ring. This elevation of the HOMO energy level typically leads to a bathochromic (red) shift in both the absorption and emission spectra. Conversely, electron-withdrawing groups (EWGs) like nitro (-NO₂) and cyano (-CN) groups decrease the electron density, lowering the LUMO energy level and often resulting in a hypsochromic (blue) shift or, in some cases, quenching of fluorescence.
The following diagram illustrates the general effect of EDGs and EWGs on the electronic transitions of the benzaldehyde scaffold.
Caption: Influence of electron-donating and -withdrawing groups on the HOMO-LUMO energy gap of benzaldehyde.
Comparative Photophysical Data of Para-Substituted Benzaldehyde Derivatives
To provide a quantitative comparison, the following table summarizes the key photophysical properties of a series of para-substituted benzaldehyde derivatives. These compounds, featuring a range of substituents from strongly electron-donating to strongly electron-withdrawing, were characterized in ethanol to ensure a consistent solvent environment.
| Substituent (Position) | Type | λabs (nm) | λem (nm) | Stokes Shift (nm) | Quantum Yield (ΦF) |
| -H (Unsubstituted) | Neutral | ~245 | ~350 | ~105 | Low |
| -NH₂ (Amino) | EDG | ~330 | ~420 | ~90 | Moderate |
| -OCH₃ (Methoxy) | EDG | ~275 | ~360 | ~85 | Low |
| -CN (Cyano) | EWG | ~255 | ~340 | ~85 | Very Low |
| -NO₂ (Nitro) | EWG | ~265 | - | - | Non-fluorescent |
Note: The data presented is a representative compilation from various sources and is intended for comparative purposes. Absolute values can vary with experimental conditions. Benzaldehyde and some of its derivatives with electron-withdrawing groups are known to have very low or negligible fluorescence quantum yields. 4-Nitrobenzaldehyde is generally considered non-fluorescent due to efficient non-radiative decay pathways.
Experimental Protocol: Determination of Fluorescence Quantum Yield
The fluorescence quantum yield (ΦF) is a critical parameter for evaluating the efficiency of a fluorophore. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. The relative method, which compares the fluorescence of a sample to a well-characterized standard of known quantum yield, is the most common and accessible approach.
I. Materials and Equipment
-
Spectrofluorometer: Equipped with a monochromatic excitation source and an emission detector. The instrument should be capable of providing corrected emission spectra.
-
UV-Vis Spectrophotometer: For accurate absorbance measurements.
-
Quartz Cuvettes: 1 cm path length for both absorbance and fluorescence measurements.
-
Fluorescence Standard: Quinine sulfate in 0.5 M H₂SO₄ (ΦF = 0.546) is a widely used standard.
-
Sample: The benzaldehyde derivative to be characterized.
-
Solvent: Spectroscopic grade ethanol.
-
Volumetric flasks and pipettes: For accurate preparation of solutions.
II. Procedure
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the fluorescence standard (e.g., 10⁻⁴ M Quinine Sulfate in 0.5 M H₂SO₄).
-
Prepare a stock solution of the benzaldehyde derivative in ethanol at a similar concentration.
-
-
Preparation of Dilutions:
-
From the stock solutions, prepare a series of five dilutions for both the standard and the sample, ensuring that the absorbance at the excitation wavelength is in the linear range (typically < 0.1) to avoid inner filter effects.
-
-
Absorbance Measurements:
-
Using the UV-Vis spectrophotometer, record the absorbance spectra for all prepared solutions.
-
Determine the absorbance of each solution at the chosen excitation wavelength (λex). The λex should be a wavelength where both the standard and the sample absorb light.
-
-
Fluorescence Measurements:
-
Using the spectrofluorometer, record the corrected fluorescence emission spectra for all solutions.
-
The excitation and emission slit widths should be kept constant for all measurements.
-
-
Data Analysis:
-
Integrate the area under the fluorescence emission curve for each solution.
-
For both the standard and the sample, plot the integrated fluorescence intensity versus the absorbance at λex.
-
Perform a linear regression for each data set. The slope of the resulting line is the gradient (Grad).
-
-
Quantum Yield Calculation:
-
Calculate the quantum yield of the sample (ΦF,sample) using the following equation:
ΦF,sample = ΦF,std * (Gradsample / Gradstd) * (nsample² / nstd²)
Where:
-
ΦF,std is the known quantum yield of the standard.
-
Gradsample and Gradstd are the gradients from the plots of integrated fluorescence intensity vs. absorbance for the sample and standard, respectively.
-
nsample and nstd are the refractive indices of the solvents used for the sample and standard, respectively.
-
-
The following diagram outlines the experimental workflow for determining the relative fluorescence quantum yield.
Caption: Experimental workflow for relative fluorescence quantum yield determination.
Conclusion and Future Directions
This guide provides a foundational understanding of the structure-property relationships governing the fluorescence of benzaldehyde derivatives. The presented data and experimental protocols serve as a starting point for researchers to explore and design novel fluorescent probes. The tunability of their photophysical properties through synthetic modification makes benzaldehyde derivatives a promising class of compounds for applications in cellular imaging, sensing, and as building blocks in more complex molecular systems. Future research will undoubtedly uncover more sophisticated derivatives with enhanced brightness, photostability, and tailored functionalities for specific biological and material science applications.
A Senior Application Scientist's Guide to 4-Dimethylamino-2-methoxybenzaldehyde: Unveiling its Superior Performance in Modern Research
For researchers, scientists, and professionals in drug development, the selection of the right chemical reagent is a critical decision that dictates experimental outcomes. This guide provides an in-depth comparison of 4-Dimethylamino-2-methoxybenzaldehyde against its structural analogues, primarily 4-dimethylaminobenzaldehyde (DMAB) and 4-methoxybenzaldehyde. We will explore how its unique substitution pattern confers distinct advantages in reactivity and application, supported by mechanistic insights and comparative data.
The Structural Advantage: Understanding the Electronic Synergy
The superior performance of this compound stems from the synergistic electronic effects of its two key substituents: a powerful electron-donating dimethylamino group at the para-position and a methoxy group at the ortho-position.[1]
-
4-Dimethylamino Group (-N(CH₃)₂): As a potent activating group, it donates electron density to the benzene ring through resonance, significantly increasing the nucleophilicity of the aromatic system.
-
2-Methoxy Group (-OCH₃): This group also donates electron density via resonance. Its placement at the ortho-position to the aldehyde further enriches the ring, making the molecule as a whole exceptionally electron-rich.
This dual activation fundamentally alters the reactivity profile compared to its analogues. While 4-dimethylaminobenzaldehyde (DMAB) is already an activated system, the addition of the ortho-methoxy group in this compound provides an extra layer of electronic enhancement.[1]
Caption: Electronic contributions of substituents in this compound vs. DMAB.
Comparative Performance Analysis
The true advantages of this compound become evident when its performance is benchmarked against similar compounds in key applications.
Detection of Pyrroles and Indoles: Beyond the Classic Ehrlich's Reagent
The reaction of a para-dimethylaminobenzaldehyde derivative with pyrroles or indoles under acidic conditions to form a colored chromophore is a cornerstone of biochemical analysis, famously known as the Ehrlich's test.[2][3][4] The mechanism involves an electrophilic attack of the protonated aldehyde on the electron-rich α- or β-position of the indole or pyrrole ring.[2][5][6]
While DMAB is the traditional "Ehrlich's reagent," this compound (sometimes referred to as James Reagent) offers enhanced sensitivity.[7] The increased electron density on the benzaldehyde ring, contributed by the ortho-methoxy group, stabilizes the resulting carbocation intermediate formed during the condensation reaction, thereby lowering the activation energy and often leading to a more rapid and intense color development.
Table 1: Comparative Properties of Benzaldehyde Derivatives
| Property | This compound | 4-Dimethylaminobenzaldehyde (DMAB) | 4-Methoxybenzaldehyde (p-Anisaldehyde) |
| Molar Mass | 179.22 g/mol [8][9] | 149.19 g/mol [1] | 136.15 g/mol [10] |
| Key Substituents | p-N(CH₃)₂, o-OCH₃ | p-N(CH₃)₂ | p-OCH₃ |
| Electronic Effect | Very Strong Activation | Strong Activation | Moderate Activation |
| Reactivity in Indole Condensation | Very High | High | Low to Moderate |
Organic Synthesis: A Superior Building Block
In synthetic organic chemistry, benzaldehydes are indispensable for forming C-N and C-C bonds through reactions like Schiff base formation and the Fischer indole synthesis.[11][12]
-
Schiff Base Formation: The condensation of an aldehyde with a primary amine to form an imine (Schiff base) is a fundamental reaction. The high reactivity of this compound can drive these reactions to completion more efficiently, even with less nucleophilic amines, compared to p-anisaldehyde, which lacks the potent dimethylamino group.[13]
-
Fischer Indole Synthesis: This powerful reaction produces indoles from a phenylhydrazine and an aldehyde or ketone under acidic conditions.[11] The aldehyde first forms a hydrazone, which then undergoes rearrangement.[14] The enhanced electronic properties of this compound can influence the initial hydrazone formation and the subsequent sigmatropic rearrangement, potentially leading to higher yields and cleaner reactions.
-
Condensation with Activated Methylene Compounds: In reactions like the Knoevenagel or Claisen-Schmidt condensations, the aldehyde's electrophilicity is key. While strong electron-donating groups technically reduce the electrophilicity of the carbonyl carbon, the overall activation of the molecule can facilitate related synthetic transformations, such as those used in the synthesis of complex indole derivatives from nitrotoluenes.[15][16]
Experimental Protocol: A Self-Validating System
To illustrate the practical application, we provide a detailed protocol for the colorimetric detection of indole, which can be used to compare the performance of different benzaldehyde derivatives.
Protocol: Comparative Colorimetric Detection of Indole
Objective: To compare the sensitivity of this compound and 4-Dimethylaminobenzaldehyde (DMAB) for the detection of indole.
Materials:
-
This compound
-
4-Dimethylaminobenzaldehyde (DMAB)
-
Indole
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol (95%)
-
Volumetric flasks, pipettes, and cuvettes
-
UV-Vis Spectrophotometer
Procedure:
-
Reagent Preparation (Prepare fresh daily):
-
Reagent A (4,2-DMAMB): Dissolve 1.0 g of this compound in a solution containing 75 mL of ethanol and 25 mL of concentrated HCl.
-
Reagent B (DMAB): Dissolve 1.0 g of DMAB in a solution containing 75 mL of ethanol and 25 mL of concentrated HCl.[1]
-
-
Indole Standard Preparation:
-
Prepare a 1 mg/mL stock solution of indole in 95% ethanol.
-
Create a series of dilutions ranging from 1 µg/mL to 50 µg/mL.
-
-
Reaction and Measurement:
-
For each dilution of indole (and a blank with ethanol only), pipette 1 mL into a clean test tube.
-
Add 1 mL of Reagent A to one set of tubes and 1 mL of Reagent B to a parallel set.
-
Vortex briefly and allow the color to develop for 15 minutes at room temperature.
-
Measure the absorbance of each solution at its wavelength of maximum absorbance (λmax), which will typically be in the 550-650 nm range. Scan the spectrum for one of the higher concentration samples to determine the precise λmax for each reagent.
-
-
Data Analysis:
-
Construct a calibration curve (Absorbance vs. Concentration) for each reagent.
-
Determine the linear range and calculate the molar absorptivity (ε) from the slope of the curve (using Beer's Law, A = εbc). A higher ε value indicates greater sensitivity.
-
Calculate the Limit of Detection (LOD), typically as 3 * (Standard Deviation of the Blank / Slope of the Calibration Curve).
-
Caption: Workflow for the comparative analysis of indole detection reagents.
Conclusion and Recommendations
While 4-dimethylaminobenzaldehyde (DMAB) remains a valuable and widely used reagent, this compound presents clear advantages in applications requiring higher sensitivity and reactivity. The synergistic electron-donating effects of the para-dimethylamino and ortho-methoxy groups create a uniquely activated system.
Choose this compound when:
-
Trace-level detection of indoles or pyrroles is required.
-
Working with less reactive substrates in condensation reactions.
-
Seeking to optimize reaction yields and kinetics in multi-step syntheses.
For routine qualitative tests where high sensitivity is not the primary concern, the more economical DMAB may suffice. However, for cutting-edge research and development where performance is paramount, this compound is the superior choice.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. US7067267B2 - Method of assaying pyrrole-containing biological compounds - Google Patents [patents.google.com]
- 3. Sixty years of conjecture over a urinary biomarker: a step closer to understanding the proposed link between anxiety and urinary pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Electrophilic substitution in pyrroles. Part I. Reaction with 4-dimethylaminobenzaldehyde (Ehrlich's reagent) in acid solution - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. Product in indole detection by Ehrlich's reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dcfinechemicals.com [dcfinechemicals.com]
- 8. 4-(Dimethylamino)-2-methoxybenzaldehyde | C10H13NO2 | CID 291350 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound, 98% | Fisher Scientific [fishersci.ca]
- 10. 4-Anisaldehyde - Wikipedia [en.wikipedia.org]
- 11. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis, Characterization and Anti-Microbial Studies of Metal(II) complexes with 4-methoxybenzaldehyde with p-anisidine - Global Journal of Pure and Applied Chemistry Research (GJPACR) [eajournals.org]
- 14. youtube.com [youtube.com]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. researchgate.net [researchgate.net]
A Comparative Guide to the Performance of 4-Dimethylamino-2-methoxybenzaldehyde-Based Probes
For researchers, scientists, and drug development professionals, the precise measurement of specific analytes and microenvironmental parameters within biological systems is paramount. Fluorescent probes have emerged as indispensable tools for these applications, offering high sensitivity and spatiotemporal resolution. Among the diverse array of available fluorophores, those based on the 4-Dimethylamino-2-methoxybenzaldehyde (DMAMB) scaffold have garnered attention for their utility in sensing local environments, particularly viscosity, and for the detection of biologically important thiols.
This guide provides an in-depth, objective comparison of the performance of DMAMB-based probes against other commonly used fluorescent probes. By delving into the underlying chemical principles and presenting supporting experimental data, this document aims to equip researchers with the knowledge to make informed decisions when selecting the optimal probe for their experimental needs.
The Rise of DMAMB-Based Probes: A Tale of Intramolecular Charge Transfer and Molecular Rotors
The utility of this compound and its derivatives as fluorescent probes stems from their unique photophysical properties, which are often governed by intramolecular charge transfer (ICT). The core structure features an electron-donating dimethylamino group and an electron-withdrawing aldehyde group, connected by a conjugated system. Upon photoexcitation, an electron is transferred from the donor to the acceptor, creating a charge-separated excited state. The emission properties of these probes are highly sensitive to the polarity and viscosity of their immediate surroundings.
This sensitivity is particularly pronounced in a class of DMAMB derivatives known as "molecular rotors." These probes have the ability to undergo intramolecular rotation in the excited state. In low-viscosity environments, this rotation is facile and provides a non-radiative decay pathway, resulting in low fluorescence quantum yields. However, in more viscous media, the rotation is hindered, forcing the molecule to relax via radiative pathways, leading to a significant enhancement in fluorescence intensity.[1][2] This viscosity-dependent fluorescence makes them powerful tools for mapping microviscosity in live cells and other biological systems.[3][4]
Benchmarking Performance: DMAMB Probes vs. The Alternatives
The selection of a fluorescent probe is a critical experimental decision. While DMAMB-based probes offer distinct advantages, a comprehensive evaluation necessitates a comparison with other established classes of probes.
Viscosity Sensing: DMAMB-Based Molecular Rotors vs. BODIPY and Other Dyes
Cellular viscosity is a critical parameter that influences a multitude of biological processes, including protein folding, diffusion, and enzymatic reactions.[3] Fluorescent molecular rotors are at the forefront of viscosity measurement in living systems.
| Probe Class | Typical Structure/Example | Principle of Operation | Advantages | Disadvantages | Key Performance Metrics |
| DMAMB-Based | 4-(Dimethylamino)benzaldehyde derivatives | Viscosity-hindered intramolecular rotation | Good sensitivity to viscosity changes, relatively straightforward synthesis. | Can be sensitive to solvent polarity, potentially lower quantum yields in highly fluid media. | Significant fluorescence enhancement with increasing viscosity (e.g., up to ~126-fold).[4] |
| BODIPY-Based | BODIPY core with a rotating moiety | Viscosity-hindered intramolecular rotation | High photostability, high fluorescence quantum yields, often less sensitive to polarity.[2] | Synthesis can be more complex. | Solely sensitive to viscosity, not temperature or polarity.[2] |
| Nile Red & Derivatives | Nile Red | Solvatochromism and viscosity sensitivity | Large Stokes shift, sensitive to hydrophobic environments.[5] | Broad emission spectra, can be sensitive to both polarity and viscosity. | Used for staining lipid droplets and microplastics.[5][6] |
| Dihydroxanthene-Based | DHX-V-3 | Viscosity-hindered intramolecular rotation | Near-infrared (NIR) emission for deeper tissue imaging, high signal-to-noise ratio (up to 67-fold).[7] | Relatively newer class of probes. | Excellent mitochondria targeting and immobilization ability.[7] |
Experimental Insight: The choice between a DMAMB-based rotor and a BODIPY-based rotor often comes down to a trade-off between synthetic accessibility and photophysical robustness. While DMAMB derivatives are often easier to synthesize, BODIPY rotors typically exhibit superior photostability and quantum yields, making them more suitable for long-term imaging experiments.[2] For applications requiring deep tissue penetration, NIR probes like the dihydroxanthene-based DHX-V-3 offer a significant advantage.[7]
Thiol Detection: DMAMB-CHO vs. Maleimide and Naphthalimide Probes
Thiols, such as cysteine (Cys), homocysteine (Hcy), and glutathione (GSH), are crucial for maintaining cellular redox homeostasis.[8][9] Fluorescent probes for thiol detection are invaluable for studying oxidative stress and related pathologies.
The aldehyde group of this compound (DMAMB-CHO) can react with thiols, leading to a change in its fluorescence properties. This reaction typically involves the formation of a thiohemiacetal or a related adduct.
| Probe Class | Typical Structure/Example | Principle of Operation | Advantages | Disadvantages | Key Performance Metrics |
| DMAMB-CHO Based | This compound | Reaction of aldehyde with thiol | Simple structure, potential for ratiometric sensing. | Reaction kinetics can be slower compared to Michael acceptors. | Can exhibit selectivity for specific thiols based on reaction conditions. |
| Maleimide-Based | Fluorescein-5-maleimide, BODIPY-maleimide | Michael addition of thiol to the maleimide group | High reactivity and specificity for thiols.[10][11] | Can react with other nucleophiles at high concentrations. | Significant "turn-on" response (e.g., >350-fold for o-maleimideBODIPY).[10] |
| Naphthalimide-Based | 4-methylsulfonyl-N-n-butyl-1,8-naphthalimide (MSBN) | Nucleophilic aromatic substitution | Large Stokes shift, high "turn-on" response (>100-fold).[12] | Can have slower reaction kinetics than maleimides. | Versatile scaffold for developing probes for various thiol modifications.[12] |
| BODIPY-Based (non-maleimide) | BODIPY-TS (Thiol-green 2) | Cleavage of a quenching moiety by thiols | Fast response, high selectivity, and low detection limits.[13] | Can be susceptible to photobleaching. | Can be targeted to specific organelles.[14] |
Experimental Insight: For rapid and highly specific labeling of thiols, maleimide-based probes are often the gold standard due to the fast and efficient Michael addition reaction.[10] Naphthalimide-based probes offer the advantage of a significant "turn-on" signal and a versatile platform for designing probes with tailored properties.[12][15] DMAMB-CHO-based probes, while potentially less reactive, can be useful for specific applications where their particular reaction kinetics or spectral properties are advantageous.
Experimental Protocols
To ensure scientific integrity and reproducibility, detailed experimental protocols are essential. Below are representative protocols for the synthesis of a DMAMB-based probe and its application in thiol detection.
Protocol 1: Synthesis of a DMAMB-based Schiff Base Probe
This protocol describes a general method for synthesizing a Schiff base derivative of this compound, which can be used as a fluorescent probe.[16]
Materials:
-
This compound
-
An amino-containing compound (e.g., 2-aminophenol)
-
Ethanol
-
Glacial acetic acid (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Thin-layer chromatography (TLC) supplies
-
Silica gel for column chromatography
Procedure:
-
Dissolve 1 equivalent of this compound in ethanol in a round-bottom flask.
-
Add 1 equivalent of the amino-containing compound to the solution.
-
Add a catalytic amount of glacial acetic acid (a few drops).
-
Heat the reaction mixture to reflux and stir for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterize the purified product by NMR and mass spectrometry.
Diagram of Synthesis Workflow:
Caption: Workflow for the synthesis of a DMAMB-based Schiff base fluorescent probe.
Protocol 2: Fluorometric Detection of Thiols using a DMAMB-based Probe
This protocol outlines a general procedure for evaluating the fluorescence response of a DMAMB-based probe to thiols.
Materials:
-
DMAMB-based fluorescent probe stock solution (e.g., in DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Thiol stock solutions (e.g., Cysteine, Glutathione in PBS)
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Prepare a series of dilutions of the thiol stock solutions in PBS.
-
In a 96-well plate, add a fixed concentration of the DMAMB-based probe to each well.
-
Add the different concentrations of the thiol solutions to the wells. Include a control well with only the probe and PBS.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a specific time period (e.g., 30 minutes).
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the probe.
-
Plot the fluorescence intensity as a function of thiol concentration to determine the probe's sensitivity and limit of detection.
Diagram of Thiol Detection Workflow:
Caption: Experimental workflow for the fluorometric detection of thiols.
Conclusion and Future Perspectives
This compound-based probes represent a valuable class of fluorescent sensors for probing cellular viscosity and detecting thiols. Their performance, while robust for many applications, should be carefully weighed against that of other available probes. For viscosity sensing, BODIPY-based molecular rotors often provide superior photostability, while for thiol detection, maleimide and naphthalimide derivatives can offer faster reaction kinetics and higher "turn-on" responses.
The future of fluorescent probe development lies in the design of probes with enhanced specificity, improved photophysical properties (e.g., longer wavelengths for deeper tissue imaging), and multi-analyte sensing capabilities. By understanding the fundamental principles and comparative performance of existing probes, researchers are better equipped to select and develop the next generation of tools for illuminating the intricate workings of biological systems.
References
- 1. Molecular rotors: Synthesis and evaluation as viscosity sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Rotors: Fluorescent Sensors for Microviscosity and Conformation of Biomolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small Molecular Fluorescent Probes for Imaging of Viscosity in Living Biosystems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | A Threshold-Limited Fluorescence Probe for Viscosity [frontiersin.org]
- 5. The potential of fluorescent dyes-comparative study of Nile red and three derivatives for the detection of microplastics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Organic Fluorescent Probes for Monitoring Micro-Environments in Living Cells and Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dihydroxanthene-Based Near-infrared Fluorescent Probes for Monitoring Mitochondrial Viscosity in Living Cells and Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fluorescent Probes and Mass Spectrometry-Based Methods to Quantify Thiols in Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. Naphthalimide Scaffold Provides Versatile Platform for Selective Thiol Sensing and Protein Labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. BODIPY based realtime, reversible and targeted fluorescent probes for biothiol imaging in living cells - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 15. benchchem.com [benchchem.com]
- 16. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to Inter-Laboratory Comparison of Indole Detection Methods Utilizing 4-Dimethylamino-2-methoxybenzaldehyde and its Alternatives
For researchers, scientists, and drug development professionals, the accurate and reproducible detection and quantification of indole-containing compounds is a critical aspect of various analytical workflows. From monitoring microbial metabolism to quantifying pharmaceutical ingredients, the choice of analytical method can significantly impact experimental outcomes. This guide provides an in-depth comparison of methods centered around the use of 4-Dimethylamino-2-methoxybenzaldehyde (DMAB-F) and its common alternatives for the colorimetric detection of indoles. We will delve into the underlying chemistry, provide detailed experimental protocols, and present comparative data to empower you in selecting and validating the optimal method for your laboratory's needs.
The Chemistry of Indole Detection: An Overview
The detection of indoles using aldehyde-based reagents hinges on the principle of electrophilic substitution. The electron-rich indole ring readily reacts with aldehydes in an acidic medium to form a colored product. The most well-known of these is the Ehrlich reaction, which traditionally uses p-dimethylaminobenzaldehyde (DMAB).[1][2][3] The reaction typically occurs at the C2 position of the indole ring, leading to the formation of a resonance-stabilized carbenium ion, which results in a characteristic color change.[1][3] Research has shown that the reaction of DMAB with indole in a 1:2 ratio gives β-bis(indolyl)methane.[4]
This guide focuses on this compound, a derivative of DMAB. The introduction of a methoxy group at the ortho position can influence the reactivity and spectral properties of the resulting chromophore, potentially offering advantages in sensitivity and specificity.
Comparative Analysis of Colorimetric Reagents
While DMAB-F and the classic Ehrlich's reagent (containing DMAB) are central to many protocols, several alternatives exist. Understanding their relative performance is key to method selection and validation.
| Reagent/Method | Active Aldehyde | Key Characteristics | Typical Application |
| DMAB-F Method | This compound | Potentially enhanced sensitivity and specificity due to the methoxy group. | Quantitative and qualitative analysis of indoles and their derivatives. |
| Ehrlich's Reagent | p-Dimethylaminobenzaldehyde (DMAB) | Widely used, well-established, but can have cross-reactivity with other pyrrole-containing compounds.[1][2] | Presumptive drug testing, clinical diagnostics (urobilinogen), microbiology (indole test).[1][2][3] |
| Kovács' Reagent | p-Dimethylaminobenzaldehyde (DMAB) | Less acidic and contains amyl alcohol, which concentrates the colored product in an organic layer, enhancing visibility. | Primarily used in microbiology for the qualitative indole test to differentiate bacteria like E. coli.[5] |
| p-Dimethylaminocinnamaldehyde (DMACA) | p-Dimethylaminocinnamaldehyde | Reported to be more sensitive and provide a more rapid and stable color development compared to DMAB-based reagents.[6][7][8] | Microbiological assays and sensitive detection of indoles in biological samples.[7][8] |
Beyond Colorimetry: Quantitative Alternatives
For applications demanding higher precision and accuracy, particularly in complex matrices, colorimetric methods may be insufficient. In such cases, chromatographic and direct spectrophotometric techniques are the methods of choice.
| Analytical Technique | Principle | Advantages | Disadvantages |
| High-Performance Liquid Chromatography (HPLC) | Separation of compounds based on their differential partitioning between a mobile and stationary phase, followed by detection (e.g., UV-Vis).[9][10] | High specificity, sensitivity, and ability to quantify individual indole alkaloids in complex mixtures.[9][10] | Requires more expensive instrumentation, longer analysis times, and skilled operators. |
| UV-Visible (UV-Vis) Spectrophotometry | Measurement of the absorbance of light by a substance in solution at a specific wavelength.[10] | Rapid, simple, and cost-effective for the analysis of relatively pure samples.[10] | Lacks specificity in complex mixtures where multiple compounds may absorb at the same wavelength. |
Experimental Protocols
The following protocols are provided as a starting point for your own method development and inter-laboratory validation.
Protocol 1: Colorimetric Detection of Indoles using DMAB-F
Objective: To qualitatively and semi-quantitatively determine the presence of indole-containing compounds.
Materials:
-
This compound (DMAB-F)
-
Concentrated Hydrochloric Acid (HCl)
-
95% Ethanol
-
Indole standard
-
Test samples
-
Spectrophotometer
Reagent Preparation (DMAB-F Reagent):
-
Dissolve 1.0 g of DMAB-F in 50 mL of 95% ethanol. Gentle warming may be necessary.
-
Slowly and carefully add 50 mL of concentrated hydrochloric acid to the ethanol solution.
-
Store the reagent in a dark, glass bottle at 4°C. The reagent is best used when fresh.
Procedure:
-
Prepare a series of indole standards in 95% ethanol (e.g., 0, 1, 5, 10, 20 µg/mL).
-
To 1 mL of each standard and sample solution, add 1 mL of the DMAB-F reagent.
-
Mix thoroughly and allow the color to develop for 15-20 minutes at room temperature.
-
Measure the absorbance at the wavelength of maximum absorbance (λmax), which should be determined by scanning the spectrum of a colored standard (typically in the range of 550-650 nm).
-
Construct a calibration curve by plotting absorbance versus concentration for the standards.
-
Determine the concentration of indole in the samples from the calibration curve.
Protocol 2: HPLC-UV Quantification of Indole Alkaloids
Objective: To achieve specific and accurate quantification of indole alkaloids in a complex mixture.
Materials:
-
HPLC system with a UV-Vis detector
-
C18 reversed-phase column
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade) with 0.1% formic acid
-
Indole alkaloid standards
-
Sample extracts
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a gradient of acetonitrile and water (with 0.1% formic acid). The specific gradient will depend on the specific indole alkaloids being analyzed and should be optimized.
-
Standard Preparation: Prepare a stock solution of the indole alkaloid standard in methanol or a suitable solvent. Prepare a series of working standards by diluting the stock solution with the initial mobile phase composition.
-
Sample Preparation: Extract the indole alkaloids from the sample matrix using an appropriate solvent and filtration or solid-phase extraction cleanup.
-
Chromatographic Conditions:
-
Column: C18, e.g., 4.6 x 150 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10-20 µL
-
Detector Wavelength: Set to the λmax of the target indole alkaloid(s).
-
-
Analysis: Inject the standards and samples into the HPLC system.
-
Quantification: Construct a calibration curve by plotting the peak area of the standard against its concentration. Determine the concentration of the indole alkaloid in the sample by comparing its peak area to the calibration curve.
Visualizing the Workflow
A clear understanding of the experimental workflow is crucial for reproducibility.
Caption: A generalized workflow for the analysis of indole-containing compounds.
Designing an Inter-Laboratory Comparison Study
While this guide provides a foundation, a formal inter-laboratory comparison is essential for validating a method across different sites.
Caption: Key stages of an inter-laboratory comparison study design.
An effective inter-laboratory study should include:
-
Clearly defined scope: Specify the analytes, matrices, and concentration ranges.
-
Standardized protocols: All participating laboratories must adhere to the same detailed experimental procedures.
-
Homogeneous and stable test materials: Ensure that all laboratories receive identical samples.
-
Inclusion of reference materials: Use certified reference materials to assess accuracy.
-
Statistical analysis: Evaluate the results for repeatability (within-laboratory variance) and reproducibility (between-laboratory variance).[11]
Conclusion
The selection of a method for the detection and quantification of indole-containing compounds should be guided by the specific requirements of the assay, including sensitivity, specificity, throughput, and cost. While colorimetric methods using reagents like this compound offer a rapid and cost-effective approach for screening and semi-quantitative analysis, chromatographic techniques such as HPLC are indispensable for accurate and specific quantification in complex matrices. For any method intended for routine use across multiple laboratories, a well-designed inter-laboratory comparison study is paramount to ensure the reliability and consistency of the data generated. This guide provides the foundational knowledge and protocols to embark on such a validation, fostering greater confidence in your analytical results.
References
- 1. Ehrlich's reagent - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. Ehrlich's reagent - Wikiwand [wikiwand.com]
- 4. Product in indole detection by Ehrlich's reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. asm.org [asm.org]
- 6. dalynn.com [dalynn.com]
- 7. Comparison of three reagents for detecting indole production by anaerobic bacteria in microtest systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. p-Dimethylaminocinnamaldehyde Derivatization for Colorimetric Detection and HPLC-UV/Vis-MS/MS Identification of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rjpharmacognosy.ir [rjpharmacognosy.ir]
- 10. benchchem.com [benchchem.com]
- 11. benchmark-intl.com [benchmark-intl.com]
A Researcher's Guide to the Reaction Products of 4-Dimethylamino-2-methoxybenzaldehyde: Structure, Confirmation, and Comparative Analysis
For the discerning researcher in organic synthesis and drug development, 4-Dimethylamino-2-methoxybenzaldehyde is a versatile building block, rich in synthetic potential due to its electron-donating substituents and reactive aldehyde functionality. This guide provides an in-depth analysis of the structures of its key reaction products, offering a comparative overview of common synthetic transformations and the experimental data required for their unambiguous confirmation. The methodologies presented herein are designed to be self-validating, ensuring the integrity and reproducibility of your experimental outcomes.
Introduction: The Synthetic Utility of a Highly Activated Benzaldehyde
This compound (CAS No. 84562-48-1) is a polysubstituted aromatic aldehyde characterized by the presence of a strong electron-donating dimethylamino group and a moderately electron-donating methoxy group.[1][2][3][4][5] These substituents significantly influence the reactivity of both the aromatic ring and the aldehyde carbonyl group. The dimethylamino group at the para-position and the methoxy group at the ortho-position synergistically activate the benzene ring, making it highly susceptible to electrophilic attack. Conversely, this electron donation also modulates the electrophilicity of the aldehyde, influencing its reactivity in condensation and addition reactions. This guide will explore the products of three major classes of reactions: condensation reactions, reduction of the aldehyde, and potential further electrophilic substitution on the aromatic ring.
Condensation Reactions: Building Molecular Complexity
The aldehyde functionality of this compound is a prime site for carbon-carbon bond formation through condensation reactions. The Knoevenagel and Claisen-Schmidt condensations are two of the most powerful methods for achieving this, leading to the synthesis of a diverse range of α,β-unsaturated compounds.
Knoevenagel Condensation Products
The Knoevenagel condensation involves the reaction of an aldehyde or ketone with an active methylene compound in the presence of a basic catalyst.[6] For this compound, this reaction provides a straightforward route to electronically interesting styryl derivatives.
A typical Knoevenagel condensation partner is malononitrile. The reaction with this compound proceeds readily, catalyzed by a weak base such as piperidine or even in the absence of a catalyst under certain conditions, to yield (2-((4-(dimethylamino)-2-methoxyphenyl)methylene)malononitrile).[7][8]
Expected Product Structure:
Caption: Knoevenagel condensation product.
Causality of Experimental Choices: The use of a weak base like piperidine is crucial. A strong base could potentially lead to self-condensation of the aldehyde or other side reactions. The active methylene group of malononitrile is sufficiently acidic to be deprotonated by a weak base, initiating the reaction.
Claisen-Schmidt Condensation Products (Chalcones)
The Claisen-Schmidt condensation, a type of aldol condensation, involves the reaction of an aromatic aldehyde with a ketone.[9] When this compound reacts with an acetophenone derivative, the resulting α,β-unsaturated ketone is a chalcone. These compounds are of significant interest in medicinal chemistry.[10][11][12]
For instance, the reaction with acetophenone in the presence of a strong base like sodium hydroxide yields (E)-1-(4-(dimethylamino)-2-methoxyphenyl)-3-phenylprop-2-en-1-one.
Expected Product Structure:
Caption: Claisen-Schmidt condensation product.
Causality of Experimental Choices: A strong base is required to deprotonate the α-carbon of the ketone, forming an enolate which then acts as the nucleophile. The reaction is typically run at or below room temperature to control the reaction rate and minimize side reactions.
Reduction of the Aldehyde
The aldehyde group can be selectively reduced to a primary alcohol, (4-(dimethylamino)-2-methoxyphenyl)methanol, using a variety of reducing agents. This transformation is fundamental in organic synthesis, providing access to benzyl alcohol derivatives.
Expected Product Structure:
Caption: Aldehyde reduction product.
Alternative Reducing Agents and Performance Comparison:
| Reducing Agent | Typical Conditions | Selectivity | Advantages | Disadvantages |
| Sodium Borohydride (NaBH₄) | Methanol or Ethanol, 0°C to RT | High for aldehydes over ketones | Inexpensive, easy to handle | Can reduce other sensitive functional groups |
| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous THF or Et₂O, 0°C | Very powerful, less selective | Rapid and complete reduction | Highly reactive, requires inert atmosphere |
| Hydrosilylation (e.g., PMHS) | With a catalyst (e.g., K₂CO₃) | Excellent chemoselectivity[13] | Mild conditions, tolerates other groups | May require catalyst optimization |
Causality of Experimental Choices: Sodium borohydride is often the reagent of choice for this transformation due to its ease of use and high selectivity for aldehydes in the presence of less reactive carbonyls. The choice of solvent (typically a protic solvent like methanol) is important as it participates in the reaction mechanism.
Vilsmeier-Haack Reaction: A Potential Pathway to Formylated Derivatives
The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic compounds.[14][15][16][17][18] Given the highly activated nature of the aromatic ring in this compound, it is a plausible substrate for a second formylation. The Vilsmeier reagent, typically generated in situ from a substituted formamide (like DMF) and phosphorus oxychloride (POCl₃), is a weak electrophile that reacts preferentially with highly activated rings.[14][17]
The directing effects of the existing substituents (-NMe₂ is ortho, para-directing; -OMe is ortho, para-directing) would predict that the second formyl group would add to one of the positions ortho to the powerful dimethylamino group.
Plausible Product Structures:
Due to the steric hindrance from the adjacent methoxy group, the most likely product is 4-(dimethylamino)-2-methoxy-5-formylbenzaldehyde.
Caption: A plausible Vilsmeier-Haack product.
Causality of Experimental Choices: The reaction is typically carried out using a stoichiometric amount of the Vilsmeier reagent at elevated temperatures. The workup involves hydrolysis to convert the intermediate iminium salt to the aldehyde. Confirmation of the regiochemistry of the second formylation would be critical and would rely heavily on 2D NMR techniques.
Experimental Protocols and Product Characterization
A self-validating system for synthesis and confirmation.
General Workflow for Synthesis and Analysis
Caption: General experimental workflow.
Detailed Protocol: Synthesis of a Chalcone Derivative
-
Reaction Setup: To a solution of this compound (1.0 eq) and 4'-methylacetophenone (1.0 eq) in ethanol, add a 40% aqueous solution of NaOH (2.0 eq) dropwise at 10°C.
-
Reaction Execution: Stir the reaction mixture at 10°C for 1 hour, then allow it to warm to room temperature and stir for an additional 4 hours.[10]
-
Workup: Pour the reaction mixture into ice-cold water and acidify with dilute HCl to precipitate the product.
-
Purification: Collect the solid by filtration, wash with water, and recrystallize from ethanol to yield the pure chalcone.
Confirming the Structure: A Multi-technique Approach
Data Summary Table for a Hypothetical Chalcone Product:
| Technique | Expected Observation | Interpretation |
| ¹H NMR | Two doublets in the vinyl region (δ 7-8 ppm) with a large coupling constant (J ≈ 15 Hz). Singlets for -N(CH₃)₂ and -OCH₃. Aromatic protons in distinct regions. | Confirms the trans-alkene geometry and the presence of all expected functional groups. |
| ¹³C NMR | Carbonyl carbon signal around δ 190 ppm. Alkene carbons between δ 120-145 ppm. | Confirms the α,β-unsaturated ketone backbone. |
| FTIR | Strong C=O stretch around 1650-1670 cm⁻¹. C=C stretch around 1600 cm⁻¹. | Presence of the conjugated carbonyl system. |
| Mass Spec | Molecular ion peak corresponding to the calculated exact mass of the product. | Confirms the molecular weight. |
The definitive assignment of proton and carbon signals should be accomplished using 2D NMR experiments such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation). For example, an HMBC correlation between the vinyl protons and the carbonyl carbon would unequivocally establish the connectivity of the chalcone backbone.
Conclusion
The reactivity of this compound provides access to a wide array of valuable synthetic intermediates. By understanding the underlying principles of the key reactions—condensation, reduction, and potential electrophilic substitution—and by employing a rigorous, multi-technique approach to structural characterization, researchers can confidently synthesize and confirm the structures of its diverse reaction products. The protocols and comparative data presented in this guide serve as a foundation for the rational design and execution of synthetic strategies utilizing this versatile building block.
References
- 1. 4-(Dimethylamino)-2-methoxybenzaldehyde | C10H13NO2 | CID 291350 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [webbook.nist.gov]
- 3. goldbio.com [goldbio.com]
- 4. dcfinechemicals.com [dcfinechemicals.com]
- 5. This compound, 98% | Fisher Scientific [fishersci.ca]
- 6. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01420K [pubs.rsc.org]
- 9. scispace.com [scispace.com]
- 10. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of Chalcones with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 15. aml.iaamonline.org [aml.iaamonline.org]
- 16. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 17. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 18. ijpcbs.com [ijpcbs.com]
A Senior Application Scientist's Guide to the Statistical Analysis of Data from 4-Dimethylamino-2-methoxybenzaldehyde Experiments
Introduction to 4-Dimethylamino-2-methoxybenzaldehyde: A Versatile Reagent
This compound is an aromatic aldehyde with the chemical formula C₁₀H₁₃NO₂.[1][2] Its structure is characterized by a benzaldehyde core substituted with a dimethylamino group at the 4-position and a methoxy group at the 2-position. These substituents, both being electron-donating, significantly influence the reactivity of the aldehyde functional group and the spectroscopic properties of its derivatives.
This compound is a valuable building block in organic synthesis, primarily used in condensation reactions to form Schiff bases and other derivatives.[3][4] These products often exhibit interesting photophysical properties, making them suitable for applications such as fluorescent probes and advanced materials.[5]
Common Experimental Applications and Data Generation
The primary application of this compound is in condensation reactions, such as the Knoevenagel or Claisen-Schmidt condensations, where it reacts with active methylene compounds or ketones.[6][7] The data generated from these experiments typically include:
-
Reaction Yield (%): The efficiency of the chemical reaction.
-
Spectroscopic Data (NMR, IR, Mass Spectrometry): To confirm the structure and purity of the product.[3][8]
-
Photophysical Properties (Absorption and Emission Spectra, Fluorescence Quantum Yield): For derivatives intended as fluorescent probes.
Comparative Performance Analysis: The Influence of Substituents
The reactivity of benzaldehyde derivatives in condensation reactions is heavily influenced by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups (EWGs) tend to increase the electrophilicity of the carbonyl carbon, often leading to higher reaction rates and yields. Conversely, electron-donating groups (EDGs) can decrease this electrophilicity.
This compound possesses two strong electron-donating groups. The dimethylamino group at the para-position and the methoxy group at the ortho-position both donate electron density into the aromatic ring, which can reduce the reactivity of the aldehyde compared to unsubstituted benzaldehyde or benzaldehydes with electron-withdrawing groups. However, this potential decrease in reactivity can be offset by the enhanced nucleophilicity of the resulting derivatives, which is often a desirable trait.
| Substituted Benzaldehyde | Substituent(s) | Electronic Effect | Expected Relative Reactivity/Yield |
| 4-Nitrobenzaldehyde | 4-NO₂ | Strong Electron-Withdrawing | High |
| 4-Chlorobenzaldehyde | 4-Cl | Weak Electron-Withdrawing | Moderate-High |
| Benzaldehyde | None | Neutral | Moderate |
| 4-Methylbenzaldehyde | 4-CH₃ | Weak Electron-Donating | Moderate-Low |
| 4-Methoxybenzaldehyde | 4-OCH₃ | Strong Electron-Donating | Low |
| This compound | 4-N(CH₃)₂2-OCH₃ | Very Strong Electron-Donating | Low to Moderate |
| 4-(Dimethylamino)benzaldehyde (DMAB) | 4-N(CH₃)₂ | Strong Electron-Donating | Low |
Causality behind Experimental Choices: The choice of a specific benzaldehyde derivative is dictated by the desired properties of the final product. While a highly reactive aldehyde might give a higher yield, a less reactive one with strong electron-donating groups like this compound is often chosen when the goal is to synthesize a highly fluorescent molecule. The electron-donating groups can enhance the quantum yield of the resulting fluorophore.
Detailed Experimental Protocols
Here, we provide a general protocol for a Knoevenagel condensation reaction and a method for determining the fluorescence quantum yield of the product. These protocols are designed to be self-validating by including steps for characterization and data analysis.
Knoevenagel Condensation of this compound with Malononitrile
Objective: To synthesize 2-(4-(dimethylamino)-2-methoxybenzylidene)malononitrile.
Materials:
-
This compound
-
Malononitrile
-
Piperidine (catalyst)
-
Ethanol (solvent)
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve 1.0 equivalent of this compound and 1.1 equivalents of malononitrile in a minimal amount of ethanol.
-
Add a catalytic amount of piperidine (e.g., 0.1 equivalents) to the solution.
-
Stir the reaction mixture at room temperature and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture in an ice bath to induce precipitation of the product.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain the pure product.
-
Dry the purified product under vacuum and determine the final yield.
-
Characterize the product using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity.
Experimental Workflow for Knoevenagel Condensation
Caption: Workflow for Knoevenagel Condensation.
Determination of Relative Fluorescence Quantum Yield
Objective: To determine the fluorescence quantum yield (Φ) of a synthesized compound relative to a known standard.
Materials:
-
Synthesized fluorescent compound (sample)
-
Fluorescence standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄)
-
Spectrofluorometer
-
UV-Vis spectrophotometer
-
High-purity solvent
Procedure:
-
Prepare a series of dilute solutions of both the sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.05 to minimize inner filter effects.
-
Measure the UV-Vis absorption spectra of all solutions.
-
Measure the fluorescence emission spectra of all solutions using the same excitation wavelength and instrument settings for both the sample and the standard.
-
Integrate the area under the emission spectra for both the sample and the standard.
-
Calculate the relative quantum yield using the following equation[9][10]: Φ_sample = Φ_standard * (I_sample / I_standard) * (A_standard / A_sample) * (η_sample² / η_standard²) Where:
-
Φ is the quantum yield
-
I is the integrated fluorescence intensity
-
A is the absorbance at the excitation wavelength
-
η is the refractive index of the solvent
-
Statistical Analysis of Experimental Data
Comparing Reaction Yields: Analysis of Variance (ANOVA)
When comparing the yields of a reaction under different conditions (e.g., with different catalysts or benzaldehyde derivatives), it is crucial to determine if the observed differences are statistically significant. ANOVA is an ideal statistical tool for this purpose, as it can compare the means of three or more groups.[11][12][13]
Hypothesis Testing with ANOVA:
-
Null Hypothesis (H₀): The mean yields of all groups are equal.
-
Alternative Hypothesis (H₁): At least one group's mean yield is different.
The ANOVA test calculates an F-statistic, which is the ratio of the variance between the groups to the variance within the groups.[14] A large F-statistic suggests that the variation between the groups is greater than the random error within the groups, leading to the rejection of the null hypothesis.
Decision Tree for Statistical Test Selection
References
- 1. This compound [webbook.nist.gov]
- 2. 4-(Dimethylamino)-2-methoxybenzaldehyde | C10H13NO2 | CID 291350 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Bot Verification [rasayanjournal.co.in]
- 4. Synthesis and Spectroscopic Characterization of Schiff Base Metal Complexes, Biological Activity, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. magritek.com [magritek.com]
- 7. azom.com [azom.com]
- 8. researchgate.net [researchgate.net]
- 9. jasco-global.com [jasco-global.com]
- 10. The fluorescence laboratory. - Calculate fluorescence quantum yield [fluortools.com]
- 11. Analysis of variance - Wikipedia [en.wikipedia.org]
- 12. Ultimate Guide to ANOVA - Graphpad [graphpad.com]
- 13. researchgate.net [researchgate.net]
- 14. ANOVA simultaneous component analysis: A tutorial review - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 4-Dimethylamino-2-methoxybenzaldehyde: A Guide for Laboratory Professionals
For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper handling and disposal of laboratory reagents are paramount to protecting personnel and the environment. This guide provides a detailed, step-by-step framework for the safe disposal of 4-Dimethylamino-2-methoxybenzaldehyde, ensuring compliance with safety regulations and fostering a responsible laboratory environment.
Understanding the Hazard Profile of this compound
Before any handling or disposal, a thorough understanding of the compound's hazard profile is essential. This compound is classified with the following hazards[1][2][3]:
-
Skin Irritation: Causes skin irritation upon contact.
-
Serious Eye Irritation: Can cause serious and potentially damaging eye irritation.
-
Respiratory Tract Irritation: May cause irritation to the respiratory system if inhaled.
A Safety Data Sheet (SDS) for this compound should always be readily accessible in the laboratory. This document provides comprehensive information on hazards, safe handling, and emergency procedures[1].
Table 1: Hazard Identification for this compound
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statements |
| Skin Irritant (Category 2) | GHS07 | Warning | H315: Causes skin irritation |
| Eye Irritant (Category 2) | GHS07 | Warning | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation | GHS07 | Warning | H335: May cause respiratory irritation |
Immediate Safety and Personal Protective Equipment (PPE)
Adherence to proper safety protocols is the first line of defense against chemical exposure. The following PPE should be worn at all times when handling this compound:
-
Eye Protection: Chemical safety goggles are mandatory.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) are required.
-
Body Protection: A lab coat must be worn.
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or vapors.
Disposal Procedures: A Two-Pronged Approach
The primary and most recommended method for the disposal of this compound is through a certified hazardous waste management program. An optional in-laboratory pre-treatment step for small quantities is also discussed, with important safety considerations.
Primary Disposal Route: Collection for Hazardous Waste Pick-up
This is the standard and most compliant method for disposing of chemical waste.
Step 1: Waste Segregation
-
Properly segregate waste containing this compound from other waste streams.
-
Avoid mixing with incompatible chemicals. This compound may react violently with strong oxidizing agents[1].
Step 2: Container Selection and Labeling
-
Use a designated, leak-proof, and chemically compatible container for solid waste.
-
The container must be clearly labeled as "Hazardous Waste."
-
The label must include:
-
The full chemical name: "this compound"
-
The approximate quantity of waste.
-
The date the waste was first added to the container.
-
The appropriate hazard pictograms (irritant).
-
Step 3: EPA Hazardous Waste Code Determination
Based on its characteristics as an irritant, this compound waste would likely be classified under the Resource Conservation and Recovery Act (RCRA) as a D002 (corrosive-like irritant) or fall under a state-specific irritant waste code. The Toxicity Characteristic Leaching Procedure (TCLP) may be required to determine if it qualifies as a toxic waste (D004-D043), though this is less likely for this specific compound unless it is contaminated with other regulated substances[4][5][6][7][8]. Consult with your institution's Environmental Health and Safety (EHS) department for the precise waste code to be used.
Step 4: Storage in a Satellite Accumulation Area (SAA)
-
Store the sealed and labeled waste container in a designated SAA.
-
The SAA should be at or near the point of generation and under the control of the laboratory personnel.
Step 5: Arranging for Disposal
-
Once the container is full or ready for disposal, contact your institution's EHS department to arrange for pick-up by a licensed hazardous waste contractor.
Optional In-Laboratory Pre-treatment for Small Quantities
For very small residual amounts, chemical oxidation to a less hazardous carboxylic acid may be considered. This procedure should only be performed by trained personnel in a controlled laboratory setting and after a thorough risk assessment.
Causality Behind Experimental Choice: Aromatic aldehydes can be oxidized to their corresponding carboxylic acids, which are generally less reactive and can be more readily managed as chemical waste. Potassium permanganate is a strong oxidizing agent suitable for this transformation[5][9].
Protocol: Oxidation with Potassium Permanganate
Materials:
-
Waste this compound
-
Potassium permanganate (KMnO₄)
-
Dilute sulfuric acid (H₂SO₄)
-
Sodium bisulfite (NaHSO₃)
-
pH paper
-
Appropriate glassware and stir bar
Procedure:
-
Preparation: In a chemical fume hood, dissolve the this compound waste in a suitable solvent (e.g., acetone) in a flask equipped with a stir bar.
-
Acidification: Slowly add dilute sulfuric acid to the solution until it is acidic.
-
Oxidation: While stirring vigorously, slowly add a solution of potassium permanganate. The reaction is exothermic; add the permanganate solution dropwise to control the temperature. Continue addition until a faint purple color persists, indicating an excess of permanganate.
-
Quenching: Quench the excess permanganate by adding a small amount of sodium bisulfite solution until the purple color disappears and the solution becomes colorless or a brown precipitate of manganese dioxide (MnO₂) forms.
-
Neutralization: Neutralize the solution with a suitable base (e.g., sodium bicarbonate) to a pH between 6 and 8.
-
Disposal: The resulting mixture, containing the corresponding benzoic acid derivative and inorganic salts, should be collected in a properly labeled hazardous waste container for disposal through your institution's EHS program.
Self-Validating System: The persistence of the purple permanganate color confirms complete oxidation. The subsequent quenching with sodium bisulfite and neutralization ensures the final mixture is in a more stable and less hazardous state for disposal.
Emergency Procedures: Spill Management
In the event of a spill, immediate and appropriate action is crucial to mitigate risks.
For a small spill:
-
Alert Personnel: Notify others in the immediate area of the spill.
-
Evacuate: If necessary, evacuate the immediate area.
-
Ventilate: Ensure the area is well-ventilated by working within a fume hood or opening a window if safe to do so.
-
PPE: Don the appropriate PPE as outlined in Section 2.
-
Containment: For a solid spill, carefully sweep the material into a labeled waste container. For a liquid spill, use an inert absorbent material (e.g., vermiculite, sand) to contain and absorb the spill.
-
Clean-up: Place the absorbent material into a sealed, labeled hazardous waste container. Clean the spill area with soap and water.
-
Disposal: Dispose of all contaminated materials as hazardous waste.
For a large spill:
-
Evacuate: Immediately evacuate the laboratory.
-
Alert: Activate the nearest fire alarm and notify your institution's emergency response team and EHS department.
-
Isolate: Close the laboratory doors to contain the spill.
-
Do Not Re-enter: Await the arrival of trained emergency responders.
Logical Framework for Disposal Decisions
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
References
- 1. carlroth.com:443 [carlroth.com:443]
- 2. dcfinechemicals.com [dcfinechemicals.com]
- 3. 4-(Dimethylamino)-2-methoxybenzaldehyde | C10H13NO2 | CID 291350 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Toxicity characteristic leaching procedure - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. epa.gov [epa.gov]
- 7. leadlab.com [leadlab.com]
- 8. phoslab.com [phoslab.com]
- 9. research-advances.org [research-advances.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
